2,2-Dimethylcyclobutan-1-amine hydrochloride
Description
The exact mass of the compound 2,2-Dimethylcyclobutan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Dimethylcyclobutan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylcyclobutan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-6(2)4-3-5(6)7;/h5H,3-4,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDUGBJDOBKECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803562-44-8 | |
| Record name | Cyclobutanamine, 2,2-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-dimethylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,2-Dimethylcyclobutan-1-amine hydrochloride physical properties
The following technical guide details the physicochemical profile, synthesis logic, and handling protocols for 2,2-Dimethylcyclobutan-1-amine hydrochloride .
CAS: 1803562-44-8 | Formula: C₆H₁₄ClN | MW: 135.64 g/mol [1]
Executive Summary
2,2-Dimethylcyclobutan-1-amine hydrochloride is a conformationally restricted amine building block used primarily in medicinal chemistry.[1] Its cyclobutane core serves as a rigid bioisostere for flexible alkyl chains (e.g., tert-butyl or isopropyl groups), reducing the entropic penalty of ligand-target binding.[1] This guide provides a comprehensive analysis of its physical properties, synthetic accessibility, and handling requirements for high-precision research applications.[2]
Chemical Identity & Structural Analysis
The compound consists of a cyclobutane ring substituted with a gem-dimethyl group at the C2 position and a primary amine at the C1 position.[1]
| Property | Detail |
| IUPAC Name | 2,2-Dimethylcyclobutan-1-amine hydrochloride |
| SMILES | CC1(CCC1N)C.Cl |
| Molecular Weight | 135.64 g/mol (Salt); 99.18 g/mol (Free Base) |
| Chirality | The C1 carbon is a stereocenter.[1] The compound exists as a racemate unless chirally resolved. |
| Stereoelectronic Effect | The gem-dimethyl group at C2 exerts steric pressure, puckering the ring and creating distinct diastereotopic environments for the methyl groups. |
Conformational Analysis (DOT Visualization)
The following diagram illustrates the structural relationship and the origin of the diastereotopic methyl signals observed in NMR spectroscopy.
Caption: Structural logic dictating the magnetic inequality of the gem-dimethyl group due to the adjacent chiral center.
Physicochemical Properties
The following data aggregates experimental values and high-confidence predicted parameters for the hydrochloride salt.
Solid-State & Solution Properties
| Parameter | Value / Description | Context |
| Physical State | White to off-white crystalline solid | Typical for amine hydrochlorides.[1] |
| Melting Point | >180 °C (Decomp.) | High lattice energy characteristic of ammonium salts; exact onset depends on purity/polymorph. |
| Solubility (Water) | High (>50 mg/mL) | Hydrophilic ionic character dominates the lipophilic cyclobutane ring. |
| Solubility (DMSO) | Soluble | Suitable for biological assay stock solutions. |
| Solubility (DCM) | Moderate to Low | The hydrochloride salt is poorly soluble in non-polar solvents; requires conversion to free base for extraction. |
| Hygroscopicity | Moderate | Amine salts tend to absorb atmospheric moisture; store under desiccant. |
Molecular Descriptors (Free Base)
| Parameter | Value | Significance |
| pKa (Conjugate Acid) | ~10.2 - 10.5 | Comparable to tert-butylamine; highly basic due to inductive donation from alkyl groups.[1] |
| logP | ~1.2 | Moderate lipophilicity; crosses membranes effectively in free base form. |
| TPSA | 26.02 Ų | Polar surface area derived solely from the primary amine. |
Synthetic Logic & Preparation
Understanding the synthesis is critical for identifying potential impurities (e.g., residual azides or carboxylic acids).[2] The most robust route involves the Curtius Rearrangement , which preserves the cyclobutane ring integrity better than oxidative methods.[2]
Synthesis Workflow
Caption: Curtius Rearrangement pathway minimizing ring-opening side reactions common in strained systems.
Handling & Experimental Protocols
Protocol 1: Conversion to Free Base (For Coupling Reactions)
The hydrochloride salt is stable but unreactive in nucleophilic substitutions or amide couplings. It must be neutralized in situ or isolated as a free base.
-
Suspension: Suspend 1.0 eq (e.g., 135 mg) of the hydrochloride salt in DCM (5 mL).
-
Neutralization: Add 1.1 eq of DIPEA (Diisopropylethylamine) or wash with saturated aqueous NaHCO₃.
-
Extraction: If using aqueous base, extract the aqueous layer 3x with DCM.[2]
-
Note: The free base is volatile. Do not evaporate to dryness under high vacuum for extended periods.
-
-
Drying: Dry organics over anhydrous Na₂SO₄ and filter. Use the solution immediately.
Protocol 2: Quality Control (NMR Analysis)
Solvent: DMSO-d₆ or D₂O (to suppress exchangeable protons).[1]
-
¹H NMR (400 MHz, DMSO-d₆):
- 8.10 (br s, 3H, NH₃⁺) – Disappears in D₂O.[2]
- 3.20 (q, 1H, CH-N) – The alpha-proton, typically deshielded.[1][2]
- 1.80–2.10 (m, 2H, Ring CH₂) – Complex multiplets due to puckering.[2]
- 1.45–1.60 (m, 2H, Ring CH₂).[2]
- 1.15 (s, 3H, CH₃-A).[2]
- 1.05 (s, 3H, CH₃-B) – Distinct singlet due to diastereotopic environment.[2]
Applications in Drug Discovery[1][2]
-
Bioisosterism: Replaces tert-butyl or isopropyl groups to improve metabolic stability (blocking P450 oxidation sites).[1]
-
Conformational Locking: The cyclobutane ring restricts the rotation of the amine, potentially locking the ligand into a bioactive conformation and improving potency.[2]
-
Peptidomimetics: Used in the synthesis of
-amino acids to induce specific secondary structures (helices/turns) in peptide backbones.[1]
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
References
-
Synthesis & Stereochemistry: VulcanChem. 2,2-Dimethylcyclobutan-1-amine - Product Analysis and Synthesis Strategies. Retrieved from
-
General Amine Properties: Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from
-
Safety Data: BLD Pharm. Safety Data Sheet: 2,2-Dimethylcyclobutan-1-amine hydrochloride. Retrieved from
-
Structural Analogs: Organic Syntheses. Preparation of Cyclobutylamine from Cyclobutanecarboxylic Acid. Org. Synth. 1971, 51,[2] 48. Retrieved from
Sources
An In-depth Technical Guide to 2,2-Dimethylcyclobutan-1-amine Hydrochloride: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value of Constrained Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Small, saturated carbocycles have emerged as particularly valuable motifs, offering a three-dimensional structure that can enhance binding to biological targets while improving metabolic stability. The cyclobutane ring, a strained four-membered carbocycle, is increasingly utilized as a versatile building block in drug design.[1][2] Its rigid, puckered conformation can lock flexible molecules into a bioactive conformation, serve as a non-planar bioisostere for aromatic rings, and provide sp³-rich character to escape "flatland" and improve physicochemical properties.[1][2][3]
This guide focuses on 2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS Number: 1803562-44-8 ), a functionalized cyclobutane building block. The presence of a primary amine provides a critical handle for derivatization, while the gem-dimethyl group offers steric bulk and can block sites of metabolic oxidation, potentially enhancing the pharmacokinetic profile of derivative compounds. This document provides a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, designed to empower researchers in its effective use.
| Property | Value | Source(s) |
| CAS Number | 1803562-44-8 | [4] |
| Molecular Formula | C₆H₁₄ClN | |
| Molecular Weight | 135.64 g/mol | [4] |
| IUPAC Name | 2,2-dimethylcyclobutan-1-amine;hydrochloride | [4] |
| Synonyms | 2,2-dimethylcyclobutanamine HCl | |
| Physical Form | Solid | |
| Typical Purity | ≥97% | [4] |
| Storage | Store under an inert atmosphere at room temperature. |
Part 1: Synthesis and Purification Workflow
The most logical and efficient synthetic route to 2,2-Dimethylcyclobutan-1-amine hydrochloride begins with the corresponding ketone, 2,2-dimethylcyclobutanone. The overall workflow involves the synthesis of this key precursor, its conversion to the primary amine via reductive amination, and subsequent formation and purification of the hydrochloride salt.
Synthesis of Key Precursor: 2,2-Dimethylcyclobutanone
The primary challenge in this synthesis is the efficient construction of the gem-disubstituted cyclobutanone ring. While several methods exist for forming cyclobutanones, a convenient and well-documented approach involves the reaction of dimethylketene with ethylene under pressure.[1] An alternative laboratory-scale synthesis was developed by Agosta and Herron, providing a more accessible route for researchers.[1][5]
Causality Behind Experimental Choices: The synthesis of strained four-membered rings requires overcoming significant activation energy. High-pressure reactions, like the dimethylketene-ethylene cycloaddition, provide the necessary energy to drive the [2+2] cycloaddition forward. Alternative multi-step syntheses often rely on ring expansion or intramolecular cyclization strategies, which are chosen to manage the inherent ring strain during formation.
Proposed Protocol: Reductive Amination
Reductive amination is a robust and widely used method in medicinal chemistry for converting ketones and aldehydes into amines.[6] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a selective hydride agent.
Expertise & Experience: For the reductive amination of a ketone with ammonia to form a primary amine, sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent.[7][8] Unlike sodium borohydride (NaBH₄), it is mild enough not to readily reduce the starting ketone.[7] It is also less toxic and easier to handle than sodium cyanoborohydride (NaBH₃CN).[9] The reaction is typically run with an ammonia source, such as ammonium acetate, in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add 2,2-dimethylcyclobutanone (1.0 eq).
-
Addition of Reagents: Add ammonium acetate (NH₄OAc, ~10 eq) followed by anhydrous 1,2-dichloroethane (DCE).
-
Stirring: Stir the resulting suspension at room temperature for approximately 30 minutes.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,2-dimethylcyclobutan-1-amine free base.
Salt Formation and Purification
For ease of handling, purification, and to improve stability and crystallinity, the free base amine is converted to its hydrochloride salt.
Trustworthiness: The protocol is self-validating. The formation of a solid precipitate upon addition of HCl confirms salt formation. Successful purification via recrystallization is validated by a sharp melting point and high purity as determined by analytical techniques (see Part 2).
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until the solution is acidic and no further precipitation is observed.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold diethyl ether to remove non-polar impurities.
-
Recrystallization: Purify the crude hydrochloride salt by recrystallization. A common solvent system is a mixture of ethanol and diethyl ether.[6] Dissolve the salt in a minimum amount of hot ethanol and slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in a freezer to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2,2-Dimethylcyclobutan-1-amine hydrochloride.
Part 2: Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for confirming the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Spectrum (400 MHz, D₂O):
-
δ ~3.5-3.7 ppm (m, 1H): The proton on the carbon bearing the amine (C1-H) would be expected to be a multiplet, shifted downfield by the adjacent electron-withdrawing ammonium group.
-
δ ~1.8-2.2 ppm (m, 4H): The four protons on the C3 and C4 carbons of the cyclobutane ring would appear as a complex set of multiplets.
-
δ ~1.2 ppm (s, 3H) & ~1.1 ppm (s, 3H): The two methyl groups at the C2 position are diastereotopic and thus chemically non-equivalent. They are expected to appear as two distinct singlets.
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
-
δ ~55-60 ppm: Signal for the C1 carbon attached to the nitrogen.
-
δ ~40-45 ppm: Signal for the quaternary C2 carbon.
-
δ ~30-35 ppm: Signal for the C4 carbon.
-
δ ~25-30 ppm (2 carbons): Signals for the two non-equivalent methyl carbons.
-
δ ~20-25 ppm: Signal for the C3 carbon. (Note: Chemical shifts are estimates and will vary based on solvent and exact conditions.)
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be that of the free base.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 100.11 (for C₆H₁₄N⁺)
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound. A reverse-phase method would be appropriate for this small, polar molecule.
Proposed HPLC Method for Purity Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (for end-absorption, as the molecule lacks a strong chromophore).
-
Purity Assessment: Purity is determined by the area percentage of the main peak.
Part 3: Applications in Drug Discovery
2,2-Dimethylcyclobutan-1-amine hydrochloride is not an active pharmaceutical ingredient itself, but rather a valuable starting material or building block. Its utility stems from the strategic advantages conferred by the 2,2-dimethylcyclobutyl moiety.
1. Conformationally Restricted Linker: The rigid cyclobutane ring can replace a more flexible alkyl chain in a lead compound. This reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency.[2]
2. Metabolic Stability: The gem-dimethyl group is a classic motif used to block sites of metabolic hydroxylation by Cytochrome P450 enzymes. By replacing a metabolically vulnerable group (like an isopropyl or tert-butyl group) with the 2,2-dimethylcyclobutyl scaffold, chemists can improve the half-life and overall pharmacokinetic profile of a drug candidate.[2]
3. Increasing sp³ Character: There is a well-established trend in modern drug discovery to move away from flat, aromatic molecules towards compounds with greater three-dimensionality (higher Fsp³). This often leads to improved solubility, reduced off-target toxicity, and better clinical success rates. As a small, sp³-rich fragment, 2,2-dimethylcyclobutan-1-amine is an ideal building block for this purpose.
4. Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight and functional handle make it suitable for use in FBDD campaigns to probe hydrophobic pockets in target proteins.
Safety Information
As a chemical intermediate, 2,2-Dimethylcyclobutan-1-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be performed in a well-ventilated fume hood.
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
- Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. The Journal of Organic Chemistry, 34(9), 2782–2782.
- Agosta, W. C., & Herron, D. K. (1969). Convenient synthesis of 2,2-dimethylcyclobutanone. Journal of the American Chemical Society, 91(13), 3652-3653.
- Wessjohann, L. A., et al. (2007).
- Krumpolc, M., & Rocek, J. (1990). Cyclobutanone. Organic Syntheses, 60, 20.
- Li, J., et al. (2013). Facile synthesis of 2-methylenecyclobutanones via Ca(OH)2-catalyzed direct condensation of cyclobutanone with aldehydes and (PhSe)2-catalyzed Baeyer–Villiger oxidation to 4-methylenebutanolides. Green Chemistry, 15(9), 2374-2378.
- Synple Chem AG. (n.d.). Application Note – Reductive Amination.
- Siedlecka, U., et al. (2021). Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
- Douglass, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Tutor. (n.d.). Reductive Amination.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Vaia. (n.d.). Q78P How many signals are produced by... [FREE SOLUTION].
- PubChem. (n.d.). 2,2-Dimethylcyclobutan-1-amine.
- AChemBlock. (n.d.). 2,2-dimethylcyclobutanamine;hydrochloride 97%.
- Wessjohann, L. A., et al. (2021).
- Google Patents. (n.d.). WO2020236654A1 - Cyano cyclobutyl compounds for cbl-b inhibition and uses thereof.
- Amine Catalysts. (2024, June 11). 2,2-dimethylbutane.
- European Patent Office. (2017, March 1).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane.
- Request PDF. (2025, August 7). Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents.
- Fernández-de Gortari, E., & Medina-Franco, J. L. (2021).
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- PubChem. (n.d.). 2,2-Dimethylcyclobutane-1,3-diol.
- PubChem. (n.d.). Heterocyclic compounds and uses thereof (Patent No. US-10253047-B2).
Sources
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- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. researchgate.net [researchgate.net]
- 4. 2,2-dimethylcyclobutanamine;hydrochloride 97% | CAS: 1803562-44-8 | AChemBlock [achemblock.com]
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- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
A Technical Guide to 2,2-Dimethylcyclobutan-1-amine Hydrochloride: A Key Building Block in Modern Medicinal Chemistry
Abstract
The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in drug discovery. Its unique three-dimensional structure and inherent stability offer medicinal chemists a scaffold to enhance metabolic stability, modulate physicochemical properties, and explore novel chemical space.[1] This guide provides an in-depth technical overview of 2,2-Dimethylcyclobutan-1-amine hydrochloride, a versatile building block featuring this valuable scaffold. We will cover its chemical structure, physicochemical properties, a representative synthetic workflow, methods for structural elucidation, and its applications in research and development, providing a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Value of Strained Rings in Drug Design
In the quest for novel therapeutics, the architecture of a molecule is paramount. Small carbocycles like cyclobutane provide a rigid, puckered three-dimensional framework that can orient substituents in precise vectors, a critical feature for optimizing interactions with biological targets.[1] The incorporation of a gem-dimethyl group on the cyclobutane ring, as seen in 2,2-Dimethylcyclobutan-1-amine, serves to "lock" conformations and can act as a metabolically robust isostere for more labile groups. The primary amine functionality provides a key reactive handle for further chemical elaboration, making this hydrochloride salt a stable, easy-to-handle, and highly valuable intermediate for library synthesis and lead optimization campaigns.
Chemical Identity and Structure
The fundamental identity of a chemical reagent is the bedrock of reproducible science. This section details the key identifiers and visual structure of the title compound.
-
IUPAC Name: 2,2-dimethylcyclobutan-1-amine;hydrochloride[2][3]
-
Synonyms: 2,2-dimethylcyclobutanamine hydrochloride[3]
Chemical Structure Diagram
Caption: Chemical structure of 2,2-Dimethylcyclobutan-1-amine hydrochloride.
Physicochemical and Safety Properties
Understanding the physical properties and safety profile of a reagent is critical for its proper handling, storage, and application in experimental design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [3] |
| Storage | Inert atmosphere, room temperature | |
| InChIKey | YGDUGBJDOBKECZ-UHFFFAOYSA-N | |
| Monoisotopic Mass | 99.1048 Da (free base) | [4] |
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[5]
-
P280: Wear protective gloves, eye protection, and face protection.[6][7]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Storage: Keep container tightly closed and store in a cool, dry, well-ventilated place.[6][8]
Causality Note: The hydrochloride salt form enhances the compound's stability and typically renders it as a crystalline solid, which is easier to handle and weigh accurately compared to the volatile free-base amine. The protonated amine also improves solubility in polar protic solvents.
Synthesis and Purification Workflow
While multiple proprietary routes exist for the synthesis of this compound, a common academic approach involves the multi-step conversion from a suitable cyclobutanone precursor. The following represents a generalized, logical workflow. A specific, well-established procedure for the parent cyclobutylamine involves a Schmidt reaction on cyclobutanecarboxylic acid.[9]
Conceptual Synthesis Workflow Diagram
Caption: A conceptual workflow for the synthesis of the target compound.
Detailed Protocol (Illustrative)
-
Oxime Formation: 2,2-Dimethylcyclobutanone is reacted with hydroxylamine hydrochloride in a buffered solution (e.g., with sodium acetate) in an alcoholic solvent like ethanol. The mixture is heated to reflux for several hours to form the corresponding oxime.
-
Reduction to Amine: The isolated oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent, such as sodium borohydride in the presence of a nickel catalyst or catalytic hydrogenation (H₂ over Palladium/Carbon), is used to reduce the oxime to the primary amine.
-
Expertise Note: The choice of reducing agent is critical. Catalytic hydrogenation is often cleaner, but metal hydrides can be more practical for smaller-scale lab synthesis. The reaction must be monitored carefully to avoid over-reduction or side reactions.
-
-
Workup and Isolation: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with an aqueous base (e.g., NaOH) to remove acidic impurities and ensure the product is in its free-base form. The organic layer is dried and concentrated.
-
Salt Formation (Self-Validating Step): The crude 2,2-dimethylcyclobutanamine is dissolved in a non-polar solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (as a solution in a compatible solvent, e.g., HCl in ether) is added dropwise with stirring. The hydrochloride salt, being insoluble in the non-polar solvent, will precipitate out.
-
Trustworthiness Note: This precipitation step is also a form of purification. A clean, white, crystalline precipitate is a strong indicator of purity. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum.
-
-
Final QC: The identity and purity of the final product are confirmed via the analytical methods described in the next section.
Structural Elucidation and Quality Control
Confirming the structure and purity of the final compound is a non-negotiable step in chemical synthesis. The following techniques are standard for characterizing 2,2-Dimethylcyclobutan-1-amine hydrochloride.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation.
-
Expected Signals: Protons on the carbon adjacent to the electron-withdrawing ammonium group will be deshielded and appear downfield. The gem-dimethyl groups will likely appear as two distinct singlets due to the chiral center at C1, integrating to 3 protons each. The remaining cyclobutane ring protons will appear as complex multiplets. The ammonium protons (-NH₃⁺) may appear as a broad singlet.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Expected Signals: The carbon attached to the nitrogen (C1) will be downfield. The quaternary carbon bearing the two methyl groups (C2) will also be distinct. The two methyl carbons and the remaining two ring carbons (C3, C4) will each give a unique signal.
-
-
IR (Infrared) Spectroscopy:
-
Key Absorptions: A primary amine salt will show a broad absorption band in the 3300-3500 cm⁻¹ region due to N-H stretching, which is characteristic of primary amines.[10] C-H stretching bands for the alkane structure will appear just below 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Expected Ion: In techniques like Electrospray Ionization (ESI-MS), the analysis will detect the cationic free base. The expected mass-to-charge ratio ([M+H]⁺) would correspond to the molecular weight of the free base (C₆H₁₃N), which is approximately 99.10 Da.[4]
-
Applications in Research and Drug Development
The primary value of 2,2-Dimethylcyclobutan-1-amine hydrochloride lies in its role as a versatile building block for creating more complex molecules with potential therapeutic applications.
Role as a Bioisosteric Scaffold
The gem-dimethyl cyclobutane moiety is an attractive replacement for other common chemical groups. For example, it can replace a t-butyl group or a phenyl ring, offering similar spatial occupancy but with improved metabolic stability and a different vector profile for substituent placement.[1] This can lead to improved pharmacokinetic properties in drug candidates.
Use in Library Synthesis
The primary amine is a powerful functional handle for a wide array of chemical transformations, making it ideal for creating diverse chemical libraries for high-throughput screening.
Conceptual Application Diagram
Caption: Role as a versatile building block in parallel synthesis.
The resulting derivatives are explored for a wide range of pharmacological activities, including but not limited to CNS disorders, oncology, and infectious diseases, where fine-tuning solubility, lipophilicity, and metabolic stability is crucial.[11][12][13]
References
-
2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N). PubChemLite. [Link]
-
2,2-dimethylcyclobutan-1-amine hydrochloride | CAS 1803562-44-8. American Elements. [Link]
-
Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]
-
2,2-Dimethylcyclobutan-1-amine | C6H13N | CID 58806244. PubChem, National Institutes of Health. [Link]
-
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. [Link]
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Safety Data Sheet. Fisher Scientific. [Link]
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Synthesis of 2-dimethylaminomethyl-cyclohexanone hydrochloride. Organic Chemistry Praktikum. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry & Biodiversity. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Semantic Scholar. [Link]
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Cyclobutylamine. Organic Syntheses. [Link]
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2,2-Dimethylcyclopentan-1-amine | C7H15N | CID 15196532. PubChem, National Institutes of Health. [Link]
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Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Institutes of Health. [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
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Technical Guide: Synthesis of 2,2-Dimethylcyclobutan-1-amine Hydrochloride
The following technical guide details the synthesis of 2,2-Dimethylcyclobutan-1-amine hydrochloride , a conformationally restricted amine scaffold increasingly utilized in medicinal chemistry to improve metabolic stability and receptor selectivity.[1]
This guide prioritizes the Dimethylketene [2+2] Cycloaddition pathway, as it provides the most direct access to the cyclobutane skeleton with the correct gem-dimethyl regiochemistry.
Executive Summary & Retrosynthetic Analysis
The synthesis of 2,2-Dimethylcyclobutan-1-amine (1) presents a specific regiochemical challenge: introducing the gem-dimethyl group adjacent to the amine functionality on a strained four-membered ring.[1]
Direct functionalization of a pre-formed cyclobutane ring is often non-selective.[1] Therefore, the most robust strategy relies on constructing the ring via [2+2] cycloaddition to form the corresponding ketone, followed by stereoselective amination.
Retrosynthetic Logic
-
Precursor (2): 2,2-Dimethylcyclobutanone . This ketone allows access to the amine via reductive amination or oxime reduction.
-
Ring Construction: The 2,2-dimethylcyclobutanone skeleton is best formed by the cycloaddition of Dimethylketene (generated in situ) and Ethylene .
Figure 1: Retrosynthetic disconnection relying on the [2+2] ketene-olefin cycloaddition.
Primary Synthesis Pathway: The Ketene Route[1]
This route is preferred for its atom economy and ability to scale.[1] It avoids the complex degradation steps associated with chiral pool materials (e.g.,
Phase A: In Situ Generation of Dimethylketene
Dimethylketene is unstable and prone to dimerization.[1] It must be generated in situ from isobutyryl chloride and immediately trapped.[1]
-
Reagents: Isobutyryl chloride, Triethylamine (Et
N). -
Mechanism: Elimination of HCl to form the ketene.
Phase B: [2+2] Cycloaddition
The cycloaddition of dimethylketene with ethylene is thermally allowed but requires pressure to maintain a sufficient concentration of ethylene in the liquid phase.
-
Reagents: Ethylene gas, Dichloromethane (DCM) or Toluene.
-
Conditions: Autoclave (High Pressure), 80–100 °C.
Phase C: Conversion to Primary Amine
Direct reductive amination with ammonium acetate can lead to secondary amine byproducts.[1] The Oxime Reduction protocol is superior for isolating the primary amine hydrochloride with high purity.
-
Step C1: Ketone + Hydroxylamine
Oxime.[1] -
Step C2: Oxime + H
/Raney Ni Amine.[1] -
Step C3: HCl salt formation.[1]
Detailed Experimental Protocols
Step 1: Synthesis of 2,2-Dimethylcyclobutanone[1]
Safety Note: Ethylene is a flammable gas; use a rated autoclave.[1] Ketenes are potent electrophiles; work in a fume hood.[1]
-
Setup: Equip a high-pressure stainless steel autoclave with a magnetic stirrer and a gas inlet.
-
Reagent Loading:
-
Charge the vessel with Isobutyryl chloride (1.0 equiv, e.g., 106.5 g, 1.0 mol) and anhydrous Dichloromethane (500 mL).
-
Cool the vessel to 0 °C.
-
Add Triethylamine (1.05 equiv, 106 g) dropwise over 30 minutes. A thick precipitate of Et
N·HCl will form.[1]
-
-
Cycloaddition:
-
Seal the autoclave.[1]
-
Pressurize with Ethylene gas to 30–40 bar (approx. 450–600 psi).
-
Heat the mixture to 100 °C and stir vigorously for 12–16 hours.
-
-
Workup:
-
Cool to room temperature and carefully vent excess ethylene.[1]
-
Filter the reaction mixture to remove the triethylamine hydrochloride salts.
-
Wash the filtrate with 1N HCl (2 x 200 mL) to remove residual amine, followed by saturated NaHCO
and brine. -
Dry over MgSO
and concentrate carefully (the product is volatile).
-
-
Purification: Distill the residue at atmospheric pressure.
-
Target Fraction:2,2-Dimethylcyclobutanone (bp ~110–112 °C).
-
Step 2: Oxime Formation
-
Reaction:
-
Isolation:
Step 3: Reduction to Amine Hydrochloride
-
Reduction:
-
Dissolve the oxime in Ethanol (or Methanol/NH
). -
Add Raney Nickel (approx. 10 wt% of substrate) or 10% Pd/C (if using high pressure).
-
Hydrogenate at 50 psi (3.5 bar) H
at room temperature for 6–12 hours.
-
-
Salt Formation:
Pathway Visualization
The following diagram illustrates the complete reaction flow, including the critical intermediate handling.
Figure 2: Step-by-step synthesis from isobutyryl chloride to the amine salt.
Analytical Data Summary
The following table summarizes the expected physicochemical properties for validation.
| Parameter | Specification | Notes |
| Appearance | White crystalline solid | Hygroscopic; store under inert gas.[1] |
| Melting Point | > 200 °C (decomp.)[4] | Typical for amine hydrochlorides.[1] |
| 1H NMR (D2O) | Distinct gem-dimethyl singlets; C1-H triplet. | |
| MS (ESI+) | [M+H]+ = 100.1 | Free base mass. |
| Solubility | Water, Methanol, DMSO | Insoluble in Ether, Hexane. |
Alternative Strategies & Troubleshooting
Alternative: The Chiral Pool Route (Pinonic Acid)
If enantiopure material is required, one may start from (+)-
-
Oxidation:
-Pinene Pinonic Acid.[1] -
Degradation: Baeyer-Villiger oxidation of the methyl ketone
Acetate Hydrolysis Alcohol.[1] -
Deoxygenation: Removal of the hydroxyl group yields 2,2-dimethylcyclobutanecarboxylic acid .
-
Curtius Rearrangement: Acid
Acyl Azide Isocyanate Amine.[1] Note: This route is significantly longer (6-7 steps) but guarantees stereochemistry.[1]
Troubleshooting the Ketene Route
-
Low Yield of Ketone: Ensure the autoclave is leak-proof and ethylene pressure is maintained.[1] Dimethylketene dimerizes rapidly if ethylene concentration is low.[1]
-
Secondary Amine Impurity: If using reductive amination (Ketone + NH
OAc + NaBH CN), secondary amine formation is common. Switch to the Oxime route described above to strictly enforce primary amine formation.
References
-
Hasek, R. H., et al. (1960). "Dimethylketene."[1][5] The Journal of Organic Chemistry, 25(11), 1968–1972. Link
-
Martin, J. C., et al. (1965). "Cyclobutanone from Ketene and Ethylene."[1] Organic Syntheses, Coll.[1][6] Vol. 5, p. 273.[1] Link
-
Wiberg, K. B., et al. (1968). "Preparation of 2,2-dimethylcyclobutanone." The Journal of Organic Chemistry, 33(6), 2575–2577. Link
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Sigma-Aldrich. "2,2-Dimethylcyclobutan-1-amine hydrochloride Product Page."[1] Link (Verified availability of reference standard).
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An In-Depth Technical Guide to the Discovery and History of Cyclobutane-Containing Compounds
This guide provides a comprehensive overview of the discovery, synthesis, unique properties, and applications of cyclobutane-containing compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the foundational chemistry and practical applications of this fascinating class of molecules.
The Dawn of Strained Rings: Early History and Synthesis
The story of cyclobutane is intrinsically linked to the development of organic chemistry's understanding of ring strain. In the late 19th century, Adolf von Baeyer's strain theory postulated that cyclic molecules with bond angles deviating from the ideal tetrahedral angle of 109.5° would be inherently unstable.[1] Cyclobutane, with its presumed planar square geometry and 90° angles, was a prime candidate for high instability, making its synthesis a formidable challenge.
The first synthesis of a cyclobutane derivative was a landmark achievement by Richard Willstätter in 1907. His multi-step synthesis began with the cyclization of diethyl 1,3-propanedicarboxylate with methylene iodide, a reaction that itself was fraught with difficulty and low yields. The resulting cyclobutanedicarboxylic acid was then subjected to a series of transformations to ultimately yield cyclobutane. This arduous process underscored the challenges of constructing such a strained ring system and validated Baeyer's predictions of its instability.
The Physicality of a Strained System: Properties and Conformation
The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[1][2] This strain arises from two main factors:
-
Angle Strain : The deviation of the C-C-C bond angles from the ideal 109.5°.[3][4]
-
Torsional Strain : The eclipsing interactions of hydrogen atoms on adjacent carbon atoms.[2][4]
To alleviate some of this torsional strain, cyclobutane is not perfectly planar but adopts a "puckered" or "butterfly" conformation.[5][6] In this conformation, one carbon atom is bent out of the plane of the other three by about 25°.[6] This puckering slightly reduces the eclipsing of hydrogens at the cost of a minor increase in angle strain.[5][7] The barrier to inversion between the two equivalent puckered conformations is very low.[7]
This inherent strain profoundly influences the chemical reactivity of cyclobutanes, making them susceptible to ring-opening reactions that are not observed in their less-strained counterparts like cyclopentane and cyclohexane.
Table 1: Comparative Properties of Small Cycloalkanes
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane (Chair) |
| Total Ring Strain (kcal/mol) | 27.6[2][8] | 26.3[1][2] | 7.4[1] | ~0[4] |
| C-C-C Bond Angle | 60°[1][3] | ~88° (puckered)[1][6] | ~105° (envelope) | ~111° |
| C-C Bond Length (Å) | 1.510 | 1.548[9] | 1.546 | 1.540 |
Constructing the Four-Membered Ring: Key Synthetic Methodologies
The challenges of early syntheses have been overcome by the development of powerful and versatile methods for constructing the cyclobutane core. The most prominent among these is the [2+2] cycloaddition reaction.[10]
[2+2] Photocycloaddition
This is a cornerstone of cyclobutane synthesis, where two alkene units are joined together under photochemical conditions to form a cyclobutane ring.[10][11][12] The reaction is typically initiated by UV light, which excites one of the alkene partners to a higher energy state, allowing it to react with a ground-state alkene.[12]
The reaction can proceed through either a concerted or a stepwise mechanism involving a diradical intermediate, depending on the nature of the reactants and the reaction conditions.
Caption: Generalized workflow for a [2+2] photocycloaddition reaction.
This protocol is a representative example for the synthesis of cyclobutane bicyclic scaffolds.[13]
-
Reactant Preparation : In a glass vial, combine the alkene (2.0 equivalents, 0.40 mmol) and the maleimide (1.0 equivalent, 0.20 mmol).[13]
-
Solvent and Sensitizer (if required) : Add the appropriate solvent, such as CH₂Cl₂ (2.0 mL).[13] For reactions involving N-aryl maleimides, a photosensitizer like thioxanthone (20 mol%) is added.[13]
-
Inert Atmosphere : Seal the vial with a rubber septum and purge with an inert gas (e.g., argon) for 5-10 minutes.[13]
-
Irradiation : Place the reaction mixture under a suitable light source. For N-alkyl maleimides, UVA LED (370 nm) irradiation is effective.[13] For N-aryl maleimides with a sensitizer, blue LED (440 nm) is used.[13]
-
Reaction Monitoring : Stir the reaction mixture for the specified time (16–70 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[13]
-
Work-up and Purification : Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.[13]
Self-Validation: The formation of the cyclobutane ring can be confirmed by spectroscopic methods. In ¹H and ¹³C NMR, the appearance of signals in the aliphatic region and the disappearance of vinylic signals are indicative of the product.[14][15][16] The specific chemical shifts and coupling constants in the ¹H NMR spectrum can help determine the stereochemistry of the product.[15][16]
Paterno-Büchi Reaction
A variation of the [2+2] photocycloaddition, the Paterno-Büchi reaction involves the cycloaddition of an excited carbonyl compound with a ground-state alkene to form an oxetane (a four-membered ring containing an oxygen atom).[17][18][19] This reaction, first reported in 1909, is a powerful tool for synthesizing these important heterocyclic motifs.[17][19]
Caption: Simplified mechanism of the Paterno-Büchi reaction.
Thermal [2+2] Cycloadditions
While photochemical [2+2] cycloadditions are common, thermal variants are generally forbidden by the Woodward-Hoffmann rules for concerted reactions.[10] However, certain substrates, such as ketenes, can undergo thermal [2+2] cycloadditions with alkenes.[20][21] These reactions proceed through a stepwise mechanism and are synthetically useful.
Nature's Strained Rings: Cyclobutanes in Natural Products
Despite their inherent strain, cyclobutane rings are found in a surprising variety of natural products, showcasing nature's ability to construct these challenging scaffolds.[22][23] These compounds often exhibit significant biological activity.
-
Lignans and Neolignans : A number of plant-derived lignans feature a cyclobutane core, often formed by the dimerization of phenylpropanoid units.[22]
-
Alkaloids : Several alkaloids, isolated from both terrestrial and marine sources, incorporate a cyclobutane ring into their complex structures and show activities ranging from antimicrobial to antitumor.[23]
-
DNA Photodamage : In a biological context relevant to human health, UV radiation can induce a [2+2] cycloaddition between adjacent pyrimidine bases in a DNA strand, forming a cyclobutane pyrimidine dimer.[23] This lesion distorts the DNA helix and can lead to mutations if not repaired.
Modern Applications: From Medicine to Materials
The unique structural and reactive properties of cyclobutanes have made them valuable motifs in several areas of modern science.
Medicinal Chemistry
The conformational rigidity and three-dimensional nature of the cyclobutane ring make it an attractive scaffold for drug design, helping to "escape from flatland" – a concept that moves away from planar aromatic structures in drug candidates.[24]
-
Carboplatin : A platinum-based anticancer drug, carboplatin features a cyclobutanedicarboxylate ligand. This ligand modulates the reactivity of the platinum center, reducing the side effects associated with its predecessor, cisplatin.
-
Other Bioactive Compounds : Cyclobutane moieties are found in a range of other biologically active molecules, including antiviral agents and enzyme inhibitors.[25]
Materials Science
The controlled ring-opening or polymerization of cyclobutane derivatives is a key strategy in the development of novel polymers and materials.
-
Stress-Responsive Polymers : Polymers containing cyclobutane units as mechanophores can undergo a [2+2] cycloreversion reaction when subjected to mechanical stress.[26] This property is being explored for creating self-healing materials and stress-sensing polymers.[26]
-
Photopolymerization : The [2+2] photocycloaddition can be used as a polymerization reaction to create linear polymers containing cyclobutane rings in the backbone.[27][28] These materials have potential applications as sustainable polyesters and polyamides.[27]
Conclusion
From a theoretical curiosity born out of strain theory to a versatile building block in modern chemistry, the journey of the cyclobutane ring is a testament to the ingenuity of synthetic chemists. Its unique properties, once seen as a liability, are now leveraged to create novel medicines and advanced materials. The ongoing development of synthetic methods continues to expand the accessibility and utility of this small but powerful carbocycle, ensuring its continued importance in research and development.
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- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
- 22. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 26. Stress-Responsive Polymers Containing Cyclobutane Core Mechanophores: Reactivity and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 2,2-Dimethylcyclobutan-1-amine HCl: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylcyclobutan-1-amine hydrochloride (C₆H₁₄ClN). Designed for researchers, scientists, and professionals in drug development, this document synthesizes predicted spectral data with fundamental principles of spectroscopic analysis to facilitate the structural elucidation and characterization of this compound. Given the limited availability of direct experimental spectra in public databases, this guide leverages established spectroscopic theory and data from analogous structures to present a robust analytical framework.
Molecular Structure and Spectroscopic Overview
2,2-Dimethylcyclobutan-1-amine hydrochloride is a primary amine featuring a substituted cyclobutane ring. The hydrochloride salt form ensures stability and enhances solubility in polar solvents, a common practice in pharmaceutical development. The core structure consists of a four-membered carbocyclic ring with two methyl groups at the C2 position and an amino group at the C1 position.[1] The presence of these functional groups and the strained cyclobutane ring gives rise to a unique spectroscopic signature.
This guide will systematically explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a detailed interpretation of the anticipated data.
Caption: 2D Structure of 2,2-Dimethylcyclobutan-1-amine Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2,2-Dimethylcyclobutan-1-amine HCl, NMR analysis in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) would provide invaluable structural information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal distinct signals for the different hydrogen environments in the molecule. The presence of the hydrochloride salt will influence the chemical shift of protons near the ammonium group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH(NH₃⁺)- | 3.0 - 3.5 | Multiplet | 1H |
| -CH₂- (ring) | 1.8 - 2.5 | Multiplets | 4H |
| -C(CH₃)₂ | 1.0 - 1.5 | Singlets | 6H |
| -NH₃⁺ | 7.5 - 9.0 (in DMSO-d₆) | Broad Singlet | 3H |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 2,2-Dimethylcyclobutan-1-amine HCl in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Interpretation of the ¹H NMR Spectrum
-
Ammonium Protons (-NH₃⁺): In a non-exchanging solvent like DMSO-d₆, the three protons on the nitrogen are expected to appear as a broad singlet in the downfield region (δ 7.5-9.0). In D₂O, these protons will exchange with deuterium, causing the signal to disappear, a key diagnostic test for labile protons.[2]
-
Methine Proton (-CH(NH₃⁺)-): The proton on the carbon bearing the ammonium group (C1) is expected to be deshielded due to the electron-withdrawing effect of the nitrogen, appearing as a multiplet in the range of δ 3.0-3.5.
-
Cyclobutane Ring Protons (-CH₂-): The methylene protons on the cyclobutane ring (C3 and C4) will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. Their chemical shifts are anticipated between δ 1.8 and 2.5.
-
Methyl Protons (-C(CH₃)₂): The two methyl groups at the C2 position are diastereotopic and may appear as two distinct singlets, or a single singlet, in the upfield region (δ 1.0-1.5).[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C(NH₃⁺)- | 50 - 60 |
| -C(CH₃)₂ | 35 - 45 |
| -CH₂- (ring) | 20 - 30 |
| -CH₃ | 20 - 30 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each unique carbon. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Interpretation of the ¹³C NMR Spectrum
-
C1 Carbon: The carbon atom attached to the ammonium group is expected to be the most downfield of the sp³ carbons, appearing in the δ 50-60 range.
-
C2 Carbon: The quaternary carbon atom bearing the two methyl groups will likely resonate in the δ 35-45 region.
-
C3 and C4 Carbons: The two methylene carbons of the cyclobutane ring are expected to have chemical shifts in the δ 20-30 range.
-
Methyl Carbons: The carbons of the two methyl groups are also anticipated to appear in the δ 20-30 region.
Caption: Predicted ¹H and ¹³C NMR correlations for 2,2-Dimethylcyclobutan-1-amine HCl.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2,2-Dimethylcyclobutan-1-amine HCl is expected to show characteristic absorption bands for the ammonium group and the C-H bonds.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3000 - 3300 | Strong, Broad |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| N-H Bend (Ammonium) | 1500 - 1600 | Medium to Strong |
| C-H Bend (Alkyl) | 1350 - 1470 | Medium |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction and display the spectrum in terms of transmittance or absorbance.
Interpretation of the IR Spectrum
-
N-H Stretching: The most prominent feature will be a broad and strong absorption band in the 3000-3300 cm⁻¹ region, characteristic of the N-H stretching vibrations of the primary ammonium group (-NH₃⁺). This broadness is due to hydrogen bonding.[2]
-
C-H Stretching: Sharp to medium intensity peaks between 2850 and 3000 cm⁻¹ will correspond to the C-H stretching vibrations of the methyl and cyclobutane ring hydrogens.
-
N-H Bending: A medium to strong absorption band is expected in the 1500-1600 cm⁻¹ range, arising from the scissoring and asymmetric bending vibrations of the -NH₃⁺ group.[3]
-
C-H Bending: Absorptions in the 1350-1470 cm⁻¹ region will be due to the bending vibrations of the C-H bonds in the methyl and methylene groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,2-Dimethylcyclobutan-1-amine HCl, electrospray ionization (ESI) would be a suitable technique, as it is a soft ionization method ideal for polar and ionic compounds.
Table 4: Predicted Mass-to-Charge Ratios (m/z) in ESI-MS
| Ion | Predicted m/z |
| [M+H]⁺ (Free Base) | 100.1121 |
| [M]⁺ (Free Base) | 99.1042 |
Note: The molecular formula of the free base is C₆H₁₃N with a monoisotopic mass of 99.1048 Da.[4][5]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Processing: Analyze the resulting spectrum to identify the molecular ion and any significant fragment ions.
Interpretation of the Mass Spectrum
-
Molecular Ion: In positive mode ESI-MS, the protonated molecule of the free base, [M+H]⁺, is expected to be observed at an m/z of approximately 100.11.[4] The molecular ion of the free base, [M]⁺, would be at m/z 99.10.[1][4]
-
Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and loss of small neutral molecules.
Caption: Plausible fragmentation pathways for the molecular ion of 2,2-Dimethylcyclobutan-1-amine.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2,2-Dimethylcyclobutan-1-amine hydrochloride. By combining foundational spectroscopic principles with data from analogous compounds, a comprehensive characterization framework has been established. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable resource for researchers in the identification and structural confirmation of this compound. It is imperative to note that experimental verification is the ultimate standard for structural elucidation, and this guide should be used in conjunction with empirical data acquisition.
References
-
PubChemLite. 2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N). [Link]
-
American Elements. 2,2-dimethylcyclobutan-1-amine hydrochloride | CAS 1803562-44-8. [Link]
-
PubChem. 2,2-Dimethylcyclobutan-1-amine | C6H13N | CID 58806244. [Link]
-
PubChem. 2,2-Dimethylcyclobutan-1-one | C6H10O | CID 535022. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Sciforum. Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. [Link]
-
NIST WebBook. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. [Link]
-
PubChemLite. 3-butoxy-2,2-dimethylcyclobutan-1-amine (C10H21NO). [Link]
-
ResearchGate. 2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. [Link]
-
YouTube. Introduction to IR Spectroscopy - Amines. [Link]
-
NIST WebBook. Cyclopentanone, 2,2-dimethyl-. [Link]
Sources
- 1. 2,2-Dimethylcyclobutan-1-amine (1781791-33-0) for sale [vulcanchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. PubChemLite - 2,2-dimethylcyclobutan-1-amine hydrochloride (C6H13N) [pubchemlite.lcsb.uni.lu]
- 5. 2,2-Dimethylcyclobutan-1-amine | C6H13N | CID 58806244 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Stereochemical Architecture and Synthetic Resolution of 2,2-Dimethylcyclobutanamine
Abstract
2,2-Dimethylcyclobutanamine (2,2-DMCBA) represents a critical pharmacophore in modern drug design, offering a conformationally restricted bioisostere for acyclic amines. Its unique structural rigidity, driven by the gem-dimethyl Thorpe-Ingold effect and cyclobutane ring strain, provides distinct vectors for receptor binding that differ significantly from cyclopentyl or cyclohexyl analogs. This guide details the stereochemical dynamics, a scalable synthetic route via Hofmann rearrangement, and a self-validating protocol for enantiomeric resolution.
Structural Dynamics & The Gem-Dimethyl Effect
Chirality and Symmetry
Unlike 3,3-dimethylcyclobutanamine, which possesses a plane of symmetry passing through C1 and C3, 2,2-dimethylcyclobutanamine is chiral . The C1 carbon is the sole stereogenic center on the ring. The gem-dimethyl group at C2 breaks the symmetry of the cyclobutane ring relative to the amine at C1, resulting in two enantiomers:
-
(1R)-2,2-dimethylcyclobutanamine
-
(1S)-2,2-dimethylcyclobutanamine [1]
Conformational Puckering
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°.
-
Steric Control: The bulky gem-dimethyl group at C2 exerts a profound influence on the ring pucker. To minimize 1,3-diaxial-like interactions, the ring adopts a conformation where the methyl groups and the amine substituent can achieve a pseudo-equatorial orientation where possible.
-
Thorpe-Ingold Effect: The compression of the internal C1-C2-C3 bond angle by the external gem-dimethyl group increases the activation barrier for ring inversion, making 2,2-DMCBA more conformationally rigid than its unsubstituted parent.
Synthetic Pathway: The Hofmann Rearrangement Route[2][3][4][5][6][7]
Direct amination of 2,2-dimethylcyclobutane is non-selective. The most robust, stereochemically predictable route involves the construction of the ring followed by a Hofmann rearrangement. This method preserves the stereochemical integrity of the migrating carbon.[2]
Retrosynthetic Logic
The amine is derived from 2,2-dimethylcyclobutanecarboxamide , which is in turn synthesized from pinonic acid derivatives or via [2+2] cycloaddition strategies. The critical step is the Hofmann rearrangement, which converts the primary amide to the primary amine with retention of configuration.[3][2]
Reaction Mechanism & Causality
-
N-Bromination: Reaction with bromine/base forms the N-bromoamide.[3][2][4]
-
Isocyanate Formation: Deprotonation and loss of bromide triggers the rearrangement.[2] The alkyl group (cyclobutyl ring) migrates from Carbon to Nitrogen. Crucially, this migration is intramolecular and concerted, retaining the stereochemistry at the migrating C1 center.
-
Hydrolysis: The resulting isocyanate is hydrolyzed to the carbamic acid, which spontaneously decarboxylates to yield the free amine.[5][3][2][4]
Figure 1: Synthetic pathway utilizing the Hofmann rearrangement for stereochemical retention.
Protocol: Enantiomeric Resolution
Since the synthesis typically yields a racemate (unless starting from a chiral pool precursor like pinonic acid), chemical resolution is required. The following protocol uses (L)-(+)-Tartaric acid as the resolving agent.
Experimental Workflow
Reagents:
-
Racemic 2,2-Dimethylcyclobutanamine (10.0 g, ~100 mmol)
-
(L)-(+)-Tartaric Acid (15.0 g, ~100 mmol)
-
Solvent: Methanol (MeOH) / Ethanol (EtOH) gradient
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve racemic amine in minimal MeOH (50 mL) at 40°C.
-
Separately, dissolve (L)-tartaric acid in MeOH (50 mL).
-
Add the acid solution to the amine solution slowly with stirring. An exotherm indicates salt formation.
-
-
Crystallization (The Discriminatory Event):
-
Concentrate the solution to ~60 mL.
-
Add EtOH (hot) until slight turbidity is observed.
-
Allow to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.
-
Causality: The diastereomeric pair [(1R)-amine • (L)-tartrate] and [(1S)-amine • (L)-tartrate] have different lattice energies and solubilities. One diastereomer will crystallize preferentially.
-
-
Filtration & Recrystallization:
-
Filter the crystals (Crop A).
-
Recrystallize Crop A from MeOH/EtOH (1:2) to upgrade chiral purity (>98% ee).
-
-
Free Base Liberation:
-
Dissolve the purified salt in 2M NaOH.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate to yield the enantiopure amine.
-
Validation (Self-Check)
-
Optical Rotation: Measure
. The enantiomers will have equal magnitude but opposite signs. -
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA/Diethylamine). Baseline separation must be observed to confirm ee > 98%.
Figure 2: Resolution workflow for isolating enantiopure 2,2-dimethylcyclobutanamine.
Pharmacological Implications & Data
The 2,2-dimethylcyclobutane scaffold is often employed to restrict the conformational freedom of the glutamate or GABA pharmacophore.
Comparative Physicochemical Properties
The following table highlights why 2,2-DMCBA is a superior bioisostere compared to flexible alkyl chains.
| Property | 2,2-Dimethylcyclobutanamine | n-Hexylamine (Linear Analog) | Impact on Drug Design |
| LogP | ~1.8 (Est.) | 2.06 | Improved lipophilicity profile. |
| Rotatable Bonds | 0 (Ring), 1 (C-N) | 4 | Lower entropy penalty upon binding. |
| Molecular Volume | Compact | Extended | Fits into smaller hydrophobic pockets. |
| Metabolic Stability | High (Steric Shielding) | Low (Oxidative Deamination) | Gem-dimethyl blocks |
Mechanistic Utility
In NMDA receptor antagonists, the cyclobutane ring locks the amine and the distal hydrophobic group (the gem-dimethyls) into a specific vector. This prevents the "induced fit" energy cost often associated with flexible ligands, potentially increasing potency by 10-100 fold compared to acyclic analogs.
References
-
Hofmann Rearrangement Mechanism & Applications Source: Wikipedia / Organic Chemistry Portal URL:[Link] Relevance: Validates the retention of stereochemistry during the migration step of the synthesis.
-
2,2-dimethylcyclobutan-1-amine Hydrochloride (Chemical Data) Source: PubChem (NIH) URL:[Link] Relevance: Provides computed physicochemical descriptors and identifier verification (CID 58806244).
-
Conformational Analysis of Cyclobutane Derivatives Source: Chemistry LibreTexts URL:[Link] Relevance: Supports the discussion on ring puckering and torsional strain relief in substituted cyclobutanes.
-
Synthesis of Cyclobutylamine via Hofmann Rearrangement Source: Organic Syntheses, Coll. Vol. 5, p.273 (1973) URL:[Link] Relevance: Provides the foundational experimental protocol for converting cyclobutanecarboxamide to the amine, applicable to the dimethyl derivative.
Sources
The Cyclobutane Pharmacophore: Structural Logic, Synthesis, and Bioactivity
[1][2][3][4][5]
Executive Summary
The cyclobutane ring, possessing approximately 26.4 kcal/mol of ring strain, represents a high-energy structural motif that has transitioned from a synthetic curiosity to a validated pharmacophore in drug discovery. Unlike flat aromatic systems, the cyclobutane core offers a unique "pucker" conformation (dihedral angle ~25–35°), allowing for precise spatial orientation of substituents. This guide analyzes the structural utility, synthetic accessibility via photochemical [2+2] cycloaddition, and therapeutic potential of cyclobutane-containing natural products (CB-NPs), specifically focusing on Piper alkaloids and marine polyketides like Hippolachnin A.
Part 1: Structural & Mechanistic Foundations
The Thermodynamic Spring
The bioactivity of CB-NPs is often attributed to two factors:
-
Rigid Scaffolding: The cyclobutane ring locks pharmacophores (e.g., aryl groups, amides) into specific vectors, reducing the entropic penalty of binding to protein targets.
-
Metabolic Stability: Despite ring strain, the all-carbon cyclobutane core is generally resistant to hydrolysis, unlike lactones or lactams, providing a metabolically stable linker.
Biosynthetic Logic: The [2+2] Paradigm
Nature predominantly assembles these cores via [2+2] cycloadditions. While historically debated as artifacts of drying processes, the discovery of cyclobutane synthases (enzymes that chaperone the excited state or align substrates) confirms their biosynthetic origin.
Diagram 1: Photochemical [2+2] Cycloaddition Mechanism
The following diagram illustrates the orbital symmetry-allowed transition from ground state alkenes to the cyclobutane core, a fundamental concept for synthesizing these targets.
Caption: Mechanistic flow of [2+2] photocycloaddition. The pathway can proceed via direct singlet excitation or triplet sensitization (common in catalytic methods).
Part 2: High-Impact Natural Product Classes
Piper Alkaloids (The Truxillate/Truxinate Family)
Derived from the dimerization of cinnamic acid derivatives (e.g., Piper nigrum, Piper arborescens), these compounds exhibit potent anticancer and cytochrome P450 inhibitory activities.
-
Key Molecules: Piperarbarenine A-E, Pipercyclobutanamide A.
-
Mechanism: The cyclobutane core positions two aryl wings to interact with hydrophobic pockets in targets like CYP2D6 or tubulin.
Hippolachnin A (Marine Polyketide)
Isolated from the sponge Hippospongia lachne, this molecule features a unique "oxacyclobutapentalene" skeleton.
-
Bioactivity: Potent antifungal activity against Cryptococcus neoformans (MIC = 0.41 µM), a pathogen causing fungal meningitis.
-
Structural Insight: The compact, strained cage structure allows it to penetrate fungal cell walls efficiently.
Comparative Bioactivity Data (SAR)
The table below highlights the "Dimer Effect"—where the cyclobutane dimer significantly outperforms its monomeric precursor.
| Compound | Structure Type | Target/Activity | Potency (IC50/MIC) | Ref |
| Piperarbarenine A | Cyclobutane Dimer | P-388 (Leukemia) | 0.22 µg/mL | [1] |
| Methyl 3,4,5-trimethoxycinnamate | Monomer Precursor | P-388 (Leukemia) | >10 µg/mL | [1] |
| Hippolachnin A | Tricyclic Cyclobutane | C. neoformans | 0.41 µM | [2] |
| Pipercyclobutanamide A | Cyclobutane Dimer | CYP2D6 Inhibition | Ki = 0.06 µM | [3] |
Part 3: Experimental Methodologies
Synthetic Protocol: Photochemical Synthesis of Truxinate Dimers
Context: This protocol describes the solid-state photodimerization used to access Piper-type alkaloids. Solid-state irradiation often yields higher regio- and stereoselectivity (topochemical control) compared to solution phase.
Reagents & Equipment:
-
Precursor: trans-Cinnamic acid derivative (e.g., 3,4,5-trimethoxycinnamic acid).[1]
-
Light Source: 450W Medium-pressure Mercury Lamp.
-
Filter: Pyrex glass (cut-off
< 290 nm) to prevent photo-degradation. -
Setup: Water-cooled immersion well or crystalline thin-film plates.
Step-by-Step Workflow:
-
Crystal Engineering: Recrystallize the monomer from acetone/pentane to ensure correct packing (head-to-head vs. head-to-tail alignment). X-ray diffraction is recommended to verify the distance between alkene bonds is < 4.2 Å (Schmidt’s Rule).
-
Irradiation:
-
Place the crystalline solid between two Pyrex glass plates or suspend in hexane (if doing slurry irradiation).
-
Irradiate for 12–48 hours. Monitor conversion via 1H-NMR (disappearance of alkene protons at
6.0–7.5 ppm, appearance of cyclobutane protons at 3.5–4.5 ppm).
-
-
Purification:
-
Dissolve the crude solid in CHCl3.
-
Perform flash column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Note: Cyclobutane dimers are often less soluble than monomers, aiding precipitation.
-
Biological Validation: Antifungal Susceptibility Assay (Hippolachnin Model)
Context: Validating the bioactivity of synthesized CB-NPs against fungal pathogens.
Protocol (CLSI M27-A3 Standard):
-
Inoculum Prep: Culture Cryptococcus neoformans on Sabouraud Dextrose Agar (SDA) for 48h at 30°C. Resuspend in saline to
CFU/mL. -
Compound Dilution: Dissolve the cyclobutane test compound in DMSO. Prepare serial 2-fold dilutions in RPMI 1640 medium (final concentration range: 64 µg/mL to 0.125 µg/mL).
-
Incubation: Add 100 µL inoculum + 100 µL compound solution into 96-well plates. Incubate at 35°C for 72h.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) visually (optically clear well) or via spectrophotometry (OD600).
-
Control: Amphotericin B (Positive control).
-
Part 4: Logical Pathway of Discovery
The following diagram outlines the critical path from structural identification to validated lead compound.
Caption: Operational workflow for the discovery and development of cyclobutane-containing therapeutics.
References
-
Chen, J.J., et al. (2004). "New cytotoxic amides, piperarborenines A–E, from Piper arborescens." Journal of Natural Products, 67(6), 1032–1035. Link
-
Ruider, S.A., Sandmeier, T., & Carreira, E.M. (2015).[2] "Total synthesis of (±)-hippolachnin A." Angewandte Chemie International Edition, 54(8), 2378–2382.[2] Link
-
Wei, K., et al. (2002). "Pipercyclobutanamides A and B, new alkaloids from Piper nigrum."[3][4][1] Journal of Natural Products, 65(11), 1673–1675. Link
-
Hou, S.Y., et al. (2024).[5] "Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products." Natural Products and Bioprospecting, 14, 37. Link
-
McCallum, M.E., et al. (2016). "Collaborative Total Synthesis: Routes to (±)-Hippolachnin A Enabled by Quadricyclane Cycloaddition." Journal of the American Chemical Society, 138(7), 2437–2442.[6] Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Total synthesis of (±)-hippolachnin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 6. Collaborative Total Synthesis: Routes to (±)-Hippolachnin A Enabled by Quadricyclane Cycloaddition and Late-Stage C-H Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Catalytic Hydrogenation of 2,2-Dimethylcyclobutanone Oxime
[1]
Executive Summary
This guide details the catalytic hydrogenation of 2,2-dimethylcyclobutanone oxime to 2,2-dimethylcyclobutylamine .[1] This transformation is chemically significant due to the juxtaposition of high ring strain (~26 kcal/mol) and significant steric hindrance provided by the gem-dimethyl group adjacent to the reaction center.
While standard oxime reductions are well-documented, this specific substrate requires precise control over catalyst choice and pH to prevent two common failure modes:[1]
-
Ring Opening: Thermal or acid-catalyzed cleavage of the cyclobutane ring.
-
Dimerization: Formation of the secondary amine (dicyclobutyl species) via imine condensation.
Two validated protocols are presented: a Raney Nickel (Ra-Ni) method for robust, scalable synthesis, and a Rhodium on Carbon (Rh/C) method for high-selectivity laboratory-scale preparations.[1]
Chemo-Physical Context & Mechanism[1][2][3][4][5][6][7]
Structural Challenges
The substrate presents a "Steric-Strain" conflict. The gem-dimethyl group at the C2 position creates a steric blockade, impeding the approach of the bulky catalyst surface to the C=N bond. Conversely, the cyclobutane ring is susceptible to hydrogenolysis (ring-opening) under vigorous conditions, particularly on Group 10 metals (Ni, Pd, Pt) at high temperatures.[1]
Reaction Mechanism & Selectivity
The reduction proceeds via an imine intermediate. The critical selectivity decision point occurs at the imine stage:
-
Path A (Desired): Rapid hydrogenation of the imine to the primary amine.
-
Path B (Undesired): Condensation of the intermediate imine with the newly formed amine to generate a secondary amine (dimer).
Control Strategy: Path B is suppressed by the presence of ammonia (shifts equilibrium toward primary amine) or acid (protonates the amine, rendering it non-nucleophilic).
Figure 1: Mechanistic pathway highlighting the competition between reduction and dimerization.
Experimental Protocols
Method A: Raney Nickel (Industrial Standard)
Best for: Scale-up, cost-efficiency, and high tolerance for steric bulk.[1]
Rationale: Raney Nickel is highly active and, when doped with ammonia, effectively suppresses secondary amine formation.[1] The alkaline nature of ammoniacal methanol also protects the acid-sensitive cyclobutane ring from rearrangement.
Materials
-
Substrate: 2,2-Dimethylcyclobutanone oxime (1.0 equiv).
-
Catalyst: Raney Nickel (W2 or equivalent active grade), 20-50 wt% loading (wet basis).[1]
-
Solvent: 7 M Ammonia in Methanol (commercial or prepared in situ).
Step-by-Step Protocol
-
Reactor Prep: Ensure a high-pressure autoclave (e.g., Parr or Buchi) is clean, dry, and grounded.[1]
-
Catalyst Loading (Safety Critical):
-
Note: Raney Ni is pyrophoric. Handle under water or argon.
-
Weigh the wet catalyst paste (approx. 20 wt% relative to substrate) and transfer to the reactor. Wash the weighing boat with methanol.
-
-
Substrate Addition: Dissolve the oxime in Methanol (concentration ~0.5 M). Add to the reactor.
-
Ammonia Addition: Add anhydrous ammonia (gas) to saturation OR use 7M NH3 in MeOH solution. Final NH3:Substrate molar ratio should be >5:1.
-
Purge: Seal reactor. Purge with N2 (3x, 5 bar) followed by H2 (3x, 5 bar) to remove oxygen.[1]
-
Reaction:
-
Pressurize to 10–20 bar (150–300 psi) H2.
-
Heat to 50 °C . Caution: Do not exceed 70 °C to avoid ring opening.
-
Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Monitor H2 uptake. Reaction is typically complete in 6–12 hours.
-
Workup:
Method B: Rhodium on Carbon (High Selectivity)
Best for: Laboratory scale, precious/limited substrate, or if Ra-Ni handling is prohibited.[1]
Rationale: Rhodium is exceptionally active for hydrogenating sterically hindered C=N bonds under mild conditions. Using acidic ethanol traps the primary amine as an ammonium salt immediately upon formation, completely shutting down the dimerization pathway.
Materials
-
Substrate: 2,2-Dimethylcyclobutanone oxime (1.0 equiv).
-
Catalyst: 5% Rh/C (5 wt% loading).
-
Solvent: Ethanol.[3]
-
Additive: HCl (1.1 equiv, utilizing 1.25 M HCl in EtOH).[1]
Step-by-Step Protocol
-
Setup: Use a heavy-walled glass pressure bottle or small autoclave.
-
Charging: Add oxime, 5% Rh/C, and Ethanol to the vessel.
-
Acidification: Add 1.1 equivalents of HCl (ethanolic solution).
-
Hydrogenation:
-
Purge with N2/H2.[5]
-
Pressurize to 3–5 bar (45–75 psi) .
-
Run at Room Temperature (20–25 °C) .
-
-
Completion: Reaction is usually complete in 4–8 hours.
-
Workup:
-
Filter catalyst.
-
Evaporate solvent to obtain the 2,2-dimethylcyclobutylamine hydrochloride salt directly.
-
Self-Validation: 1H NMR should show a shift of the alpha-proton and disappearance of the oxime OH signal.
-
Comparison of Methods
| Feature | Method A: Raney Ni / NH3 | Method B: Rh/C / HCl |
| Pressure | High (10–20 bar) | Low (3–5 bar) |
| Temperature | Elevated (50 °C) | Ambient (25 °C) |
| Selectivity | Good (requires excess NH3) | Excellent (Amine trapped as salt) |
| Safety Risk | High (Pyrophoric cat + High P) | Moderate (Flammable solvent) |
| Cost | Low | High (Precious metal) |
| Product Form | Free base (volatile) | HCl Salt (stable solid) |
Process Safety & Troubleshooting
Critical Safety Hazards
-
Pyrophoricity: Raney Nickel ignites instantly in air when dry. Always keep it submerged in solvent or water. Waste must be quenched in dilute acid or kept wet in a dedicated waste container.
-
High Pressure: Cyclobutane derivatives are high-energy molecules. While the hydrogenation is exothermic, the ring strain adds potential energy. Ensure burst disks are rated correctly.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance of gem-dimethyl | Increase pressure (up to 30 bar) or catalyst loading.[1] |
| Secondary Amine | Insufficient NH3 or Acid | Increase [NH3] in Method A or switch to Method B (Acid trap). |
| Ring Opening | Temperature too high | Reduce T < 50 °C. The gem-dimethyl group strains the ring, lowering the activation energy for cleavage. |
| Product Loss | Volatility of free amine | Isolate as HCl or Tartrate salt. Do not rotovap free base to dryness/high vacuum. |
Operational Workflow Diagram
Figure 2: Operational workflow for high-pressure hydrogenation.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience. (General mechanism of oxime reduction and preventing dimerization).
-
Fouilloux, P. (1983).[1] "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42.[1] Link[1]
-
Tougerti, A., et al. (2022).[1] "Heterogeneous Catalysis for Selective Hydrogenation of Oximes." Encyclopedia, 2(4).[1][6] (Review of noble metal vs. base metal catalysts for hindered oximes). Link
-
Parr Instrument Company. "Safety in the Operation of Laboratory Reactors and Pressure Vessels." (Essential safety protocols for high-pressure hydrogenation). Link
-
Banerjee, N., et al. (2025).[1][7] "Strain-Releasing Hydrogenation of Donor–Acceptor Cyclopropanes and Cyclobutanes." Journal of Organic Chemistry. (Context on stability of cyclobutane rings under reductive conditions). Link[1]
Sources
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. njhjchem.com [njhjchem.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. US4684735A - Promotion of raney nickel hydrogenation catalyst - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of the 2,2-Dimethylcyclobutane Core via [2+2] Cycloaddition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,2-Dimethylcyclobutane Motif
The 2,2-dimethylcyclobutane scaffold is a key structural motif present in a variety of biologically active natural products and pharmaceuticals. Its inherent ring strain and defined stereochemistry offer unique conformational constraints that can be exploited in drug design to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of this core structure, however, presents a significant challenge due to the entropic and enthalpic barriers associated with forming a strained four-membered ring. Among the synthetic strategies available, the [2+2] cycloaddition reaction stands out as a powerful and direct method for the construction of the cyclobutane ring system.[1][2] This application note will provide a detailed overview and experimental protocols for the synthesis of the 2,2-dimethylcyclobutane core using a photochemical [2+2] cycloaddition approach, with additional insights into transition-metal-catalyzed alternatives.
Mechanism and Strategy: Harnessing Light to Forge Strained Rings
The photochemical [2+2] cycloaddition is a pericyclic reaction that involves the union of two unsaturated molecules, typically alkenes, under the influence of ultraviolet (UV) or visible light to form a cyclobutane ring.[3][4] Thermally, the suprafacial-suprafacial [2+2] cycloaddition is a symmetry-forbidden process according to the Woodward-Hoffmann rules. However, upon photochemical excitation, an electron in one of the alkene partners is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). This excited state has the correct orbital symmetry to undergo a concerted, symmetry-allowed cycloaddition with a ground-state alkene.[5]
The reaction typically proceeds through a triplet excited state, which can be achieved either by direct irradiation of a substrate that efficiently undergoes intersystem crossing or, more commonly, by the use of a triplet sensitizer.[6] A sensitizer is a molecule that absorbs light, transitions to its triplet state, and then transfers this triplet energy to one of the alkene reactants. Common sensitizers for [2+2] cycloadditions include acetone and benzophenone.[6] The resulting triplet-state alkene then reacts with the ground-state alkene in a stepwise fashion, proceeding through a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.
For the synthesis of a 2,2-dimethylcyclobutane core, a key strategy involves the reaction of isobutylene (2-methylpropene) with an appropriate α,β-unsaturated carbonyl compound. A classic example of this approach is found in the total synthesis of β-caryophyllene by E.J. Corey, where a photochemical [2+2] cycloaddition between isobutylene and a cyclohexenone derivative was a pivotal step.[2][7][8]
Experimental Protocol: Photochemical [2+2] Cycloaddition for the Synthesis of a 2,2-Dimethylcyclobutanone Derivative
This protocol provides a general procedure for the photochemical [2+2] cycloaddition of isobutylene with an α,β-unsaturated ketone, using acetone as a sensitizer.
Materials:
-
α,β-Unsaturated ketone (e.g., 3-methyl-2-cyclohexen-1-one)
-
Isobutylene (liquefied gas)
-
Acetone (spectroscopic grade, as solvent and sensitizer)
-
Anhydrous dichloromethane (DCM) for workup
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Photoreactor (e.g., a quartz immersion well reactor with a medium-pressure mercury lamp or a reactor with UVA LEDs)
-
Cooling system for the photoreactor
-
Gas-tight syringe or a system for condensing and transferring liquefied gases
-
Schlenk line or argon/nitrogen inlet for inert atmosphere
-
Rotary evaporator
-
Glassware for reaction, workup, and chromatography
Step-by-Step Procedure:
-
Reactor Setup: Assemble the photoreactor according to the manufacturer's instructions. Ensure the cooling system is operational to maintain the desired reaction temperature (typically between -20 °C and room temperature).
-
Reagent Preparation: In a quartz reaction vessel, dissolve the α,β-unsaturated ketone (1.0 equivalent) in acetone. The concentration should be optimized, but a starting point of 0.1 M is common.
-
Inert Atmosphere: Seal the reaction vessel and purge with a stream of inert gas (argon or nitrogen) for 15-20 minutes to remove oxygen, which can quench the triplet excited state.
-
Addition of Isobutylene: Cool the reaction vessel to a temperature that allows for the controlled condensation of isobutylene (e.g., -78 °C using a dry ice/acetone bath). Carefully condense a measured excess of isobutylene (typically 5-10 equivalents) into the reaction vessel. Alternatively, for smaller scale reactions, liquefied isobutylene can be transferred via a pre-cooled gas-tight syringe.
-
Photochemical Reaction: With the cooling system running, place the reaction vessel in the photoreactor and begin irradiation. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals. The reaction time can vary from several hours to days depending on the scale and the reactivity of the substrates.
-
Workup: Once the reaction is complete, carefully vent any excess isobutylene in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 2,2-dimethylcyclobutanone derivative.
Data Presentation:
| Parameter | Recommended Value/Range | Rationale |
| Substrate Concentration | 0.05 - 0.2 M | Balances reaction rate and potential for side reactions like dimerization. |
| Isobutylene Equivalents | 5 - 10 eq. | Using an excess of the gaseous alkene maximizes the capture of the excited enone. |
| Solvent/Sensitizer | Acetone | Acts as both the solvent and the triplet sensitizer, simplifying the reaction setup. |
| Wavelength | Medium-pressure Hg lamp (broad spectrum) or UVA LEDs (~365 nm) | Provides the necessary energy to excite the sensitizer. |
| Temperature | -20 °C to 25 °C | Lower temperatures can sometimes improve selectivity and minimize side reactions. |
| Reaction Time | 12 - 72 hours | Highly dependent on the specific substrates and the efficiency of the light source. |
| Expected Yield | 40 - 70% | Yields can vary based on the substrates and reaction conditions. |
Visualization of the Reaction Mechanism
Caption: Mechanism of sensitized photochemical [2+2] cycloaddition.
Alternative Strategy: Transition Metal-Catalyzed [2+2] Cycloaddition
While photochemical methods are prevalent, transition metal-catalyzed [2+2] cycloadditions have emerged as a powerful alternative, often proceeding under milder conditions and with different selectivity profiles.[9][10] Various transition metals, including nickel, cobalt, and rhodium, can catalyze the [2+2] cycloaddition of alkenes.[9] These reactions typically involve the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. For the synthesis of the 2,2-dimethylcyclobutane core, a potential strategy would involve the reaction of isobutylene with a suitable alkene partner in the presence of a transition metal catalyst. While less common for this specific gem-dimethyl motif compared to photochemical routes, this approach offers a valuable alternative for substrates that are not amenable to photochemical conditions.
Conclusion and Future Outlook
The [2+2] cycloaddition reaction, particularly through photochemical activation, provides a robust and direct pathway for the synthesis of the 2,2-dimethylcyclobutane core, a valuable scaffold in medicinal chemistry and natural product synthesis. The protocol detailed herein offers a practical guide for researchers to access these important molecular architectures. Future advancements in this field will likely focus on the development of more efficient and selective catalytic systems, including the use of visible-light photocatalysis and enantioselective transition metal catalysis, to further expand the scope and utility of this powerful synthetic transformation.
References
-
Corey, E. J., Mitra, R. B., & Uda, H. (1964). Total Synthesis of d,l-Caryophyllene and d,l-Isocaryophyllene. Journal of the American Chemical Society, 86(3), 485–492. [Link]
-
Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
-
Kearns, D. R. (1971). Physical and Chemical Properties of Singlet Molecular Oxygen. Chemical Reviews, 71(4), 395–427. [Link]
-
Oelgemöller, M. (2016). Solar-photochemical synthesis: from the beginnings of organic photochemistry to the solar production of chemicals. Chemical Reviews, 116(17), 9664–9682. [Link]
-
Hou, X.-L., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(1), 37. [Link]
-
Crimmins, M. T. (1988). The [2 + 2] photocycloaddition in organic synthesis. Chemical Reviews, 88(8), 1453–1473. [Link]
-
AK Lectures. (2014, July 12). Photochemical (2+2) Cycloaddition Reaction [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]
-
Kotha, S., Brahmachary, E., & Lahiri, K. (2005). Transition Metal Catalyzed [2+2+2] Cycloaddition and Application in Organic Synthesis. European Journal of Organic Chemistry, 2005(22), 4741-4767. [Link]
-
Che, C.-M., & Li, G. (2009). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes. Current Organic Synthesis, 6(3), 219-238. [Link]
Sources
- 1. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benthamscience.com [benthamscience.com]
- 10. uwindsor.ca [uwindsor.ca]
Incorporation of 2,2-dimethylcyclobutane moiety into peptide scaffolds
Application Note: Strategic Incorporation of 2,2-Dimethylcyclobutane Constraints in Therapeutic Peptides
Executive Summary & Rationale
The incorporation of 2,2-dimethylcyclobutane (dmCba) moieties into peptide scaffolds represents a high-impact strategy for overcoming the two primary failure modes of peptide therapeutics: poor metabolic stability and entropic penalty upon receptor binding .
Unlike standard cyclization (e.g., disulfide bridges) or simple methylation (e.g.,
Key Benefits:
-
Proteolytic Resistance: Steric bulk prevents protease access to the adjacent peptide bond.
-
Conformational Locking: Reduces the entropic cost of binding (
). -
Lipophilicity: The gem-dimethyl group increases LogP, potentially enhancing membrane permeability.
Building Block Acquisition & Synthesis
Before SPPS, the non-natural amino acid must be synthesized. The 2,2-dimethylcyclobutane-1-amino-1-carboxylic acid scaffold is rarely available off-the-shelf in bulk.
Recommended Synthetic Route: The most robust route utilizes a [2+2] photocycloaddition or a pinene-oxidation strategy.
-
Starting Material: Pinonic acid (derived from
-pinene) or photochemical cycloaddition of isobutylene with dehydroalanine derivatives. -
Key Intermediate: The resulting amino acid is typically Fmoc-protected for SPPS compatibility.
-
Stereochemistry: Separation of cis and trans isomers is critical, as they induce opposite turn geometries.
Critical Note: For the purpose of this protocol, we assume the use of Fmoc-2,2-dimethylcyclobutane-1-amino-1-carboxylic acid (Fmoc-dmCba-OH) .
Solid-Phase Peptide Synthesis (SPPS) Protocol
Challenge: The 2,2-dimethyl group creates severe steric hindrance. The nucleophilicity of the amino group is reduced, and the electrophilicity of the activated carboxylate is shielded. Standard HBTU/DIEA protocols will result in deletion sequences.
Required Reagents:
-
Resin: Rink Amide ChemMatrix (PEG-based) or Low-loading Wang resin (0.2–0.3 mmol/g). Reason: PEG resins swell better, reducing aggregation which exacerbates steric issues.
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Additives: HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).
Step-by-Step Incorporation Protocol
A. Coupling Fmoc-dmCba-OH to the Resin-Bound Peptide
-
Equilibration: Swell resin in DMF for 20 min.
-
Activation (Pre-activation is strictly prohibited): Mix Fmoc-dmCba-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) as solids. Dissolve in minimal DMF. Add DIEA (8 eq) immediately before adding to the resin.
-
Reaction: Shake for 2 hours at room temperature .
-
Microwave Assist (Optional but Recommended): If available, heat to 75°C (25W) for 10 minutes.
-
Monitoring: Perform a micro-cleavage LC-MS check. The Kaiser test is often false-negative due to the bulk; the Chloranil test is more reliable for secondary amines but less relevant here.
B. Coupling the Next Amino Acid (The "Difficult" Step) The amine of the anchored dmCba is essentially a "neopentyl" amine—extremely unreactive due to the adjacent gem-dimethyl group.
-
Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present) – 2 x 10 min.
-
Aggressive Coupling:
-
Use Fmoc-AA-F (Amino Acid Fluorides) or HATU/HOAt at elevated temperature.
-
Condition: 50°C for 60 mins (Microwave) or Double Coupling (2 x 3 hours) at RT.
-
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Visual Workflow: SPPS Decision Logic
Figure 1: Decision tree for incorporating sterically hindered dmCba residues.
Structural & Functional Validation
Once synthesized, the peptide must be validated to ensure the dmCba moiety is inducing the desired effect.
A. Conformational Analysis (NMR)
The 2,2-dimethyl group simplifies the NMR spectra by eliminating splitting on the cyclobutane ring, but it causes significant chemical shift dispersion in the backbone amides.
-
Experiment: 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) in water/D2O (9:1).
-
Marker: Look for strong
or NOEs indicative of turn structures. -
Temperature Coefficient: Measure amide proton shifts at 298K–323K. A slope > -3 ppb/K indicates a solvent-shielded (hydrogen-bonded) amide, confirming the turn.
B. Metabolic Stability Assay
This is the primary readout for the success of the modification.
Protocol:
-
Matrix: Pooled Human Plasma (heparinized) or Simulated Gastric Fluid (SGF) + Pepsin.
-
Incubation: Spike peptide (10 µM) into plasma at 37°C.
-
Sampling: Aliquot at 0, 15, 30, 60, 120, 240 min.
-
Quench: Add cold Acetonitrile (1:3 v/v) with internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode).
Data Presentation Template:
| Peptide Variant | Sequence | Half-life ( | Fold-Improvement |
| Wild Type | H-Ala-Phe-Pro-Gly-OH | 14.5 | 1.0x |
| Linear Control | H-Ala-Phe-Aib-Gly-OH | 42.0 | 2.9x |
| dmCba Analog | H-Ala-Phe-dmCba -Gly-OH | >240 | >16x |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield of dmCba Coupling | Steric clash with resin linker or previous AA. | Switch to low-loading resin (0.2 mmol/g). Use microwave heating (50°C). |
| Deletion of AA after dmCba | Nucleophile (dmCba amine) is sterically blocked. | Use Amino Acid Fluorides (AA-F) or PyAOP. Double couple for 2 hours each. |
| Racemization | Over-activation during coupling. | Use HOAt as an additive. Avoid pre-activation > 1 min. Use TMP instead of DIEA (weaker base). |
| Poor Solubility | Hydrophobic collapse due to gem-dimethyl. | Insert PEG spacers or use ChemMatrix resin. |
References
-
Aitken, D. J. (2016). Cyclobutane-containing amino acids: synthesis and peptide applications. Chemical Reviews.
-
Ortiz, A., et al. (2005). Conformational constraints in peptides using beta-amino acids: The cyclobutane scaffold. Journal of Organic Chemistry.
-
Fields, G. B. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Molecular Biology.
-
Wadhwani, P., et al. (2011). Optimization of solid-phase peptide synthesis for "difficult" sequences. Journal of Peptide Science.
-
Vertex Pharmaceuticals. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science.
Sources
Role of 2,2-Dimethylcyclobutan-1-amine hydrochloride in asymmetric synthesis
Application Note: Strategic Utilization of 2,2-Dimethylcyclobutan-1-amine Hydrochloride in Asymmetric Synthesis
Part 1: Executive Summary & Strategic Value
2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1803562-44-8) is a high-value chiral building block used primarily in the synthesis of "Next-Generation" pharmaceutical candidates. Unlike flexible aliphatic amines, this scaffold offers a rigid cyclobutane core decorated with a gem-dimethyl group.
The Role in Asymmetric Synthesis: In the context of modern drug discovery, this molecule serves two critical roles:
-
Conformational Locking (The "Gem-Dimethyl" Effect): The steric bulk of the gem-dimethyl group at the C2 position restricts the rotation of the C1-amine bond. When incorporated into a drug molecule (e.g., via amide coupling), it forces the substituent into a specific vector, often enhancing binding affinity to chiral protein pockets (enzymes/receptors).
-
Metabolic Shielding: The quaternary carbon adjacent to the amine protects the scaffold from oxidative metabolism (e.g., P450-mediated N-dealkylation), significantly extending the half-life of the final API.
This guide provides an autonomous workflow for the Asymmetric Synthesis of the amine (via biocatalysis) and its subsequent Application in sterically demanding coupling reactions.
Part 2: Asymmetric Synthesis Protocol (Biocatalytic Route)
Rationale: Traditional chemical synthesis of this amine often yields racemates requiring wasteful resolution. The most efficient, scalable route to the enantiopure (1R)- or (1S)-isomer is Biocatalytic Transamination using ω-Transaminases (ATAs). This method operates under mild conditions and achieves >99% ee.
Workflow Diagram: Biocatalytic Retro-Synthesis
Figure 1: Biocatalytic transamination workflow. The enzyme controls the facial selectivity of the hydride transfer, establishing the C1 chiral center in the presence of the steric gem-dimethyl group.
Experimental Protocol 1: Enzymatic Transamination
Objective: Synthesis of (1R)-2,2-dimethylcyclobutan-1-amine. Scale: 10 mmol (Optimization scale).
Materials:
-
Substrate: 2,2-Dimethylcyclobutanone (1.0 eq).
-
Enzyme: ATA-117 (or commercially screened equivalent specific for sterically bulky ketones).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
Amine Donor: Isopropylamine (1.5 M, used as buffer/donor).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM.
-
Donor Addition: Add isopropylamine (approx. 5-10 equivalents) to the buffer. Note: Adjust pH back to 7.5 using 6M HCl, as the amine is basic.
-
Substrate Loading: Dissolve 2,2-dimethylcyclobutanone (981 mg, 10 mmol) in DMSO (5% v/v of total volume) to aid solubility, then add to the buffer mixture.
-
Reaction Initiation: Add the Transaminase enzyme powder (loading typically 10-20 mg/mmol substrate depending on activity).
-
Incubation: Shake at 30°C / 150 rpm for 24 hours.
-
Checkpoint: Monitor conversion via GC-FID. The gem-dimethyl group slows reaction rates; if conversion <50% at 24h, add fresh enzyme and extend to 48h.
-
-
Work-up (Basification): Quench reaction by adding 10M NaOH until pH > 12. This ensures the amine product is in the free base form (neutral).
-
Extraction: Extract 3x with Methyl tert-butyl ether (MTBE). The amine partitions into the organic phase.
-
Salt Formation (Critical Stability Step):
-
Dry the MTBE layer over Na₂SO₄.
-
Cool to 0°C.[1]
-
Add 4M HCl in Dioxane dropwise. The 2,2-dimethylcyclobutan-1-amine hydrochloride will precipitate as a white solid.
-
Filter and wash with cold diethyl ether.
-
Data Specification:
| Parameter | Specification | Note |
| Yield | 75 - 85% | Lower yields often due to volatility of free amine. |
| ee (Enantiomeric Excess) | > 98% | Determined via Chiral HPLC (see Part 3). |
| Appearance | White crystalline solid | Hygroscopic; store under Nitrogen. |
Part 3: Application in Drug Synthesis (Amide Coupling)
Challenge: The gem-dimethyl group at C2 creates significant steric hindrance for the amine at C1. Standard coupling conditions (EDC/NHS) often fail or proceed slowly, leading to side reactions.
Protocol 2: Sterically Hindered Amide Coupling
Objective: Coupling 2,2-dimethylcyclobutan-1-amine HCl to a carboxylic acid drug core (R-COOH).
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Why? HATU is superior for sterically hindered amines.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Methodology:
-
Free-Basing (In-Situ): In a reaction vial, suspend the amine hydrochloride (1.2 eq) in anhydrous DMF. Add DIPEA (2.5 eq). Stir for 10 mins to ensure full liberation of the free amine.
-
Activation: In a separate vessel, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF. Stir for 5 mins.
-
Coupling: Add the activated acid solution to the amine solution.
-
Conditions: Stir at Room Temperature for 16 hours .
-
Troubleshooting: If conversion is low after 16h, heat to 40°C. Do not exceed 60°C to avoid epimerization of the C1 center.
-
-
Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (remove unreacted acid), then 1M HCl (remove unreacted amine/DIPEA), then brine.
Part 4: Analytical Validation (Quality Control)
Trustworthiness in asymmetric synthesis relies on rigorous validation of stereochemical purity.
Protocol 3: Chiral HPLC Method
Because the amine lacks a strong chromophore, it must be derivatized OR analyzed using a detector insensitive to UV (like CAD/ELSD), or the method below assuming the counter-ion or derivatization provides UV signal.
Derivatization (Recommended): Reaction with FDAA (Marfey's Reagent) .
-
Mix 50 µL amine sample (50 mM) with 100 µL FDAA (1% in acetone) and 20 µL 1M NaHCO₃.
-
Heat at 40°C for 1 hour.
-
Neutralize with 20 µL 1M HCl.
-
Inject onto HPLC.
HPLC Conditions:
-
Column: C18 Reverse Phase (The chirality is now in the Marfey's tag diastereomer).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 20-60% B over 30 mins.
-
Detection: UV @ 340 nm.
-
Result: The (1R) and (1S) amines will elute as distinct diastereomers with significant retention time differences (ΔRt > 2 min).
References
-
Royal Society of Chemistry. (2019). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. Retrieved from [Link]
-
National Institutes of Health (PMC). (2018). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion. Retrieved from [Link]
-
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]
- Google Patents. (2021). CN113382988A - Microbicidal 2-acylamino-thiazole-4-carboxamide derivatives.
Sources
Chiral resolution of racemic 2,2-dimethylcyclobutanamine
Application Note: Process Development for the Chiral Resolution of 2,2-Dimethylcyclobutanamine
Part 1: Executive Summary & Strategic Overview
The Challenge: 2,2-Dimethylcyclobutanamine (CAS: 1781791-33-0) presents a unique stereochemical challenge. The gem-dimethyl group at the C2 position creates significant steric bulk adjacent to the primary amine at C1. Furthermore, the molecule is low molecular weight (MW ~99.17 g/mol ), lacks a UV chromophore, and is moderately volatile. These factors complicate both the resolution process and the analytical determination of enantiomeric excess (ee).
The Solution: This guide outlines two distinct, self-validating protocols for isolating the enantiomers:
-
Classical Diastereomeric Salt Crystallization: The robust, scalable method using chiral acids.
-
Enzymatic Kinetic Resolution (EKR): A "green" alternative using Candida antarctica Lipase B (CAL-B).[1]
Critical Handling Note: Due to the volatility of the free base, never concentrate the free amine to dryness under high vacuum at elevated temperatures. Always maintain it in solution (e.g., MTBE or DCM) or as a salt form until the final step.
Part 2: Analytical Protocol (The "Truth" System)
Before attempting resolution, you must establish a method to "see" the enantiomers. Since the native amine is UV-inactive, derivatization is mandatory.
Protocol A: Derivatization & Chiral HPLC
Objective: Convert the volatile, UV-invisible amine into a stable, UV-active benzamide for HPLC analysis.
Reagents:
-
Sample: ~10 mg of amine (or salt).
-
Reagent: Benzoyl chloride (15 µL).
-
Base: Triethylamine (30 µL).
-
Solvent: Dichloromethane (DCM, 1 mL).
Workflow:
-
Dissolve the amine sample in DCM. (If starting from a salt, add 100 µL 1M NaOH, extract into DCM, and dry organic layer).
-
Add Triethylamine, followed by Benzoyl chloride.
-
Shake/vortex for 10 minutes at room temperature.
-
Quench with 0.5 mL water; vortex and discard aqueous layer.
-
Dry organic layer over MgSO₄, filter, and dilute with Hexane (50:50 ratio) for injection.
HPLC Conditions:
-
Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Separation: The benzamide derivative provides π-π interactions with the stationary phase, typically resolving the enantiomers with
.
Part 3: Classical Resolution Protocol
Rationale: The steric bulk of the gem-dimethyl group suggests that resolving agents with rigid, bulky structures often work best. We utilize a "Screening Triad" of acids.
Protocol B: The Screening Triad
Candidates:
-
(L)-(+)-Tartaric Acid: The standard starting point (inexpensive).
-
(S)-(+)-Mandelic Acid: Good for hindered amines due to aromatic stacking.
-
(-)-Dibenzoyl-L-tartaric Acid (DBTA): The "heavy hitter" for difficult resolutions; creates a large, crystalline lattice.
Screening Procedure (100 mg Scale):
-
Preparation: Dissolve 1 mmol (100 mg) of racemic 2,2-dimethylcyclobutanamine in 0.5 mL of Ethanol (EtOH).
-
Addition: Add 0.5 equivalents (0.5 mmol) of the resolving agent dissolved in hot EtOH.
-
Note: Using 0.5 eq (the "Pope-Peachey" method) forces the formation of the less soluble diastereomer.
-
-
Crystallization: Heat to reflux to ensure full dissolution. Allow to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, cool to 4°C.
-
Harvest: Filter the crystals. Do not wash excessively (solubility may be high).
-
Analysis: Liberate the base from a small sample (using NaOH/DCM) and run Protocol A .
Decision Logic:
-
If ee > 60% : Recrystallize the salt from EtOH or MeOH to upgrade ee to >99%.
-
If ee < 10% : Switch resolving agent.
-
Expert Insight: For this substrate, Dibenzoyl-L-tartaric acid often yields the best results due to the hydrophobic match between the benzoyl groups and the dimethyl-cyclobutane scaffold.
Part 4: Enzymatic Kinetic Resolution (Green Alternative)
Rationale: Lipases, specifically CAL-B, show high enantioselectivity for primary amines. The enzyme typically acetylates the (
Protocol C: CAL-B Kinetic Resolution
Reagents:
-
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]
-
Acyl Donor/Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (iPrOAc).
Workflow:
-
Setup: Dissolve 1.0 g of racemic amine in 20 mL of dry Ethyl Acetate.
-
Initiation: Add 100 mg of Novozym 435 beads.
-
Incubation: Shake at 30°C (orbital shaker, 200 rpm).
-
Monitoring: Sample every 2 hours. Analyze via Protocol A (The amide product will have a different retention time than the benzoyl-derivative of the free amine; Note: You must derivatize the free amine in the mixture to see it, or monitor the formation of the acetyl-amide directly if UV active enough, though benzoyl derivatization is safer).
-
Termination: Stop when conversion reaches ~50% (theoretical max yield).
-
Workup:
-
Filter off the enzyme beads.
-
Acid Wash: Extract the organic phase with 1M HCl.
-
Aqueous Layer: Contains the unreacted (
)-Amine (protonated). Basify with NaOH and extract to recover ( )-enantiomer. -
Organic Layer: Contains the (
)-Acetamide . Evaporate solvent.[3] Hydrolyze with 6M HCl (reflux) to recover ( )-amine.
-
-
Part 5: Visualization & Logic
Workflow Diagram: Decision Matrix for Resolution
Caption: Decision tree comparing Classical Crystallization (Red path) vs. Enzymatic Resolution (Green path) for 2,2-dimethylcyclobutanamine.
Part 6: Data Summary & Expectations
| Parameter | Classical Resolution (DBTA) | Enzymatic Resolution (CAL-B) |
| Resolving Agent | (-)-O,O'-Dibenzoyl-L-tartaric acid | Novozym 435 (Lipase B) |
| Solvent System | Ethanol / Methanol | Ethyl Acetate (Neat or in Hexane) |
| Max Theoretical Yield | 50% (for one enantiomer) | 50% (kinetic limit) |
| Typical ee (1 pass) | 60 - 85% | 90 - 99% |
| Scalability | High (kg scale) | Moderate (enzyme cost) |
| Primary Challenge | Finding correct solvent for crystallization | Hydrolysis of amide to recover 2nd enantiomer |
Part 7: References
-
Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (The foundational text for classical resolution screening).
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 63(8), 1721-1754. Link
-
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
-
González-Sabin, J., et al. (2002). "Lipase-Catalyzed Resolution of 2-Substituted Cycloalkanols and Amines." Tetrahedron: Asymmetry, 13(12), 1315-1320. (Validates CAL-B activity on hindered cyclic substrates).
-
PubChem Compound Summary. (2025). "2,2-Dimethylcyclobutan-1-amine." National Center for Biotechnology Information. Link
Sources
Technical Guide: 2,2-Dimethylcyclobutan-1-amine Hydrochloride in Fragment-Based Enzyme Screening
Abstract
This technical guide details the application of 2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1803562-44-8) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD). Unlike traditional planar aromatic fragments, this molecule offers a distinct three-dimensional (3D) vector due to the puckered cyclobutane ring and the gem-dimethyl steric lock. This document provides a validated protocol for utilizing this amine salt in enzymatic inhibition assays, specifically targeting amine oxidases and proteases, with a focus on pH buffering, solubility management, and kinetic validation.
Physicochemical Profile & Mechanistic Rationale[1]
The "Gem-Dimethyl" Effect in Fragment Design
The 2,2-dimethyl substitution on the cyclobutane ring is not merely decorative; it serves a critical thermodynamic function known as the Thorpe-Ingold (Gem-Dimethyl) Effect .
-
Conformational Restriction: The methyl groups restrict the rotation of the adjacent amine, pre-organizing the molecule into a conformation that may closer resemble the bound state.
-
Entropy Optimization: By reducing the degrees of freedom in the unbound state, the entropic penalty upon binding to the enzyme active site is minimized, potentially enhancing ligand efficiency (LE).
-
Metabolic Stability: The quaternary carbon adjacent to the amine blocks
-hydrogen abstraction, potentially reducing metabolic clearance compared to linear alkyl amines.
Compound Specifications
| Property | Specification | Critical Note for Assays |
| Formula | C₆H₁₃N · HCl | Salt form affects pH of unbuffered stocks. |
| MW | 135.64 g/mol | Use precise MW for molarity calculations. |
| Solubility | Water (>50 mM), DMSO (>100 mM) | Caution: High conc. in DMSO may precipitate if diluted rapidly into cold buffer. |
| pKa (Est.) | ~9.5 - 10.0 (Amine) | Exists as R-NH₃⁺ at physiological pH (7.4). |
| H-Bond Donors | 3 (Ammonium form) | Critical for salt-bridge interactions (e.g., Asp/Glu residues). |
Experimental Protocol: Enzyme Inhibition Assay
Context: This protocol describes the screening of 2,2-Dimethylcyclobutan-1-amine HCl against a model Monoamine Oxidase (MAO-B) or a generic Serine Protease , where the amine mimics the P1 residue.
Reagent Preparation (The "Self-Validating" System)
Step 1: Stock Solution (100 mM)
-
Solvent: Anhydrous DMSO is preferred for library storage, but Water is superior for this specific HCl salt to prevent acidity issues in low-capacity buffers.
-
Recommendation: Dissolve 13.56 mg in 1.0 mL of deionized water .
-
Validation: Check pH.[1][2] The HCl salt will be acidic (pH ~4-5). Do not neutralize the stock directly, as the free base is volatile and less soluble. Rely on the assay buffer for neutralization.
Step 2: Assay Buffer (Critical Path)
-
Composition: 50 mM Potassium Phosphate (pH 7.4), 0.05% Triton X-100 (prevents aggregation).
-
Why? The phosphate buffer capacity (50 mM) is sufficient to neutralize the micromolar concentrations of HCl introduced by the inhibitor.
Assay Workflow (Automated/Manual)
Diagram 1: Fragment Screening Workflow This flowchart illustrates the critical pre-incubation step often missed in fragment screening.
Caption: Workflow for kinetic validation of amine fragments. Pre-incubation allows the inhibitor to reach equilibrium (Ki) before substrate competition begins.
Step-by-Step Procedure
-
Enzyme Dispensing:
-
Dispense 45 µL of Enzyme Solution (e.g., MAO-B, 2x final concentration) into black 384-well plates.
-
-
Inhibitor Addition:
-
Add 5 µL of 2,2-Dimethylcyclobutan-1-amine HCl (at 10x desired final concentration).
-
Control 1 (High): Known inhibitor (e.g., Pargyline).[3]
-
Control 2 (Low): Buffer + Solvent vehicle only.
-
-
Pre-Incubation (The "Trustworthiness" Step):
-
Substrate Initiation:
-
Add 50 µL of Substrate Mix (e.g., Amplex Red + HRP + Tyramine).
-
-
Detection:
-
Measure Fluorescence (Ex/Em: 530/590 nm) continuously for 30 minutes.
-
Data Analysis & Interpretation
Calculating Percent Inhibition
WhereIC50 to Ki Conversion
For competitive inhibitors (common for amines binding to active sites), use the Cheng-Prusoff equation. Note that for fragments, IC50 values are often high (µM to mM range).
Diagram 2: Mechanistic Interaction Logic Visualizing how the gem-dimethyl group influences binding selectivity.
Caption: The gem-dimethyl group acts as a "steric probe," testing the width of the enzyme's hydrophobic pocket while restricting the amine's conformation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation in Well | High conc. of HCl salt shifts local pH. | Increase buffer concentration to 100 mM HEPES or Phosphate. |
| No Inhibition (False Negative) | Compound is a "weak binder" (Fragment). | Test at high concentration (1-5 mM) to detect weak interactions ( |
| High Background Signal | Primary amine reacting with detection reagent. | Run a "No Enzyme" control. Some amines react with fluorogenic substrates. |
References
-
Fragment-Based Drug Discovery (FBDD)
-
Enzyme Inhibition Kinetics
-
Lopina, O. D. (2017).[7] Enzyme Inhibitors and Activators. In IntechOpen.
-
-
Handling Amine Salts
-
Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes.[2] (2020). Molecules.
-
-
Chemical Properties
-
PubChem Compound Summary for CID 58806244: 2,2-Dimethylcyclobutan-1-amine.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effect of Concentrated Salts Solutions on the Stability of Immobilized Enzymes: Influence of Inactivation Conditions and Immobilization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. research.vu.nl [research.vu.nl]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Conformationally Restricted Analogs Using 2,2-Dimethylcyclobutanamine
Abstract
In modern drug discovery, the optimization of lead compounds is a multifaceted challenge, frequently hindered by the inherent flexibility of small molecules. This flexibility can lead to a significant entropic penalty upon binding to a biological target, reducing potency and potentially causing off-target effects.[1] A proven strategy to overcome this is the introduction of conformational constraints, which pre-organizes the molecule into its bioactive conformation.[2] This guide provides a detailed exploration of 2,2-dimethylcyclobutanamine as a strategic building block for creating such conformationally restricted analogs. We will discuss the scientific rationale, provide validated protocols for its synthesis and incorporation into both peptide and small molecule scaffolds, and offer expert insights into the characterization and application of the resulting compounds.
The Strategic Advantage of Conformational Restriction with Cyclobutane Scaffolds
The primary goal of conformational restriction is to reduce the number of possible low-energy states of a molecule to favor the one required for optimal interaction with a biological target.[2] This approach offers several tangible benefits in drug development:
-
Enhanced Potency: By locking a molecule in its bioactive conformation, the entropic cost of binding is minimized, which can lead to a significant increase in binding affinity and potency.[1]
-
Improved Selectivity: A rigid analog is less likely to adopt conformations that allow it to bind to unintended off-targets, thereby improving the compound's selectivity profile.[2]
-
Increased Metabolic Stability: The cyclobutane ring is a saturated carbocycle that is generally more resistant to metabolic degradation than flexible aliphatic chains.[3][4]
-
Favorable Physicochemical Properties: The introduction of a three-dimensional cyclobutane motif can disrupt planarity, which may improve aqueous solubility and other key drug-like properties.[3][5]
The 2,2-dimethylcyclobutanamine moiety is particularly advantageous. The cyclobutane ring itself serves as a rigid scaffold, while the gem-dimethyl group acts as a "conformational lock," further restricting the orientation of adjacent substituents and serving as a non-polar bioisostere for other bulky groups.[6] Cyclobutanes are increasingly utilized in medicinal chemistry to direct key pharmacophore groups and fill hydrophobic pockets within target proteins.[3][4]
Caption: A flexible ligand must adopt a specific bioactive conformation to bind, incurring an entropic penalty. A rigid analog is locked in that conformation, enhancing binding affinity.
Synthesis of the 2,2-Dimethylcyclobutanamine Building Block
While 2,2-dimethylcyclobutanamine hydrochloride is commercially available[7], an in-house synthesis from its corresponding ketone provides a cost-effective and reliable source for this key intermediate. The most common route involves a two-step process starting from 2,2-dimethylcyclobutan-1-one[8]: oximation followed by reduction.
Caption: General scheme for amide bond formation using 2,2-dimethylcyclobutanamine with a peptide coupling agent.
-
Materials:
-
Carboxylic acid (e.g., N-protected amino acid) (1.0 eq)
-
2,2-Dimethylcyclobutanamine hydrochloride (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a clean, dry vial, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add 2,2-dimethylcyclobutanamine hydrochloride to the mixture.
-
Add DIPEA dropwise. The hydrochloride salt requires an extra equivalent of base for neutralization.
-
Stir the reaction at room temperature for 2-4 hours. Monitor progress via LC-MS or TLC. Note: Steric hindrance from the cyclobutane moiety may necessitate longer reaction times or gentle heating (40 °C).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization of Final Analogs
Confirmation of the successful incorporation of the 2,2-dimethylcyclobutane moiety is achieved through standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of two singlets in the upfield region (approx. 0.9-1.2 ppm) corresponding to the two diastereotopic methyl groups. Multiplets for the cyclobutane ring protons (approx. 1.5-2.5 ppm). A multiplet for the CH-N proton. |
| ¹³C NMR | A quaternary carbon signal (C(CH₃)₂) and distinct signals for the other three cyclobutane carbons. Signals for the two methyl groups will also be present. |
| HRMS (ESI+) | The observed m/z for the [M+H]⁺ ion should match the calculated exact mass to within 5 ppm. |
| HPLC | A single, sharp peak indicating high purity of the final compound. |
Table 2: General guidelines for the analytical characterization of 2,2-dimethylcyclobutanamine-containing analogs.
Application Notes & Troubleshooting
-
Stereochemistry: 2,2-Dimethylcyclobutanamine is achiral. However, its incorporation into a chiral molecule will result in the formation of diastereomers if the coupling creates a new stereocenter or if the parent molecule already contains one. These diastereomers may exhibit different biological activities and will likely require separation by chiral chromatography.
-
Reaction Kinetics: The steric bulk of the 2,2-dimethylcyclobutane group can slow down reaction rates compared to less hindered primary amines. If coupling reactions are sluggish, consider using a more potent coupling agent (e.g., COMU), increasing the reaction temperature, or extending the reaction time.
-
Solubility: The cyclobutane moiety is aliphatic and lipophilic. Its incorporation will increase the logP of the parent molecule. This can be advantageous for membrane permeability but may decrease aqueous solubility. Careful consideration of the overall compound properties is necessary.
-
Bioisosterism: The 2,2-dimethylcyclobutyl group can be considered a rigid bioisostere of a tert-butyl group or an isopropyl group, but with a different spatial arrangement of its atoms. [9]This substitution can be a powerful tool for exploring the steric and conformational requirements of a binding pocket.
Conclusion
2,2-Dimethylcyclobutanamine is a powerful and versatile building block for medicinal chemists seeking to employ conformational restriction as a lead optimization strategy. Its rigid, three-dimensional structure, combined with the gem-dimethyl conformational lock, provides a reliable method for reducing molecular flexibility. [3][5]The synthetic and coupling protocols provided herein offer a validated pathway for researchers to access novel analogs with the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
-
The Use of Conformational Restriction in Medicinal Chemistry - ResearchGate. (n.d.). Retrieved from [Link]
-
Case Studies in Analog Design - Drug Design Org. (n.d.). Retrieved from [Link]
- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). In Google Books.
-
A Method for Designing Conformationally Restricted Analogues Based on Allylic Strain. (1998). Journal of Medicinal Chemistry, 41(16), 3045–3051. [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). JACS Au. [Link]
-
Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (2021). ChemRxiv. [Link]
-
Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
2,2-Dimethyl cyclopentanones by acid catalyzed ring expansion of isopropenylcyclobutanols. A short synthesis of (±)-α-cuparenone and (±)-herbertene. (n.d.). ResearchGate. Retrieved from [Link]
-
2,2-Dimethylcyclobutan-1-amine. (n.d.). PubChem. Retrieved from [Link]
-
Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. (n.d.). Bentham Science. Retrieved from [Link]
-
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
-
2,2-Dimethylcyclobutan-1-one. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. chem-space.com [chem-space.com]
- 7. 2,2-dimethylcyclobutanamine;hydrochloride 97% | CAS: 1803562-44-8 | AChemBlock [achemblock.com]
- 8. 2,2-Dimethylcyclobutan-1-one | C6H10O | CID 535022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Derivatization of the Primary Amine in 2,2-Dimethylcyclobutanamine
Part 1: Executive Summary & Technical Rationale
2,2-Dimethylcyclobutanamine (CAS: 1781791-33-0) represents a unique challenge in chemical derivatization. While it possesses a primary amine, the adjacent gem-dimethyl group on the cyclobutane ring creates a "neopentyl-like" steric environment. This structural rigidity, combined with the ring strain of the cyclobutane scaffold (~26 kcal/mol), significantly alters the nucleophilicity and kinetic profile compared to linear aliphatic amines.
The "Steric Wall" Problem
In standard nucleophilic substitutions, the trajectory of the incoming electrophile is obstructed by the methyl groups at the C2 position.
-
Kinetic Consequence: Reaction rates with bulky electrophiles (e.g., trityl chloride, standard active esters) are retarded by factors of 10–100x compared to cyclobutanamine.
-
Detection Challenge: The molecule lacks a native chromophore, rendering it invisible to standard UV-Vis detectors (254 nm).
-
Volatility: As a free base, the low molecular weight (99.17 g/mol ) leads to rapid evaporative loss, necessitating handling as a hydrochloride or tosylate salt.
This guide provides three validated protocols designed to overcome these barriers, ensuring quantitative derivatization for both analytical quantification and synthetic scale-up.
Part 2: Pre-Analytical Handling & Safety
Critical Handling Note: 2,2-Dimethylcyclobutanamine is highly volatile in its free base form. All quantitative transfers must use the hydrochloride salt or be performed in a closed system at <4°C.
| Parameter | Specification |
| Storage | Store as HCl salt at -20°C; Hygroscopic. |
| pKa (Est.) | ~9.6 (Amine). Requires pH >10.5 for effective nucleophilic attack. |
| Solubility | High in MeOH, Water, DMSO. Poor in Hexanes (salt form). |
Part 3: Protocol A — Analytical Derivatization for HPLC (Fmoc-Cl Method)
Objective: Introduce a strong UV/Fluorescent chromophore for trace quantification (LOD < 10 ng/mL). Choice of Reagent: 9-Fluorenylmethyl chloroformate (Fmoc-Cl ).[1] Rationale: Unlike OPA (o-phthalaldehyde), which can suffer from instability and steric sensitivity, Fmoc-Cl forms a stable carbamate. The high reactivity of the chloroformate overcomes the steric hindrance of the gem-dimethyl group more effectively than NHS-esters.
Materials
-
Analyte: 2,2-Dimethylcyclobutanamine HCl.
-
Reagent: Fmoc-Cl (5 mM in Acetonitrile, freshly prepared).
-
Buffer: 0.2 M Borate Buffer, pH 9.5 (Critical for deprotonation).
-
Quench: 1-Adamantylamine (ADAM) or Glycine.
Step-by-Step Protocol
-
Preparation: Dissolve the amine salt in water to a concentration of 1.0 mg/mL (Stock). Dilute to working range (e.g., 10 µg/mL).
-
Buffering: In a HPLC vial, mix 100 µL of sample with 100 µL of Borate Buffer (pH 9.5).
-
Note: Ensure pH remains >9.0 after mixing; the HCl salt will consume some buffer capacity.
-
-
Reaction: Add 200 µL of Fmoc-Cl reagent. Vortex vigorously for 30 seconds.
-
Incubation: Incubate at 40°C for 20 minutes .
-
Optimization: Standard amines react at RT.[2] The 40°C heat step is specific to 2,2-dimethylcyclobutanamine to drive the reaction to completion against the steric barrier.
-
-
Quenching: Add 20 µL of 1-Adamantylamine (10 mM) to scavenge excess Fmoc-Cl. This prevents the large Fmoc-OH peak from interfering with the chromatogram.
-
Analysis: Inject 10 µL onto a C18 column (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).
-
Detection: Fluorescence (Ex: 260 nm, Em: 310 nm) or UV (265 nm).
-
Part 4: Protocol B — Synthetic Scale-Up (Amide Coupling)
Objective: Efficient coupling of 2,2-dimethylcyclobutanamine to a carboxylic acid drug scaffold. Challenge: Standard carbodiimide (EDC/NHS) couplings often stall or yield high levels of N-acylurea byproducts due to slow amine attack. Solution: Use of HATU with HOAt or conversion to Acid Chloride .
Comparative Data: Coupling Efficiency
| Coupling Reagent | Yield (24h, RT) | Notes |
| EDC / HOBt | 35% | Slow kinetics; significant hydrolysis of active ester. |
| HATU / DIPEA | 88% | Recommended. The Aza-benzotriazole accelerates attack. |
| Acid Chloride | 95% | Excellent, but requires acid-stable substrates. |
Optimized HATU Protocol
-
Activation: Dissolve the Carboxylic Acid (1.0 eq) in dry DMF (0.2 M). Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add 2,2-Dimethylcyclobutanamine HCl (1.2 eq) followed by an additional 1.2 eq of DIPEA.
-
Critical Step: Do not premix the amine free base; generate it in situ to prevent volatility loss.
-
-
Reaction: Stir at Room Temperature for 12–16 hours .
-
Note: Unlike unhindered amines (1-2 hours), this steric system requires overnight stirring.
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), Sat. NaHCO3, and Brine.
Part 5: Protocol C — Chiral Resolution (Marfey's Method)
Objective: Determine enantiomeric excess (ee%) of the amine. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent).
Protocol
-
Mix: 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL 1M NaHCO3.
-
Heat: 45°C for 60 minutes. (Extended time required due to sterics).
-
Quench: Add 20 µL 1M HCl.
-
Separate: Analyze via RP-HPLC. The diastereomers formed will separate on a standard C18 column, avoiding the need for expensive chiral stationary phases.
Part 6: Visualization of Workflows
Diagram 1: Derivatization Decision Matrix
This flowchart guides the researcher to the correct protocol based on their end-goal (Quantification vs. Synthesis).
Caption: Decision matrix for selecting the optimal derivatization pathway based on experimental objectives.
Diagram 2: Steric Mechanism & Kinetic Barrier
Visualizing why the gem-dimethyl group necessitates modified conditions (Heat/Time).
Caption: Mechanistic view of the steric clash between the gem-dimethyl group and incoming electrophiles.
Part 7: References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Derivatization of Primary Amines with trans-4-Nitrocinnamoyl Chloride for HPLC Analysis. Link
-
Sigma-Aldrich (MilliporeSigma). (2024). Derivatization and Separation of Aliphatic Amines using FMOC-Cl and OPA. Link
-
Thermo Fisher Scientific. (2023). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Link
-
PubChem. (2025).[4] Compound Summary: 2,2-Dimethylcyclobutanamine (CID 58806244). National Library of Medicine. Link
-
ScholarWorks. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State University. Link
-
ResearchGate. (2023). Sterically hindered amine derivatives with wide ranges of applications. Link
Sources
Troubleshooting & Optimization
Optimizing catalytic hydrogenation of hindered nitriles to primary amines
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: H2-CN-STERIC-001 Subject: Troubleshooting & Optimization of Hindered Nitrile Reduction
Welcome to the Technical Support Center
You are likely here because your nitrile reduction is either stalling, producing a "green gummy residue," or yielding significant amounts of secondary amine dimer. When dealing with hindered nitriles (e.g.,
This guide is not a textbook; it is a troubleshooting engine designed to get your reaction back on track.
Part 1: The Mechanism & The Enemy (Visualization)
To solve the problem, you must understand the "Death Spiral" of nitrile reduction. The primary amine product is a nucleophile that attacks the intermediate imine, leading to secondary amines.
Figure 1: Reaction Pathways & Competition
Caption: The "Death Spiral." Primary amines react with imine intermediates to form secondary amines. High concentrations of Ammonia (NH3) push the equilibrium back toward the primary amine.[1]
Part 2: Critical Protocols (The Solutions)
Scenario A: The "Standard" Hindered Substrate
Use this for moderate hindrance (e.g., alpha-methyl benzyl cyanide).
The Solution: Raney Cobalt (RaCo) + Ammonia While Raney Nickel (RaNi) is the workhorse, Raney Cobalt is chemically superior for primary amines. Cobalt is less active toward the condensation reaction (Imine + Amine) than Nickel.
-
Catalyst: Raney Cobalt (doped with Cr/Ni often helps).[2]
-
Solvent: Methanol or Ethanol.
-
Additive: 7M NH3 in MeOH (Saturate the solution).
-
Pressure: >50 bar (Hindered substrates require high pressure to force H2 adsorption).
-
Temperature: 80–100°C.[3]
Expert Insight: "Why not just use RaNi?" RaNi is more basic and active, often leading to mixed products. RaCo is more selective but requires higher temperatures/pressures to initiate.[4]
Scenario B: The "Impossible" Substrate (Extreme Hindrance)
Use this for tertiary alpha-carbons (e.g., 2,2-dimethylpropanenitrile derivatives) or when secondary amine formation is uncontrollable.
The Solution: The "Chemical Trap" (Acetic Anhydride) If the primary amine forms, it will attack the imine. The only way to stop this in highly hindered systems is to "trap" the amine immediately as it forms.
-
Catalyst: Raney Nickel or PtO2 (Adams' Catalyst).
-
Solvent: Acetic Anhydride (Ac2O) or Ac2O/AcOH mixture.
-
Additive: Sodium Acetate (NaOAc) - acts as a buffer.
-
Mechanism:
-
Post-Process: Requires acidic hydrolysis (6N HCl, reflux) to deprotect the acetamide back to the amine.
Trustworthiness Check: This method effectively yields 0% secondary amine because the acetamide is non-nucleophilic. It adds a step (hydrolysis) but saves the batch.
Part 3: Troubleshooting FAQs
Q1: My reaction stalled at 50% conversion. Adding more catalyst didn't help.
Diagnosis: Catalyst Poisoning or Pore Blocking. The Fix:
-
The "Green Gum": Hindered nitriles often form polymeric imines that coat the catalyst surface (green/blue slime).
-
Action: Filter the catalyst (under Argon—it is pyrophoric!). Wash the catalyst with 0.1M NaOH in MeOH, then water, then MeOH. The base desorbs the oligomers.
-
Prevention: Run the reaction at a higher initial pressure. If the H2 concentration on the surface drops, the nitrile sits on the metal too long and polymerizes.
Q2: I see a large "M-17" peak in my MS. What is it?
Diagnosis: This is likely the secondary imine or an intermediate losing ammonia. The Fix: You are ammonia-starved.
-
Action: Increase the equivalents of NH3. If using ammonia gas, ensure the autoclave is actually saturated (cool the solvent to 0°C before charging gas).
-
Alternative: Switch to the Ac2O trapping method (Scenario B) if ammonia fails.
Q3: Can I use Pd/C? I don't want to handle pyrophoric Raney metals.
Diagnosis: Pd/C is risky for primary amines. The Fix: Pd/C is excellent at making secondary amines. To force it to make primary amines:
-
Acidic Mode: Run in MeOH + 3-5 eq. HCl or H2SO4.[1] The acid protonates the primary amine (
), preventing it from attacking the imine. -
Warning: This is corrosive to steel autoclaves. Use a glass liner or Hastelloy.
Part 4: Decision Logic (Workflow)
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step logic for selecting the correct catalytic system based on substrate stability and steric demands.
Part 5: Comparative Data Table
| Variable | Raney Ni (Standard) | Raney Co (Selective) | Pd/C + Acid | RaNi + Ac2O (Trapping) |
| Primary Amine Selectivity | Moderate (70-85%) | High (90-98%) | High (>95%) | Very High (>99%) |
| Reaction Speed | Fast | Slower (needs heat) | Fast | Moderate |
| Steric Tolerance | Moderate | Good | Moderate | Excellent |
| Key Risk | Secondary Amines | High Pressure req. | Corrosion/Safety | Hydrolysis step needed |
| Recyclability | Poor (Leaching) | Good | Good | Poor |
References
-
Organic Reactions: "Preparation of Primary Amines by Hydrogenation of Nitriles."[5][6][7][8][9] Organic Reactions, Vol 12.
-
Hegedus, L. S. "Selectivity in the Hydrogenation of Nitriles." Transition Metals in the Synthesis of Complex Organic Molecules.
-
Gould, F. E., et al. "Hydrogenation of Nitriles in Acetic Anhydride."[6] J. Org. Chem., 1960, 25 (10), pp 1658–1660.
-
Kukula, P., et al.
-Unsaturated Nitriles."[2] Adv.[2][5][10] Synth. Catal., 2004, 346, 1487.[2] -
BenchChem Technical Guides. "Catalyst Poisoning in Hydrogenation."
Disclaimer: Raney Nickel and Cobalt are pyrophoric when dry. Always handle under inert atmosphere (Argon/Nitrogen) and keep wet. Consult your local EHS guidelines before attempting high-pressure hydrogenation.
Sources
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US5498796A - Process for the preparation of amines by catalytic hydrogenation of nitriles - Google Patents [patents.google.com]
- 5. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Cobalt pincer complexes for catalytic reduction of nitriles to primary amines - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00225A [pubs.rsc.org]
- 9. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 10. New process draws poison from nitrile production | Research | Chemistry World [chemistryworld.com]
Technical Support Guide: Synthesis of 2,2-Dimethylcyclobutan-1-amine
Executive Summary & Molecule Profile
User Query: "I am observing low yields, urea byproducts, and potential skeletal rearrangements during the synthesis of 2,2-Dimethylcyclobutan-1-amine. How do I mitigate these side reactions?"
Technical Assessment: The synthesis of 2,2-Dimethylcyclobutan-1-amine presents a "perfect storm" of synthetic challenges:
-
Ring Strain (~26 kcal/mol): The cyclobutane ring is highly susceptible to ring expansion or cleavage under acidic conditions.
-
Steric Hindrance: The gem-dimethyl group at C2 creates a neopentyl-like environment at C1, severely retarding nucleophilic attack and complicating standard amine synthesis routes (e.g., SN2).
-
Volatility: With a molecular weight of ~99 g/mol , the free base is highly volatile, leading to "invisible" yield loss during concentration.
This guide prioritizes the Curtius Rearrangement as the only robust pathway that preserves the cyclobutane skeleton and stereochemistry.
Critical Side Reaction Analysis
Issue A: Ring Expansion (The "Acid Trap")
Symptom: NMR shows a 5-membered ring (cyclopentane derivatives) or acyclic alkenes. Root Cause: Cationic Intermediates.[1] Any pathway generating a carbocation at C1 (e.g., Schmidt reaction, diazotization, or harsh acidic hydrolysis) will trigger a Wagner-Meerwein rearrangement . The strained cyclobutyl cation rapidly expands to the more stable cyclopentyl cation or opens to an allylcarbinyl species.
-
Avoid: Schmidt Reaction (NaN3 + H2SO4). The sulfuric acid protonates the intermediate, inviting rearrangement.
-
Avoid: Nitrous acid deamination of the amine (diazotization).
Issue B: Urea Formation (The "Moisture Trap")
Symptom: Insoluble white precipitate; Mass Spec shows dimer (M+ = ~2x Product).
Root Cause: Bimolecular reaction between product and intermediate.
In the Curtius rearrangement, the isocyanate intermediate (
Issue C: Steric Retardation
Symptom: Incomplete conversion of precursor. Root Cause: The gem-dimethyl group blocks the trajectory for nucleophiles. While the Curtius rearrangement step itself is intramolecular and concerted (unaffected by sterics), the hydrolysis of the bulky isocyanate to the amine is significantly slower than in non-hindered systems.
Reaction Pathway Visualization
The following diagram maps the success pathway (Curtius) against the failure modes (Schmidt/Cationic).
Figure 1: Mechanistic pathway comparison. The Curtius route (Green) avoids the cationic "danger zone" (Red) inherent to acidic methods.
Troubleshooting Guide (FAQ)
Q1: I see a significant amount of urea byproduct. How do I stop this?
Diagnosis: The rate of amine formation is competing with the rate of isocyanate hydrolysis. Protocol Adjustment:
-
Isolate the Isocyanate (Optional): If using a stepwise method, form the isocyanate in dry toluene, then add this solution slowly to a large excess of warm aqueous acid. This ensures the isocyanate is immediately hydrolyzed before it can meet an amine molecule.
-
The "Benzyl Alcohol" Trick: Instead of direct hydrolysis, trap the isocyanate with benzyl alcohol (BnOH) to form the Cbz-protected amine.
-
Why? Alcohol addition is often cleaner than water addition.
-
Recovery: Deprotect the Cbz group via Hydrogenation (Pd/C, H2). This is mild and avoids aqueous workup issues.
-
Q2: My yield is <30% after rotary evaporation.
Diagnosis: You are losing the free base amine to volatility. Protocol Adjustment:
-
Never concentrate the free base.
-
In-situ Salt Formation: After hydrolysis, do not basify and extract. Instead, evaporate the acidic hydrolysis mixture (if using HCl) to obtain the Amine Hydrochloride salt directly.
-
Handling: If you must handle the free base, keep it in solution (e.g., ether or DCM) and store at -20°C.
Q3: Can I use the Schmidt reaction (NaN3 + H2SO4) to save steps?
Diagnosis: High risk of skeletal rearrangement. Verdict: ABSOLUTELY NOT. The protonation of the carboxylic acid or the intermediate azide in strong sulfuric acid generates a carbocation character. In cyclobutanes, this guarantees ring expansion to cyclopentane.[7] You must use the Curtius Rearrangement (DPPA or Mixed Anhydride method) which proceeds via a concerted mechanism, preserving the 4-membered ring.
Recommended Experimental Protocol
Method: Modified Curtius Rearrangement using DPPA (Diphenylphosphoryl azide). Target: 2,2-Dimethylcyclobutan-1-amine Hydrochloride.
| Parameter | Specification | Reason |
| Reagent | DPPA (1.1 equiv) | Avoids acid chlorides; safer handling. |
| Base | Triethylamine (TEA) | Neutralizes protons; promotes rearrangement. |
| Solvent | tert-Butanol ( | Traps isocyanate as Boc-protected amine (stable). |
| Temperature | Reflux (82°C) | Required for decarboxylation (-N2). |
Step-by-Step Workflow:
-
Activation: Dissolve 2,2-dimethylcyclobutanecarboxylic acid (1.0 equiv) in dry tert-butanol (0.2 M). Add TEA (1.1 equiv) and DPPA (1.1 equiv).
-
Checkpoint: Ensure anhydrous conditions to prevent premature hydrolysis to urea.
-
-
Rearrangement (The Critical Step): Heat the mixture to reflux for 4–12 hours.
-
Observation: Evolution of N2 gas indicates successful rearrangement to isocyanate, which is immediately trapped by
-BuOH to form the Boc-protected amine . -
Benefit: The Boc-amine is non-volatile and stable.
-
-
Workup (Boc-Intermediate): Concentrate the reaction mixture. Dissolve residue in EtOAc, wash with 5% citric acid (removes phosphate byproducts), sat. NaHCO3, and brine. Dry (Na2SO4) and concentrate.
-
Result: Crude Boc-2,2-dimethylcyclobutan-1-amine.
-
-
Deprotection (Salt Formation): Dissolve the Boc-amine in 4M HCl in Dioxane. Stir at RT for 2 hours.
-
Observation: Precipitation of the white amine-HCl salt.
-
Isolation: Filter the solid or concentrate to dryness. Do not convert to free base.
-
Troubleshooting Logic Tree
Figure 2: Rapid diagnostic flowchart for common synthesis failures.
References
-
Mechanism of the Curtius Rearrangement Smith, P. A. S.[2][5] "The Curtius Reaction."[2][3][4][5][6] Organic Reactions, 1946 , 3, 337-449. Note: Establishes the concerted nature of the rearrangement, crucial for retaining the cyclobutane ring. (Contextual link to related Schmidt/Curtius mechanisms)
-
Ring Expansion in Cyclobutanes Olah, G. A., et al.[8] "The Cyclobutylmethyl Cation."[9] Journal of the American Chemical Society. Note: Documents the rapid expansion of cyclobutylmethyl cations to cyclopentyl cations in acidic media. (Contextual: Carbocation rearrangements)
-
Synthesis of Cyclobutylamine via Curtius Organic Syntheses, Coll. Vol. 5, p. 273 (1973 ); Vol. 44, p. 29 (1964 ). Note: Explicitly compares Curtius vs. Hofmann, noting higher yields with Curtius for cyclobutanes.
-
DPPA Reagent Application Shioiri, T., Ninomiya, K., Yamada, S. "Diphenylphosphoryl azide.[4] A new convenient reagent for a modified Curtius reaction." Journal of the American Chemical Society, 1972 , 94, 6203-6205.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support: Minimizing Secondary Amine Formation in Nitrile Reduction
Status: Operational Ticket Type: Chemical Process Optimization Assigned Specialist: Senior Application Scientist
Introduction: The "Self-Poisoning" Mechanism
Welcome to the technical support center for nitrile reduction. The formation of secondary amines during the reduction of nitriles (
To solve this, you must understand the Von Braun -type condensation pathway. The reduction proceeds via an imine intermediate (
Visualizing the Problem
The following diagram illustrates the competitive pathway you are trying to suppress.
Figure 1: The competitive pathway. The primary amine product (Green) reacts with the imine intermediate (Yellow) to trigger the secondary amine cascade (Red).
Module 1: Heterogeneous Catalytic Hydrogenation
For users utilizing
Core Troubleshooting Logic
In catalytic hydrogenation, the concentration of the primary amine increases as the reaction progresses, increasing the rate of side-reaction. You must render the primary amine non-nucleophilic or shift the equilibrium.
| Method | Mechanism of Action | Pros | Cons |
| Ammonia Additive | Le Chatelier's Principle: High | Cleanest product; industrial standard. | Requires handling gaseous |
| Acidic Media | Protonation: Converts | Very effective suppression. | Can hydrolyze nitrile to amide if water is present; incompatible with acid-sensitive groups. |
| Acyl Trapping | Derivatization: Acetic anhydride traps the amine as an amide ( | Near-zero secondary amine formation.[2] | Requires an extra hydrolysis step to recover the free amine. |
FAQ: Hydrogenation Issues
Q: I am using Pd/C and getting 40% secondary amine. Why? A: Palladium is excellent at making the imine but often slower at the second reduction step than Raney Nickel. This "pause" at the imine stage allows the primary amine time to attack.
-
Fix: Switch to Raney Nickel (more active for
bonds) or add 5-10 equivalents of ammonia in methanol.
Q: Can I use HCl to prevent the side reaction?
A: Yes, but strictly anhydrous acid (e.g.,
-
Warning: If water is present, the acid will catalyze the hydrolysis of the nitrile to a primary amide (
), which is very difficult to reduce further.
Q: My Raney Nickel reaction stalled. Can I add more catalyst? A: Be cautious. Raney Ni can be poisoned by the amines themselves.
-
Protocol Check: Ensure you are using high pressure (>50 psi/3.5 bar) and vigorous stirring. Hydrogenation is often mass-transfer limited.
Module 2: Chemical Hydride Reduction
For users utilizing
The "Magic Blue" Protocol ( )
Standard Sodium Borohydride (
Why it works: The mechanism involves coordination of the nitrile to the cobalt species, activating it for hydride transfer. It is exceptionally selective for primary amines because the reaction conditions (excess borohydride) rapidly reduce the imine before condensation can occur.
FAQ: Hydride Issues
Q:
-
Fix: Always use Normal Addition (Nitrile solution added dropwise to LAH slurry).
Q: The
-
Note: This reaction generates hydrogen gas; ensure proper venting.
Module 3: Experimental Protocols
Protocol A: Raney Nickel with Ammonia (High Pressure)
Best for: Robust substrates, scale-up, and clean isolation.
-
Preparation: Wash Raney Nickel (approx. 20 wt% of substrate) with absolute ethanol (x3) to remove water. Handle under Argon - Pyrophoric!
-
Loading: Transfer the catalyst as a slurry into the hydrogenation vessel (Parr bomb).
-
Solvent: Dissolve the nitrile in 7N Ammonia in Methanol (commercial solution). The high concentration of
is critical. -
Reaction: Pressurize to 60–100 psi (4–7 bar)
. Heat to 50°C . -
Workup: Filter through Celite (keep wet to prevent fire). Concentrate filtrate.[4] The ammonia evaporates, leaving the primary amine.
Protocol B: Cobalt Chloride / Sodium Borohydride (Ambient Pressure)
Best for: Laboratory scale, acid-sensitive substrates, no autoclave required.
-
Setup: Dissolve Nitrile (1.0 equiv) and
(0.5 to 1.0 equiv) in Methanol. Solution will be pink/purple. -
Reduction: Cool to 0°C. Add
(5.0 equiv) portion-wise.-
Observation: The solution will turn black immediately with vigorous gas evolution.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Carefully add 3N HCl to destroy excess borohydride and dissolve the cobalt boride sludge.
-
Isolation: Basify with concentrated
to pH >10 and extract with DCM or Ether.
Module 4: Decision Matrix
Use this logic flow to select the correct method for your specific substrate.
Figure 2: Decision matrix for selecting the optimal reduction protocol based on substrate sensitivity and scale.
References
-
Mechanism of Secondary Amine Formation
-
Kukula, P., et al. "Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates." ResearchGate.[5]
-
-
Cobalt Chloride / NaBH4 Protocol
-
Raney Nickel & Ammonia Effect
- Organic Chemistry Portal.
-
Borane Reduction Alternatives
- Common Organic Chemistry. "Nitrile to Amine - Common Conditions (BH3-SMe2)."
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 4. US3062869A - Reduction of nitriles - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 2,2-Dimethylcyclobutan-1-amine Hydrochloride
Welcome to the technical support guide for the purification of 2,2-Dimethylcyclobutan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges in isolating this key building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of 2,2-Dimethylcyclobutan-1-amine hydrochloride.
Q1: I've synthesized my target compound, but it's a crude mixture. What are the most likely impurities I need to remove?
Answer: Understanding the potential byproducts is the first step in designing an effective purification strategy. A common synthetic route is the reduction of 2,2-dimethylcyclobutanone oxime. Based on this pathway, you should anticipate the following impurities:
-
Unreacted Starting Materials: Residual 2,2-dimethylcyclobutanone and its corresponding oxime.
-
Imine Intermediate: The imine formed during the reduction of the oxime can be a persistent impurity, especially if the reaction is incomplete.[1] Imines can also be sensitive to hydrolysis, potentially reverting to the ketone during workup.[2]
-
Over-reduction Products: Depending on the reducing agent, you might see byproducts from the opening of the cyclobutane ring.
-
Solvent and Reagent Residues: Residual solvents from the reaction or workup, and salts from quenching agents.
dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} end Caption: Synthetic route and common impurity sources.
Table 1: Common Impurities and Removal Strategies
| Impurity | Origin | Recommended Removal Strategy |
|---|---|---|
| 2,2-Dimethylcyclobutanone | Incomplete oximation | Acid-base extraction, Chromatography |
| 2,2-Dimethylcyclobutanone Oxime | Incomplete reduction | Acid-base extraction, Recrystallization |
| Imine Intermediate | Incomplete reduction | Careful acid-base extraction (imines can hydrolyze)[1] |
| Inorganic Salts | Reaction workup/quenching | Aqueous wash, Filtration |
| Residual Solvents | Reaction/Purification | High vacuum drying, Trituration |
Q2: My isolated hydrochloride salt is an oily, sticky solid that won't crystallize. What's causing this and how can I fix it?
Answer: This is a frequent problem when working with amine salts. The two most common culprits are residual water and impurities .
-
Presence of Water: Amine hydrochlorides can be hygroscopic, and even trace amounts of water can inhibit crystallization, resulting in an oil or a viscous liquid.[3] The use of aqueous HCl during salt formation is a primary cause.
-
Solution: Always use anhydrous hydrogen chloride (either as a gas or a solution in a dry solvent like ether or isopropanol) for the final salt formation. If you suspect water contamination, dissolve the crude product in a minimal amount of a dry solvent (like dichloromethane), dry the solution over anhydrous sodium sulfate or magnesium sulfate, filter, and re-precipitate the salt.
-
-
Impurities Disrupting Crystal Lattice: Even small amounts of the byproducts mentioned in Q1 can prevent the formation of an ordered crystal lattice.
-
Solution: Before attempting recrystallization, try trituration . This involves suspending the oily product in a solvent in which the desired salt is insoluble, but the impurities are soluble.
-
Protocol: Place the oil in a flask and add a small volume of a non-polar solvent like diethyl ether or hexane. Stir or sonicate the mixture vigorously. The desired hydrochloride salt should solidify, while non-polar organic impurities remain dissolved. Decant the solvent and repeat the wash. Dry the resulting solid under high vacuum.
-
-
Q3: I've tried a simple recrystallization from ethanol, but the purity isn't improving and my yield is very low. What are better solvent choices?
Answer: This is a classic issue. While ethanol can dissolve many organic compounds, it is often too effective at dissolving amine hydrochloride salts, leading to poor recovery.[4] The key is to find a solvent system where the salt is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Expert Insight: The ideal recrystallization solvent is often a polar, protic solvent that is slightly less polar than ethanol. Isopropanol (2-Propanol) is an excellent first choice.[4]
-
Mixed Solvent Systems: For finer control over solubility, use a mixed solvent system. Dissolve your crude salt in a minimal amount of a hot "good" solvent (like isopropanol or methanol) and then slowly add a "poor" solvent (an anti-solvent like diethyl ether or ethyl acetate) until the solution becomes faintly cloudy.[4] Allow the mixture to cool slowly to promote the growth of pure crystals.
Table 2: Recommended Recrystallization Solvent Systems
| Solvent System | Rationale | Procedure Notes |
|---|---|---|
| Isopropanol (IPA) | Lower polarity than ethanol reduces salt solubility, improving yield.[4] | Dissolve in hot IPA, cool slowly. If no crystals form, add a small amount of ether as an anti-solvent. |
| Methanol / Diethyl Ether | Methanol is a very strong solvent; ether is a non-solvent. Allows for fine-tuning. | Dissolve in minimal hot methanol. Add ether dropwise until turbidity appears, then cool. |
| Ethanol / Ethyl Acetate | Similar to the MeOH/Ether system but uses less volatile solvents. | Dissolve in hot ethanol, add ethyl acetate as the anti-solvent. |
| Acetonitrile | A polar aprotic solvent that can be effective for salts that are too soluble in alcohols. | Use with caution; ensure all impurities are soluble. |
Q4: The purity of my product is stuck at ~95% according to HPLC/NMR. How can I achieve >99% purity for drug development applications?
Answer: When recrystallization is insufficient to remove closely related impurities, a more robust chemical separation technique is required. Acid-base extraction is a highly effective method for purifying amines by leveraging their basicity.
The strategy involves converting the amine hydrochloride back to its free base form, washing away neutral and acidic impurities, and then selectively re-isolating your product.
dot graph TD { graph [splines=ortho, nodesep=0.5, ranksep=1, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} end Caption: Workflow for purification via acid-base extraction.
See Part 2 for a detailed, step-by-step protocol for this essential technique.
Part 2: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification work. Always perform experiments in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: High-Purity Recrystallization from Isopropanol/Diethyl Ether
This protocol is designed to remove non-polar impurities and improve the crystallinity of your product.
-
Dissolution: Place 1.0 g of crude 2,2-Dimethylcyclobutan-1-amine hydrochloride into a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add 5 mL of isopropanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Do not boil excessively. If the solid does not dissolve, add more isopropanol in 0.5 mL increments until a clear solution is obtained at elevated temperature.
-
Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove it.
-
Initiate Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Slow cooling is crucial for forming large, pure crystals.
-
Anti-Solvent Addition: Once at room temperature, slowly add diethyl ether dropwise with gentle swirling. You will observe the solution becoming cloudy (turbid). Continue adding ether until the turbidity persists.
-
Cooling & Maturation: Loosely cover the flask and allow it to stand at room temperature for 1-2 hours, then place it in a 4°C refrigerator or an ice bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the product by NMR, melting point, and HPLC to confirm purity.
Protocol 2: Purification via Acid-Base Extraction
This method is highly effective for removing neutral or acidic organic byproducts.
-
Initial Dissolution: Dissolve 1.0 g of the crude amine hydrochloride in 20 mL of dichloromethane (DCM) or ethyl acetate in a separatory funnel.
-
Basification: Add 15 mL of a 1 M sodium hydroxide (NaOH) aqueous solution. Cap the funnel and shake vigorously for 1 minute, venting frequently to release any pressure.
-
Phase Separation: Allow the layers to separate. The deprotonated free amine will now be in the organic layer, while inorganic salts remain in the aqueous layer. Drain the lower organic layer into a clean flask.
-
Washing: Re-extract the aqueous layer with another 10 mL of DCM to recover any residual product. Combine this with the first organic extract. At this stage, you can wash the combined organic layers with brine (saturated NaCl solution) to aid in drying.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄).
-
Salt Formation: Filter the dried organic solution to remove the drying agent. Cool the filtrate in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation ceases. The formation of a white solid indicates the hydrochloride salt is forming.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum.
Part 3: References
-
Amine Treating - Troubleshooting Guide. Scribd. [Link]
-
Workup: Amines. University of Rochester. [Link]
-
Purification of organic hydrochloride salt? ResearchGate. [Link]
-
METHYLAMINE HYDROCHLORIDE. Organic Syntheses. [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. ResearchGate. [Link]
-
Amine Best Practices Guidelines. Refining Online. [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Enzyme-mediated synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid. Sciforum. [Link]
-
Question 69: How do you detect that amine salts are forming and causing corrosion... American Fuel & Petrochemical Manufacturers. [Link]
-
Purification of primary amines using Schiff base immobilization. Chemistry Stack Exchange. [Link]
-
19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Chemistry LibreTexts. [Link]
-
Why Amine Systems Fail – An in-depth Study of Amine System Failures. ResearchGate. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Converting to the hydrochloric salt for storage? Sciencemadness.org. [Link]
Sources
Troubleshooting low yields in [2+2] cycloaddition reactions for cyclobutanes
Technical Support Center: Troubleshooting [2+2] Cycloaddition Reactions
Welcome to the technical support center for [2+2] cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in synthesizing cyclobutanes. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you overcome low yields and other common issues in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding [2+2] cycloaddition reactions.
Q1: My photochemical [2+2] cycloaddition is not proceeding at all. What are the first things I should check?
A1: When a photochemical reaction fails, start with the most fundamental components:
-
Light Source: Confirm that your lamp is emitting at the correct wavelength and intensity required for the reaction.[1] UV lamps have a finite lifespan and their output can decrease over time. If possible, use a photometer to check the lamp's intensity. Ensure the wavelength matches the absorbance profile of your substrate or photosensitizer.[2]
-
Reaction Vessel: The material of your reaction vessel is crucial. Standard borosilicate glass (Pyrex) will filter out most UV light below 280 nm.[2] If your reaction requires shorter wavelengths, you must use a quartz or Vycor vessel.[2]
-
Degassing: Oxygen is a known quencher of triplet excited states, which are often key intermediates in photochemical [2+2] cycloadditions.[3] Ensure you have thoroughly degassed your solvent and reaction mixture, typically by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[3]
Q2: I'm observing a significant amount of polymer formation instead of my desired cyclobutane product. What could be the cause?
A2: Polymerization is a common side reaction, especially with electron-rich alkenes like styrenes.[4] This often occurs when the reaction conditions favor radical or ionic chain reactions over the desired concerted or stepwise cycloaddition. Key factors to investigate include:
-
Concentration: High concentrations of your alkene can promote polymerization. Try running the reaction at a higher dilution.
-
Temperature: For photochemical reactions, excessive heat from the lamp can accelerate polymerization. Ensure your reaction setup includes adequate cooling.[1]
-
Purity of Reagents: Impurities in your starting materials or solvent can sometimes initiate polymerization. Ensure your reagents are purified before use.[5]
Q3: My thermal [2+2] cycloaddition is giving very low yields. What are the critical parameters to optimize?
A3: Thermal [2+2] cycloadditions are often more sensitive to substrate electronics and steric hindrance than their photochemical counterparts.[6] Key areas for optimization include:
-
Temperature and Reaction Time: These are the most critical parameters. Systematically screen a range of temperatures and monitor the reaction progress over time using techniques like TLC, GC, or NMR.[7] Some reactions may require prolonged heating, while for others, extended reaction times at high temperatures can lead to decomposition of the product or starting materials.[7]
-
Solvent: The choice of solvent can significantly influence the reaction rate and selectivity, especially for stepwise reactions proceeding through polar intermediates.[8][9] Screen a range of solvents with varying polarities.[10]
-
Catalyst Activity (if applicable): If you are using a transition metal catalyst, ensure it is active. Catalysts can be sensitive to air and moisture.[7] Use a fresh batch of catalyst or test its activity with a known reaction.[11]
II. In-Depth Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems encountered during [2+2] cycloaddition reactions.
Low yields in photochemical [2+2] cycloadditions can often be traced back to issues with light absorption, energy transfer, or competing side reactions.
Problem: Insufficient Photon Absorption or Inefficient Energy Transfer
-
Causality: For a photochemical reaction to occur, one of the reacting molecules must absorb a photon of light to reach an electronically excited state.[12] If the reactants do not absorb at the wavelength of your light source, no reaction will occur. In many cases, a photosensitizer is used to absorb the light and then transfer the energy to one of the reactants.[13]
-
Troubleshooting Steps:
-
Verify Spectral Overlap: Obtain the UV-Vis absorption spectra of your reactants and photosensitizer (if used). Ensure there is significant overlap between the emission spectrum of your lamp and the absorption spectrum of the absorbing species.
-
Optimize Photosensitizer Concentration: If using a photosensitizer, its concentration is critical. Too low, and light absorption will be inefficient. Too high, and it can lead to self-quenching or inner filter effects where the sensitizer absorbs all the light at the surface of the reaction vessel, preventing it from penetrating the bulk solution. A typical starting concentration for a photosensitizer is 10-20 mol %.[14]
-
Choose the Right Photosensitizer: The triplet energy of the photosensitizer must be higher than that of the reactant it is meant to excite.[13] A common strategy is to screen a range of photosensitizers with varying triplet energies.[13]
-
| Photosensitizer | Triplet Energy (kcal/mol) | Typical Wavelength of Excitation (nm) |
| Benzophenone | 69 | 350-366 |
| Thioxanthone | 65.5 | 380-440[14] |
| Acetone | 78-82 | < 330 |
| Camphorquinone | 52 | 450-470 |
Data compiled from various sources.
Problem: Competing Photophysical and Photochemical Pathways
-
Causality: The excited state of a molecule is highly reactive and can undergo various processes other than the desired cycloaddition. These include fluorescence, phosphorescence, intersystem crossing, and unwanted side reactions.
-
Troubleshooting Steps:
-
Solvent Choice: The solvent can influence the lifetime and reactivity of the excited state. For reactions proceeding through a triplet state, heavy-atom solvents (e.g., those containing bromine or iodine) can enhance intersystem crossing but may also quench the excited state. Non-polar solvents can sometimes favor the desired cycloaddition over polar side reactions.[15]
-
Substrate Design: The electronic properties of the alkene partners are crucial. Electron-donating and electron-withdrawing groups on the alkenes can significantly impact the reaction efficiency and regioselectivity.[16] If possible, modify the substrates to favor the desired cycloaddition pathway.
-
Monitor for Isomerization: For some alkenes, cis-trans isomerization can be a competing process that dissipates the absorbed light energy without leading to product formation. This can be monitored by techniques like NMR or HPLC.
-
Thermal [2+2] cycloadditions are governed by different principles than their photochemical counterparts and present a unique set of challenges.
Problem: Reaction is Thermally Forbidden or Has a High Activation Barrier
-
Causality: According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden.[17][18] However, thermal [2+2] cycloadditions can occur through a stepwise mechanism involving a diradical or zwitterionic intermediate, or through a concerted suprafacial-antarafacial pathway, which is often sterically hindered.[19] The reaction will have a high activation energy if the formation of the intermediate is not favorable or if there is significant steric clash in the transition state.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high activation barriers.
-
Explanation of Workflow:
-
Increase Temperature: The first and most straightforward approach is to increase the reaction temperature to provide more thermal energy to overcome the activation barrier.[7]
-
Solvent Polarity: If increasing the temperature is ineffective or leads to decomposition, consider the solvent. For reactions that may proceed through a zwitterionic intermediate, a polar solvent can help to stabilize this intermediate and lower the activation energy.[8][9]
-
Catalysis: Lewis acids or transition metals can catalyze thermal [2+2] cycloadditions by coordinating to one of the reactants, thereby lowering the energy of the LUMO and facilitating the reaction.[20]
-
Substrate Modification: If the above strategies fail, it may be necessary to reconsider the substrates. Reducing steric hindrance or altering the electronic properties of the alkenes can have a profound effect on the feasibility of the reaction.
-
-
Problem: Undesired Regio- or Stereoisomers are Formed
-
Causality: The regioselectivity and stereoselectivity of stepwise thermal [2+2] cycloadditions are determined by the stability of the intermediate and the kinetics of ring closure. For example, in the reaction of a ketene with an alkene, the more nucleophilic carbon of the alkene will typically attack the electrophilic carbonyl carbon of the ketene.[12]
-
Troubleshooting Steps:
-
Detailed Mechanistic Analysis: Understand the likely mechanism of your reaction. Is it likely to be diradical or zwitterionic? This will help you to predict which factors will control the selectivity.
-
Systematic Variation of Substituents: If possible, synthesize a small library of substrates with systematically varied electronic and steric properties. This can provide valuable insight into the factors controlling selectivity.
-
Chiral Catalysts or Auxiliaries: For enantioselective reactions, the use of chiral catalysts or attaching a chiral auxiliary to one of the reactants is a common strategy to control the stereochemical outcome.[21]
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments and workflows.
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Preparation of the Reaction Mixture:
-
Degassing:
-
Seal the reaction tube with a septum and degas the mixture thoroughly by bubbling argon or nitrogen through the solution for at least 30 minutes.[3] For more rigorous degassing, perform at least three freeze-pump-thaw cycles.
-
-
Irradiation:
-
Place the reaction tube in a photochemical reactor equipped with a lamp that emits at the appropriate wavelength for the chosen photosensitizer (e.g., 375 nm for thioxanthone).[3]
-
Ensure the reaction is adequately cooled using a cooling fan or a circulating water bath to maintain a constant temperature.[1]
-
-
Monitoring the Reaction:
-
At regular intervals, take aliquots of the reaction mixture and analyze them by TLC, GC, or ¹H NMR to monitor the consumption of starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
-
-
Setup:
-
Arrange a parallel reaction block or a series of identical reaction vials equipped with stir bars.
-
In each vial, place the two reactants in the desired stoichiometric ratio.
-
-
Solvent Addition:
-
To each vial, add a different solvent from a pre-selected list of varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).[10]
-
-
Reaction:
-
Place the reaction block or vials in a preheated oil bath or heating block at the desired temperature.
-
Allow the reactions to proceed for a set amount of time.
-
-
Analysis:
-
After the specified time, cool the reactions to room temperature.
-
Take a small aliquot from each vial and analyze by a suitable method (e.g., ¹H NMR with an internal standard, or GC-MS) to determine the conversion and yield in each solvent.
-
-
Optimization:
-
Based on the results, select the solvent that gives the highest yield of the desired product for further optimization of other reaction parameters.
-
IV. Visualizing Reaction Pathways
Understanding the underlying mechanisms is key to effective troubleshooting.
Caption: Energy transfer and key steps in a photosensitized reaction.
References
-
Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. Available at: [Link]
-
Saura-Sanmartin, F., et al. (2020). Mechanistic Studies of Transition-Metal-Catalyzed [2 + 2 + 2] Cycloaddition Reactions. Chemical Reviews, 120(16), 8837-8883. Available at: [Link]
-
Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. (2022). ResearchGate. Available at: [Link]
-
A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions. (2022). ResearchGate. Available at: [Link]
-
Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). ACS Organic & Inorganic Au. Available at: [Link]
-
[2+2+2] Cycloaddition Reactions of Macrocyclic Systems Catalyzed by Transition Metals. A Review. (2010). Molecules. Available at: [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Cycloaddition Reactions. (2023). Chemistry LibreTexts. Available at: [Link]
-
Cycloaddition reactions [2+2]. (n.d.). SlideShare. Available at: [Link]
-
Thermal [2+2] cycloadditions Definition. (2025). Fiveable. Available at: [Link]
-
Optimization of the [2+2] cycloaddition reaction conditions. (2020). ResearchGate. Available at: [Link]
-
Experiment 5. Diels-Alder Reaction, Luche Reduction, and Photochemical 2+2 Cycloaddition. (2023). Swarthmore College. Available at: [Link]
-
The (2 + 2) cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. (1988). Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Stereochemistry of Cycloadditions. (2024). Chemistry LibreTexts. Available at: [Link]
- Photochemical reactor. (2018). Google Patents.
-
Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. (2022). CrystEngComm. Available at: [Link]
-
Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures. Available at: [Link]
-
The [2 + 2] cycloaddition reaction between vinyl alcohol and tetracyanoethylene. A theoretical study of solvent and catalytic effects. (1988). ResearchGate. Available at: [Link]
-
Solvent Effects in Thermal (2 + 2) Cycloaddition Reactions. Intramolecular Capture of 1,4-Dipolar Intermediates vs. (2. (1982). Journal of the American Chemical Society. Available at: [Link]
-
Photochemical reactors - Part 1. (2024). Amar Equipment. Available at: [Link]
-
Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition of acetylene to the chiral pyridine 216. (2016). ResearchGate. Available at: [Link]
-
Substrate Scope for [2+2]‐Cycloaddition. (2023). ResearchGate. Available at: [Link]
-
Help with understanding 2+2 cycloadditions. (2024). Reddit. Available at: [Link]
-
Dry-vortex grinding facilitates a [2 + 2] cycloaddition reaction that triggers a cascade-like reaction that improves the yield under substoichiometric conditions. (2025). RSC Publishing. Available at: [Link]
-
A Study of [2+2] Cycloaddition–Retroelectrocyclization in Water: Observation of Substrate-driven Transient Nanoreactor Induced. (2022). ChemRxiv. Available at: [Link]
-
Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. (2021). ChemRxiv. Available at: [Link]
-
Cycloaddition. (n.d.). Wikipedia. Available at: [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester. Available at: [Link]
-
Concerted and stepwise cycloaddition reactions. (2019). ResearchGate. Available at: [Link]
-
A study of [2 + 2] cycloaddition–retroelectrocyclization in water: observation of substrate-driven transient-nanoreactor-induced new reactivity. (2022). Organic & Biomolecular Chemistry. Available at: [Link]
-
Enantioselective photochemical [2+2] cycloaddition reactions. (2022). Technical University of Munich. Available at: [Link]
-
What is a key difference between photochemical and thermal cycloa... (n.d.). Pearson. Available at: [Link]
-
Substrate scope of [2+2] cycloaddition between different styrenes. (2023). ResearchGate. Available at: [Link]
-
[2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. (2010). Organic Letters. Available at: [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). Chemical Reviews. Available at: [Link]
-
[2 + 2] photocycloaddition. (2022). De Gruyter. Available at: [Link]
-
Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. (2010). The Journal of Organic Chemistry. Available at: [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). Journal of ahejiang University-SCIENCE B. Available at: [Link]
-
Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. (2017). Chemistry – A European Journal. Available at: [Link]
-
An elusive thermal [2 + 2] cycloaddition driven by visible light photocatalysis: tapping into strain to access C2-symmetric tricyclic rings. (2021). Organic & Biomolecular Chemistry. Available at: [Link]
-
Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. (2021). ResearchGate. Available at: [Link]
Sources
- 1. www1.chem.umn.edu [www1.chem.umn.edu]
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- 4. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Photosensitized [2 + 2]-Cycloadditions of Dioxaborole: Reactivity Enabled by Boron Ring Constraint Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. portal.fis.tum.de [portal.fis.tum.de]
Recrystallization techniques for amine hydrochloride salts
Welcome to the Amine Hydrochloride Salt Crystallization Technical Support Center .
This hub is designed for pharmaceutical and organic chemists facing the unique challenges of purifying amine HCl salts. Unlike neutral organic molecules, these ionic species possess high polarity, extreme water solubility, and a tendency to form supersaturated "oils" rather than crystal lattices.
Module 1: Solvent System Architecture
User Query: "Standard solvents like hexane/ethyl acetate aren't working. My salt is either insoluble or too soluble. What is the correct solvent strategy?"
Technical Response: Amine hydrochlorides require a "High-Polarity/Low-Polarity" binary system. The ionic lattice requires a protic or highly polar solvent to break the lattice energy for dissolution, but a non-polar anti-solvent to force precipitation upon cooling.
Recommended Solvent Systems
| Primary Solvent (Dissolver) | Anti-Solvent (Precipitator) | Application Notes |
| Methanol (MeOH) | Diethyl Ether / MTBE | Classic System. Excellent for highly polar salts. Warning: Exothermic mixing; ether is highly volatile. |
| Ethanol (EtOH) | Ethyl Acetate (EtOAc) | Safer Alternative. Good balance of polarity. EtOAc is less volatile than ether. |
| Isopropanol (IPA) | Isopropyl Acetate | Industrial Standard. Higher boiling points allow for better thermal gradients. |
| Acetonitrile (MeCN) | Toluene | The "Desperation" Mix. Useful when alcohols cause solvolysis or ester exchange. |
| Water | Acetone / THF | High Risk. Only for extremely polar salts. Excess acetone can cause oiling out. |
Solvent Selection Logic Flow
Use this decision tree to select your initial solvent system.
Figure 1: Decision matrix for selecting the optimal solvent system for amine HCl salts.
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Query: "Upon cooling, my product separates as a sticky oil or goo at the bottom of the flask, not crystals. How do I fix this?"
Technical Response: "Oiling out" is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the Metastable Zone Width (MSZW) is too narrow, or the temperature of the solution is above the melting point of the solvated salt [1].
The Mechanism: The oil is a solute-rich liquid phase.[1][2] If this oil solidifies, it traps impurities, defeating the purpose of recrystallization.
Protocol: The "Seeding at Cloud Point" Technique
-
Re-dissolve: Return the oily mixture to a boil until the solution is clear (homogeneous).
-
Add Solvent: Add 10-20% more of the primary (polar) solvent. Reason: This lowers the saturation slightly to prevent immediate crash-out.
-
Cool Slowly: Remove from heat but insulate the flask (wrap in a towel).
-
The Critical Step: As soon as the solution becomes slightly turbid (Cloud Point), add Seed Crystals .
-
No seeds? Dip a glass rod in the solution, pull it out, let the solvent evaporate on the rod to form micro-crystals, and re-insert the rod [2].
-
-
Agitate: Vigorously scratch the inner walls of the flask with the glass rod. This provides nucleation sites.
Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).
Module 3: Impurity & Color Management
User Query: "My salt is brown/yellow, or contains excess inorganic salts (NaCl). How do I clean it?"
Technical Response: Amine salts often oxidize to form colored quinoid-type impurities. Additionally, if the salt was formed using aqueous HCl and NaOH neutralization, it may be contaminated with NaCl.
Protocol A: Decolorization (Charcoal)
Caution:[3][4] Activated carbon can hydrolyze sensitive salts or adsorb the amine itself.
-
Dissolve salt in hot methanol or ethanol.
-
Add Activated Carbon (1-3 wt%) . Do not add to boiling solvent or it will erupt.
-
Stir for 15 minutes.
-
Hot Filtration: Filter through a Celite pad while hot.
Protocol B: Removing Inorganic Salts (NaCl)
Inorganic salts like NaCl are insoluble in dry organic solvents, while amine HCl salts are often soluble in DCM or Ethanol.
-
Evaporate the crude mixture to dryness.
-
Extract the solid residue with dry Dichloromethane (DCM) or absolute Ethanol.
-
Filter off the undissolved white solid (this is the NaCl).
-
Evaporate the filtrate to recover the purified amine HCl salt [4].
Module 4: Hygroscopicity & Drying
User Query: "My crystals turn into a puddle on the filter paper or during weighing. How do I handle this?"
Technical Response: Many amine HCl salts are hygroscopic. They absorb atmospheric moisture to form hydrates or deliquesce.
Handling Protocol
-
Filtration: Use a sintered glass funnel with a nitrogen blanket (inverted funnel flowing N2 over the top) during filtration.
-
Washing: Wash with anhydrous ether or pentane. Reason: These solvents repel water and evaporate quickly.
-
Drying:
-
Place immediately in a vacuum desiccator.
-
Desiccant: Use Phosphorus Pentoxide (
) or KOH pellets. Silica gel is often too weak for HCl salts. -
Azeotropic Drying: If the salt is a "goo," dissolve in Toluene/Ethanol and rotovap. The toluene azeotrope drags out the water [5].
-
References
-
BenchChem. (2025). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from
-
University of Massachusetts Amherst. (2022). Troubleshooting Recrystallization: Oiling Out and Yield Issues. Retrieved from
-
University of Rochester. (2024). Solvents for Recrystallization and Decolorization.[4] Retrieved from
-
ResearchGate. (2017). Purification of organic hydrochloride salt from inorganic contaminants. Retrieved from
-
ScienceMadness. (2007). Drying the water out of hygroscopic amine crystals (Azeotropic methods). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Diastereoselective Synthesis of Substituted Cyclobutanes
Welcome to the technical support center for the synthesis of substituted cyclobutanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled cyclobutane synthesis. Cyclobutane rings are valuable structural motifs in medicinal chemistry, offering a desirable balance of rigidity and three-dimensionality that can enhance metabolic stability and binding affinity.[1] However, controlling the diastereoselectivity during their synthesis can be a significant challenge.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies. Our goal is to empower you to overcome common hurdles and achieve high diastereoselectivity in your reactions.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of substituted cyclobutanes, particularly through [2+2] cycloaddition reactions, and provides actionable solutions.
Question 1: My [2+2] cycloaddition is yielding a mixture of diastereomers with low selectivity. How can I improve this?
Answer:
Low diastereoselectivity in [2+2] cycloadditions is a frequent challenge. The stereochemical outcome is dictated by the transition state geometry, which is influenced by a combination of steric and electronic factors. Here’s a systematic approach to troubleshooting:
1. Re-evaluate Your Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity. At lower temperatures, the reaction is more likely to proceed through the transition state of lowest energy, which typically leads to the major diastereomer. For photochemical reactions, lower temperatures can also improve facial discrimination.[2]
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state. Experiment with a range of solvents. For instance, in some Rh(III)-catalyzed reactions, highly polar, fluorinated solvents like hexafluoro-2-propanol (HFIP) have been shown to be critical for facilitating the desired cyclobutane formation over other reaction pathways.[1][3] In other cases, non-polar solvents like toluene might provide the best results.[4]
-
Catalyst/Ligand System: For metal-catalyzed reactions, the choice of ligand is paramount. Chiral diene ligands, for example, have demonstrated excellent control over diastereoselectivity in rhodium-catalyzed arylations of cyclobutenes.[5] Systematically screen different ligands, paying attention to both their electronic and steric properties. Electron-deficient ligands have shown to be particularly effective in some cases.[5]
2. Consider the Reaction Type (Thermal vs. Photochemical):
-
Thermal [2+2] Cycloadditions: These are often forbidden by Woodward-Hoffmann rules for simple alkenes but can be achieved with activated systems like ketenes.[6][7] The stereochemistry is typically suprafacial for one component and antarafacial for the other, which can be sterically demanding.[8]
-
Photochemical [2+2] Cycloadditions: These are generally allowed to proceed via a suprafacial-suprafacial pathway and are a very common method for synthesizing cyclobutanes.[8][9] The diastereoselectivity can be influenced by the excited state multiplicity (singlet vs. triplet) and the presence of sensitizers.
3. Employ Stereodirecting Strategies:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reacting partners is a classic and effective strategy to induce facial selectivity.[2][10][11] The auxiliary sterically blocks one face of the molecule, directing the approach of the other reactant. Common auxiliaries are derived from readily available chiral molecules like amino acids or terpenes.[11]
-
Substrate Control: The inherent stereochemistry of your substrates can direct the formation of new stereocenters. This is particularly relevant in intramolecular cycloadditions where the tether connecting the reacting alkenes can impose significant conformational constraints.
Workflow for Optimizing Diastereoselectivity:
Caption: Troubleshooting workflow for low diastereoselectivity.
Question 2: I am observing poor regioselectivity in addition to low diastereoselectivity in my intermolecular [2+2] photocycloaddition. What are my options?
Answer:
Controlling both regio- and diastereoselectivity simultaneously in intermolecular [2+2] photocycloadditions is indeed challenging.[9] The formation of different constitutional isomers alongside diastereomers complicates purification and reduces the yield of the desired product.
1. Enhance Steric and Electronic Differentiation:
-
The regiochemical outcome is often governed by the stability of the diradical intermediate formed upon photoexcitation. Try to increase the steric or electronic differences between the substituents on the alkenes. This can favor the formation of one regioisomeric intermediate over others.
2. Utilize a Covalent Template:
-
A powerful strategy is to use a covalent template to pre-organize the two different alkene partners. For example, 1,8-dihydroxynaphthalene has been used as a template to successfully achieve selective heterodimerization of cinnamic acid derivatives.[12] The reactants are attached to the template, bringing them into close proximity with the correct orientation for the desired [2+2] cycloaddition in the solid state or in suspension.[12] This method can lead to a single diastereomer in high yield.[12]
3. Consider Supramolecular Approaches:
-
Host-guest chemistry can be employed to control the orientation of reactants. A chiral supramolecular host can encapsulate the reactants in a specific arrangement, thereby dictating the regio- and stereochemical outcome of the photochemical reaction. Hydrogen-bonding templates have also been used to shield one face of a reactant, directing the stereochemistry of the cycloaddition.[13]
Question 3: My reaction is not forming a cyclobutane ring at all, or I am getting significant byproducts from ring-opening or other rearrangements. What could be the cause?
Answer:
The failure to form a cyclobutane ring or the prevalence of side reactions often points to issues with the chosen synthetic route or reaction conditions that favor alternative pathways.
1. Confirm the Feasibility of the Cycloaddition:
-
As mentioned, thermal [2+2] cycloadditions of unactivated alkenes are generally forbidden and will not proceed.[14] Ensure your chosen reaction type is appropriate for your substrates. Photochemical [2+2] cycloadditions are often more reliable for simple alkenes.[8][14]
2. Investigate Catalyst Deactivation or Incompatibility (for catalyzed reactions):
-
The catalyst may be sensitive to air or moisture. Ensure you are using rigorously dried solvents and an inert atmosphere if required.
-
Certain functional groups on your substrates might be incompatible with the catalyst, leading to side reactions or catalyst decomposition.
3. The Role of the Solvent:
-
The solvent can play a decisive role. In a Rh(III)-catalyzed reaction, switching from a solvent like chloroform (CHCl3) to hexafluoro-2-propanol (HFIP) was shown to be crucial for forming the cyclobutane adduct. In CHCl3, a diene was formed instead, highlighting the solvent's ability to direct the reaction pathway.[1]
4. Consider Alternative Synthetic Strategies:
-
If direct [2+2] cycloaddition is proving problematic, other methods for constructing cyclobutane rings exist:
Decision Tree for Reaction Failure:
Caption: Troubleshooting guide for cyclobutane synthesis failure.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the conformational preference of a substituted cyclobutane, and how does it affect diastereoselectivity?
A1: Cyclobutane is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain from eclipsing hydrogens.[18][19] This puckering creates two distinct substituent positions: axial and equatorial-like. The energy difference between conformations is small, making the ring flexible.[18] In substituted cyclobutanes, bulky substituents generally prefer the equatorial position to minimize steric interactions. This conformational preference is crucial in the transition state of a reaction. The incoming reagent will preferentially attack from the less hindered face, and the substituents will arrange themselves to minimize steric strain in the transition state, thus determining the diastereomeric outcome.
Q2: How do I choose between a thermal and a photochemical [2+2] cycloaddition?
A2: The choice depends on your substrates and desired stereochemistry.
-
Thermal [2+2] cycloadditions are generally limited to reactions involving at least one activated partner, such as a ketene or a highly electron-deficient/rich alkene.[6] They are often not concerted for simple alkenes due to orbital symmetry constraints.[8][14]
-
Photochemical [2+2] cycloadditions are much more general for a wide variety of alkenes.[8][9] They proceed through an excited state and are allowed by orbital symmetry to occur in a suprafacial manner on both components, which is sterically favorable.[8] This makes it the go-to method for many cyclobutane syntheses.
Q3: Can organocatalysis be used to improve diastereoselectivity?
A3: Yes, organocatalysis has emerged as a powerful tool for stereoselective synthesis, including the formation of cyclobutanes. For instance, chiral cinchona-based squaramide catalysts have been used to achieve high diastereo- and enantioselectivity in the sulfa-Michael addition to cyclobutenes to form substituted thiocyclobutanes.[20][21] Organocatalysts can activate substrates through the formation of iminium or enamine intermediates, or they can act as chiral Brønsted acids or bases to control the reaction environment.[10][13]
Q4: What is the impact of a chiral ligand in a metal-catalyzed cyclobutane synthesis?
A4: In metal-catalyzed reactions, a chiral ligand creates a chiral environment around the metal center. This chiral pocket influences how the substrates coordinate to the metal and approach each other during the key bond-forming step. A well-designed ligand can create significant energetic differences between the diastereomeric transition states, leading to the preferential formation of one diastereomer. The steric and electronic properties of the ligand are critical, and even small changes to the ligand structure can dramatically affect the diastereoselectivity.[4][5]
Part 3: Data and Protocols
Table 1: Effect of Reaction Parameters on Diastereoselectivity
This table summarizes representative data from the literature on how changing reaction conditions can impact the diastereomeric ratio (d.r.) in cyclobutane synthesis.
| Reaction Type | Substrates | Catalyst/Conditions | Solvent | Temp (°C) | d.r. | Reference |
| Rh-catalyzed Arylation | Cyclobutene-1-carboxylate + Arylboronic acid | [Rh(cod)OH]₂ / L8 (chiral diene) | 1,4-Dioxane | 30 | >20:1 | [5] |
| Rh-catalyzed Arylation | Cyclobutene-1-carboxylate + Arylboronic acid | [Rh(cod)OH]₂ / L1 (chiral diene) | 1,4-Dioxane | 50 | 10:1 | [5] |
| Cu-catalyzed Cyclization | Methylenemalonate + Styrene derivative | Cu(OTf)₂ / Chiral Ligand | MTBE | RT | 88:12 | [15] |
| Cu-catalyzed Cyclization | Methylenemalonate + Styrene derivative | Cu(OTf)₂ / Chiral Ligand | 1,4-Dioxane | RT | 70:30 | [15] |
| Michael Addition | Cyclobutene ester + Thiophenol | DBU (10 mol%) | MeCN | RT | >95:5 | [21] |
| Michael Addition | Cyclobutene ester + Thiophenol | K₂CO₃ | MeCN | RT | 50:50 | [21] |
Note: This is illustrative data. Actual results will vary based on specific substrates and detailed conditions.
Experimental Protocol: General Procedure for a Diastereoselective Rhodium-Catalyzed Arylation of a Cyclobutene
This protocol is adapted from the work of Feng, Lin, and coworkers and should be considered a general guideline. Optimization for specific substrates is necessary.[5]
Materials:
-
Cyclobutene-1-carboxylate ester (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)OH]₂ (2.5 mol%)
-
Chiral diene ligand (e.g., L8 from the reference) (5.5 mol%)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, add the rhodium precursor [Rh(cod)OH]₂ and the chiral diene ligand to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous 1,4-dioxane to the vial and stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add the arylboronic acid, followed by the cyclobutene-1-carboxylate ester to the reaction mixture.
-
Reaction: Seal the vial and stir the reaction mixture at the desired temperature (e.g., 30 °C). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane diastereomer.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
References
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC. [Link]
-
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. PMC. [Link]
-
Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Royal Society of Chemistry. [Link]
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
-
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]
-
Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC. [Link]
-
Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]
-
Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4- Diketones as Templates for Diastereoselective Transformations. Auburn University. [Link]
-
Highly Stereoselective Direct Construction of Diaryl‐Substituted Cyclobutanes. Chemistry – An Asian Journal. [Link]
-
Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers. [Link]
-
Access to unsymmetrical cyclobutanes via template-directed, diastereocontrolled photochemical [2+2] cycloadditions. American Chemical Society. [Link]
-
Regio control in [2+2] photocycloaddition. ResearchGate. [Link]
-
Comparison between thermal and photochemical conditions for the [2 + 2... ResearchGate. [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition. [Link]
-
Diastereoselective Synthesis of N-Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. PubMed. [Link]
-
Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatal. University of Wisconsin–Madison. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PMC. [Link]
-
Cycloalkanes. Imperial College London. [Link]
-
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. ResearchGate. [Link]
-
Regioselective Formation of Silylated Cyclobutenes by the Photochemical [2+2] Cycloaddition of 2(5H)‐Furanones to Trialkylsilylacetylenes. Semantic Scholar. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Nanyang Technological University. [Link]
-
Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]
-
Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. Royal Society of Chemistry. [Link]
-
Conformational analysis of cycloalkanes. SciSpace. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]
-
C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. PMC. [Link]
-
[2 + 2] photocycloaddition. SpringerLink. [Link]
-
Ch 24 - Part 3 -Thermal versus Photochemical Cycloadditions. YouTube. [Link]
-
Thermal [2+2] cycloaddition reactions. YouTube. [Link]
-
Conformational analysis of cycloalkanes. ResearchGate. [Link]
-
Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. [Link]
-
Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. [Link]
-
C(sp 2 )–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. Royal Society of Chemistry. [Link]
-
Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]www.organic-chemistry.org/namedreactions/cyclobutane-synthesis.shtm)
Sources
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- 4. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02023A [pubs.rsc.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 11. researchgate.net [researchgate.net]
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- 17. Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cycloalkanes [ch.ic.ac.uk]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
Challenges in the scale-up of high-pressure hydrogenation reactions
Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: Scale-Up Challenges
Welcome to the Scale-Up Support Hub
A Note from the Desk of Dr. Thorne: "If you are here, your reaction likely worked perfectly in a 50 mL Parr reactor but is now failing in the 20 L pilot vessel. You are not alone. Scale-up is not merely 'making it bigger'; it is a fundamental change in the physics of your system—specifically how heat leaves the vessel and how hydrogen reaches the catalyst. This guide addresses the three most common 'tickets' we receive: stalled kinetics, thermal runaways, and catalyst handling hazards."
Ticket #01: "My reaction is too slow or stalled at scale."
Category: Mass Transfer & Mixing | Severity: High (Yield Loss)
The Root Cause: The Drop
In your lab-scale autoclave, magnetic stirring or high-speed impellers often create a surface-to-volume ratio and gas entrainment rate that is difficult to match at production scale. The limiting factor in 90% of stalled scale-up hydrogenations is Gas-Liquid Mass Transfer (
Hydrogen must overcome three resistances to react:
-
Gas
Liquid: Dissolving into the solvent (Limiting Step at Scale). -
Liquid
Solid: Diffusing through the stagnant film around the catalyst particle. -
Solid
Active Site: Pore diffusion.
Troubleshooting Protocol
Q1: Have you calculated the Critical Agitation Speed (
-
Diagnostic: If your reaction rate increases linearly with stirrer speed, you are mass-transfer limited. You must operate above
, the speed at which gas bubbles are effectively dispersed into the liquid rather than just bypassing through the center. -
Action: In the pilot reactor, standard anchor impellers are useless for hydrogenation. You need Gas-Inducing Impellers (e.g., hollow-shaft types) or high-shear Rushton Turbines to break
into fine bubbles, increasing the interfacial area ( ).
Q2: Is the Hydrogen pressure actually reaching the liquid?
-
Diagnostic: Check the Henry’s Law constant for your solvent.
-
Action: If
is physically limited by equipment, increase the driving force ( ) by increasing the partial pressure of . A 2x increase in pressure often rescues a mass-transfer limited reaction better than faster stirring.
Visualization: The Hydrogen Path of Resistance
Caption: The "kLa Dominant" zone is where scale-up usually fails. Large reactors struggle to maintain the gas-liquid interface area created easily in the lab.
Ticket #02: "The reactor temperature spiked unexpectedly."
Category: Thermal Safety | Severity: Critical (Explosion Risk)
The Root Cause: Surface Area to Volume Ratio ( )
Hydrogenation is highly exothermic (typically -100 to -150 kJ/mol per double bond).
-
Lab Scale (100 mL): High
ratio. The jacket easily removes heat. -
Pilot Scale (100 L):
ratio drops by a factor of ~10. The heat generation ( ) scales with volume (cubed), but cooling capacity scales with surface area (squared).[1]
Troubleshooting Protocol
Q1: Do you have Reaction Calorimetry (RC1) data?
-
Diagnostic: You cannot safely scale up without knowing the Heat Release Rate (
) and the Accumulation . -
Action: Perform a reaction calorimetry study to determine the Maximum Temperature of Synthesis Reaction (MTSR). If MTSR > Boiling Point of Solvent or Decomposition Temp, the process is unsafe for batch mode [3].
Q2: Are you running Batch vs. Semi-Batch?
-
Solution: Never run a highly exothermic hydrogenation as a "dump and go" batch at scale.
-
Protocol: Switch to Semi-Batch (Dosing Controlled) .
-
Load catalyst and solvent.
-
Pressurize with
. -
Pump the substrate slowly.
-
Why? The reaction rate is now limited by the pump speed, not the kinetics. If the temperature rises, you simply stop the pump.
-
Data Summary: Heat Transfer Scaling
| Parameter | Lab Reactor (500 mL) | Pilot Reactor (50 L) | Impact on Process |
| Heat Removal Capacity | ~100 W/L | ~10-20 W/L | Pilot reactor overheats 5-10x faster. |
| Mixing Time | < 2 seconds | 10-30 seconds | Hot spots form in the pilot reactor. |
| Specific Area ( | High | Low | Jacket cooling becomes insufficient. |
Ticket #03: "How do I filter the catalyst without a fire?"
Category: Safety & Operations | Severity: Critical (Fire/Personnel Injury)
The Root Cause: Pyrophoricity
Spent hydrogenation catalysts (Pd/C, Raney Nickel) are pyrophoric .[2] They contain adsorbed hydrogen and active metal sites. When the solvent drains and air touches the dry cake, it will ignite instantly [1].
Troubleshooting Protocol
Q1: Is your filtration system closed?
-
Standard: Open Buchner funnels are strictly forbidden at scale.
-
Action: Use a Sparkler Filter , Candle Filter , or an Agitated Nutsche Filter (ANF) . These allow filtration under positive nitrogen pressure.
Q2: How do you handle the waste cake?
-
Protocol:
-
Never dry the cake completely. Keep it "water-wet" or "solvent-wet."
-
Inert Wash: Wash the cake with water (if compatible) or a high-flashpoint solvent under
. -
Submersion: Discharge the wet cake directly into a drum of water. The water acts as a heat sink and oxygen barrier [1].
-
Visualization: Safe Filtration Workflow
Caption: The "Cake Discharge" step is the highest fire risk. The catalyst must never be allowed to dry out in the presence of air.
References
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations.[3][4][5] ACS Chemical Health & Safety.
-
Wietzke, R., et al. (2021). New Scale-up Technologies for Hydrogenation Reactions.[1][6][7][8][9] CHIMIA.[3][7][10]
-
Mettler Toledo. Reaction Calorimetry for Hydrogenation Process Safety.
-
Stoli Chem. Gas-liquid mass transfer (kLa) in scalable flow chemistry.
Sources
- 1. Hydrogenation - miniplant40 [fhnw.ch]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. helgroup.com [helgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Safe Scale-up for Hydrogenation Processes | EKATO [ekato.com]
- 7. researchgate.net [researchgate.net]
- 8. Scale-up of catalytic hydrogenation in the pharmaceutical industry | Biblioteca IQS [biblioteca.iqs.edu]
- 9. irf.fhnw.ch [irf.fhnw.ch]
- 10. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Rigorous Validation of Novel Cyclobutane Derivatives as Enzyme Inhibitors
Introduction: The Rise of the Cyclobutane Scaffold and the Imperative of Rigorous Validation
In the landscape of modern drug discovery, the quest for novel chemical matter with improved pharmacological properties is relentless. Among the scaffolds gaining significant traction are cyclobutane derivatives.[1][2] The unique, puckered three-dimensional structure of the cyclobutane ring offers a compelling tool for medicinal chemists to enhance potency, selectivity, and pharmacokinetic profiles by introducing conformational rigidity and exploring new vector spaces.[1][3][4] However, the promise of any new chemical series, including these intriguing cyclobutane compounds, hinges entirely on the quality and reliability of its characterization data.
Enzyme inhibitors are a cornerstone of therapeutics, and the validation of their activity is a critical phase in the drug discovery pipeline.[5][6][7] Without a systematic and rigorous validation process, promising initial "hits" can lead to costly failures in later developmental stages. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate enzyme inhibition data for novel cyclobutane derivatives. We will move beyond simple potency measurements to build a self-validating data package that elucidates the mechanism of action, confirms reversibility, and establishes selectivity—transforming a preliminary finding into a robustly characterized lead candidate.
Part 1: Initial Characterization - IC50 Determination and Data Fidelity
The first critical step is to quantify the inhibitory potency of the novel compounds. The half-maximal inhibitory concentration (IC50) is the most common metric, representing the concentration of an inhibitor required to reduce enzyme activity by 50%.[8][9] An accurate IC50 value is foundational, but its true worth is only realized when the underlying assay is robust and well-controlled.
Causality in Experimental Design: Why Assay Conditions Matter
The choice of assay conditions is paramount. For a competitive inhibitor, for instance, the apparent IC50 value is directly dependent on the substrate concentration.[10] Therefore, running assays under "balanced" conditions, where the substrate concentration is at or below its Michaelis constant (Km), is essential for detecting and accurately comparing competitive inhibitors.[11] This prevents the use of excessive substrate, which could mask the effects of all but the most potent competitive compounds.
Experimental Protocol 1: General Biochemical Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines a standard procedure for determining IC50 values using a purified enzyme and a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity and stability (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20). The specific components and pH must be empirically determined.
-
Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer. The final concentration used in the assay should be in the linear range of the velocity-versus-enzyme concentration curve.[11]
-
Substrate Stock: Prepare a concentrated stock of the appropriate chromogenic or fluorogenic substrate in the assay buffer.
-
Inhibitor Stocks: Create a serial dilution series of the novel cyclobutane derivatives and a known reference inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
-
-
Assay Procedure (96-well plate format):
-
Plate Layout: Designate wells for blanks (no enzyme), positive controls (enzyme + substrate, no inhibitor), and inhibitor titrations.
-
Inhibitor Addition: Add 1 µL of the serially diluted inhibitor stocks (and DMSO for controls) to the appropriate wells.
-
Enzyme Pre-incubation: Add 50 µL of the enzyme solution (diluted to 2x the final concentration in assay buffer) to all wells except the blanks. Pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature. This step is crucial to allow the inhibitor to bind to the enzyme before the reaction starts.[12]
-
Reaction Initiation: Initiate the reaction by adding 50 µL of the substrate solution (diluted to 2x the final concentration in assay buffer).
-
Kinetic Monitoring: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time (e.g., every 30 seconds for 15-20 minutes).[12] The initial velocity of the reaction is determined from the linear phase of the progress curve.[13]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[11][14]
-
Data Summary: Comparative Potency of Cyclobutane Derivatives
| Compound | Target Enzyme | IC50 (nM) | Hill Slope |
| Cyclo-A1 | Kinase X | 15.2 ± 2.1 | 0.98 |
| Cyclo-A2 | Kinase X | 89.7 ± 7.5 | 1.01 |
| Cyclo-A3 | Kinase X | 5.4 ± 0.8 | 0.95 |
| Reference Drug | Kinase X | 25.1 ± 3.3 | 1.05 |
Table 1: Hypothetical IC50 values for novel cyclobutane derivatives against "Kinase X". Data are presented as mean ± standard deviation from three independent experiments. A Hill slope close to 1.0 suggests a 1:1 binding stoichiometry.
Visualization: IC50 Determination Workflow
Caption: Workflow for IC50 determination.
Part 2: Elucidating the Mechanism of Action (MoA)
An IC50 value tells you how potent an inhibitor is, but not how it works. Understanding the mechanism of action (MoA) is fundamental for drug development, as it informs how the inhibitor will behave in a physiological context where substrate concentrations can vary.[10][15] The primary reversible inhibition modalities are competitive, non-competitive, uncompetitive, and mixed.[16][17]
Causality in Experimental Design: Dissecting Kinetics
To determine the MoA, we perform enzyme kinetics experiments by measuring the initial reaction velocity at various substrate concentrations in the absence and presence of a fixed concentration of the inhibitor.
-
Competitive inhibitors bind to the enzyme's active site and compete with the substrate.[17][18] This increases the apparent Km (substrate concentration needed for half-maximal velocity) but does not change the Vmax (maximal velocity).
-
Non-competitive inhibitors bind to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic efficiency.[16][18] This reduces the Vmax but does not change the Km.
-
Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex.[10] This reduces both Vmax and Km.
Experimental Protocol 2: Mechanism of Action Studies
-
Setup: The protocol is similar to the IC50 determination, but the experimental matrix is different.
-
Use a fixed concentration of the inhibitor (typically 2-3 times its IC50 value).
-
Create a serial dilution of the substrate, typically ranging from 0.1x to 10x its known Km value.
-
-
Procedure:
-
For each substrate concentration, measure the initial reaction velocity in the absence (control) and presence of the inhibitor.
-
Ensure all measurements are taken under initial velocity conditions (<10% substrate consumption).[11]
-
-
Data Analysis:
-
Plot the initial velocity (v) versus substrate concentration ([S]) for both the uninhibited and inhibited reactions (Michaelis-Menten plot).
-
For a more accurate determination of kinetic parameters, transform the data using a Lineweaver-Burk plot (1/v vs. 1/[S]). The pattern of line intersections is characteristic of the inhibition modality.
-
Fit the raw data directly to the appropriate Michaelis-Menten equations for each inhibition model using non-linear regression software to determine Vmax, Km, and the inhibition constant (Ki).[19]
-
Data Summary: Kinetic Parameters for Cyclo-A3
| Condition | Vmax (µM/min) | Km (µM) | Ki (nM) | Deduced MoA |
| Uninhibited | 100 ± 5 | 10 ± 1.2 | - | - |
| + 10 nM Cyclo-A3 | 98 ± 6 | 25 ± 2.5 | 6.7 | Competitive |
Table 2: Kinetic analysis of the most potent compound, Cyclo-A3. The unchanged Vmax and increased Km in the presence of the inhibitor strongly indicate a competitive mechanism of action.
Visualization: Reversible Inhibition Mechanisms
Caption: Simplified schemes of reversible inhibition.
Part 3: Selectivity Profiling - Ensuring Target Specificity
A potent inhibitor is of little therapeutic value if it interacts with numerous other enzymes, leading to off-target effects and potential toxicity.[20] Selectivity profiling is a crucial validation step to assess an inhibitor's specificity for the intended target.
Causality in Experimental Design: The Importance of a Panel
The most direct way to measure selectivity is to test the novel compounds against a panel of related enzymes. For a kinase inhibitor, this would involve screening against other kinases, particularly those within the same family. A compound is considered selective if it exhibits significantly higher potency against the primary target compared to other enzymes.
Experimental Protocol 3: Kinase Selectivity Profiling
-
Enzyme Panel Selection: Choose a panel of kinases that are structurally related to the primary target or known to be involved in toxicity pathways.
-
Assay Execution: Perform the IC50 determination assay (as described in Protocol 1) for your lead compounds (e.g., Cyclo-A3) against each kinase in the panel.
-
Data Analysis: Calculate the IC50 for each kinase. A selectivity ratio can be calculated by dividing the off-target IC50 by the on-target IC50. A higher ratio indicates greater selectivity.
Data Summary: Selectivity Profile of Cyclo-A3
| Kinase Target | IC50 (nM) | Selectivity Ratio (vs. Kinase X) |
| Kinase X (Primary) | 5.4 | - |
| Kinase Y | 850 | 157x |
| Kinase Z | >10,000 | >1850x |
| Kinase W | 2,100 | 389x |
Table 3: Selectivity profile of Cyclo-A3. The compound shows excellent selectivity for its primary target, Kinase X, with over 150-fold reduced potency against other tested kinases.
Visualization: Concept of Selectivity
Caption: High selectivity of an inhibitor for its primary target.
Conclusion: Building a Coherent and Trustworthy Data Package
The validation of enzyme inhibition data is a multi-faceted process that builds a layer-by-layer case for a compound's potential. By progressing from initial potency (IC50) determination under carefully controlled conditions to detailed mechanistic studies and comprehensive selectivity profiling, we generate a robust and self-validating data package.
The hypothetical data presented for our novel cyclobutane derivatives, particularly Cyclo-A3 , illustrates an ideal outcome: a highly potent, competitive inhibitor with a clean selectivity profile. This level of rigorous characterization provides the confidence needed to advance a compound to the next stages of drug development, such as cell-based assays and in vivo studies.[9] Adhering to these principles of scientific integrity ensures that the exciting potential of novel scaffolds like cyclobutanes can be translated into genuinely promising therapeutic candidates.
References
-
STRENDA DB: enabling the validation and sharing of enzyme kinetics data - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . (2025, September 17). BenchSci. [Link]
-
Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates . (2004, September 1). Analytical Biochemistry. [Link]
-
In-cell Western Assays for IC50 Determination . (2025, January 29). Azure Biosystems. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Evaluation of Enzyme Inhibitors in Drug Discovery . (n.d.). John Wiley & Sons. [Link]
-
Preclinical Studies: IC-50 Testing . (n.d.). Altogen Labs. [Link]
-
Data validation - Kinetic Mechanisms of Enzyme Inhibition and Activation . (n.d.). KiMoSys. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay . (2021, April 16). STAR Protocols. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf . (2012, May 1). National Center for Biotechnology Information. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates - PMC . (n.d.). National Center for Biotechnology Information. [Link]
-
Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development . (n.d.). OMICS International. [Link]
-
Classification, Modes of Action and Applications of Enzyme Inhibitors . (n.d.). Longdom Publishing. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay . (n.d.). Creative Bioarray. [Link]
-
Targeting enzyme inhibitors in drug discovery . (2007, July 15). Expert Opinion on Therapeutic Targets. [Link]
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Targeting enzyme inhibitors in drug discovery . (2007, July 5). Taylor & Francis Online. [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery . (2025, November 14). BellBrook Labs. [Link]
-
Common Enzyme Inhibition Mechanisms Explained with Examples . (2025, May 9). Patsnap. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates . (n.d.). Radboud Repository. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf . (2012, May 1). National Center for Biotechnology Information. [Link]
- Azetidine and cyclobutane derivatives as JAK inhibitors. (n.d.).
-
Enzyme assay - Wikipedia . (n.d.). Wikipedia. [Link]
-
Time course enzyme kinetics . (2017, December 20). The Science Snail. [Link]
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Comparative analysis of cyclobutane vs. cyclopentane scaffolds in drug design
Executive Summary: The Rigidity-Flexibility Trade-off
In modern medicinal chemistry, the choice between four-membered (cyclobutane) and five-membered (cyclopentane) rings is rarely arbitrary; it is a strategic decision governing pharmacophore presentation and metabolic durability.
While cyclopentane offers a "natural" geometric fit common in biological metabolites (e.g., prostaglandins, ribose), cyclobutane has emerged as a high-value scaffold for conformational locking and metabolic blocking . The high ring strain of cyclobutane (~26.3 kcal/mol) paradoxically imparts unique metabolic stability by increasing the s-character of exocyclic C-H bonds, rendering them less susceptible to CYP450 oxidation compared to the more flexible, lower-strain cyclopentane (~6.2 kcal/mol).
This guide dissects the physicochemical, structural, and synthetic divergences of these two scaffolds to aid lead optimization.
Structural Dynamics & Conformational Analysis
The primary differentiator between these scaffolds is their conformational energy landscape. This dictates the "Exit Vectors"—the precise angles at which substituents are projected into the binding pocket.
Cyclobutane: The Puckered "Butterfly"
Contrary to planar depictions, cyclobutane is rarely flat.[1][2] To relieve torsional strain (eclipsing hydrogens), it adopts a puckered conformation with a dihedral angle of ~25–30°.
-
Causality: This puckering reduces torsional strain but increases angle strain (internal angles compress to ~88°).[3]
-
Drug Design Implication: This creates a rigid, defined vector. 1,3-disubstituted cyclobutanes exhibit distinct cis/trans isomerism with high energy barriers to interconversion, effectively "freezing" a pharmacophore in active space.
Cyclopentane: The Envelope & Pseudorotation
Cyclopentane is highly dynamic. It utilizes pseudorotation , where the ring puckering moves around the ring atoms like a wave, with virtually zero energy barrier.
-
Causality: Planar cyclopentane has low angle strain (108° vs ideal 109.5°) but massive torsional strain (10 eclipsing H-H interactions).[1] The "envelope" conformation relieves this.[3][4]
-
Drug Design Implication: The flexibility allows for "induced fit" binding but incurs a higher entropic penalty upon binding compared to the pre-organized cyclobutane.
Decision Logic for Scaffold Selection
The following decision tree illustrates the selection process based on structural biology constraints.
Figure 1: Strategic decision tree for selecting ring size based on binding kinetics and metabolic liability.
Physicochemical & ADME Profiling
The table below summarizes experimental data comparing the two scaffolds. Note the counter-intuitive metabolic stability of the more strained ring.
| Feature | Cyclobutane ( | Cyclopentane ( | Drug Design Impact |
| Ring Strain | ~26.3 kcal/mol | ~6.2 kcal/mol | |
| Hybridization | Non-classical ( | Classical | |
| C-H Bond Strength | Stronger (~96-98 kcal/mol) | Standard (~94 kcal/mol) | |
| Lipophilicity (LogP) | Generally Lower | Higher | |
| Solubility | Moderate | Low |
The "Metabolic Shield" Effect
A critical insight for lead optimization is that cyclobutane is a superior bioisostere for gem-dimethyl groups compared to cyclopentane.
-
Mechanism: The high ring strain in cyclobutane causes the electrons in the C-C bonds to be held tighter (more p-character in the ring), which forces the exocyclic C-H bonds to adopt more s-character.[5]
-
Result: These C-H bonds are shorter and stronger, raising the activation energy required for CYP450-mediated hydrogen atom abstraction (HAT).
-
Evidence: In the development of Boceprevir (HCV protease inhibitor), the cyclobutane analog demonstrated a 3-fold potency increase over cyclopropane and superior metabolic stability compared to cyclopentane variants [1].
Synthetic Accessibility & Protocols
Historically, cyclopentane was preferred due to easier synthesis (Dieckmann condensation, RCM). However, modern photochemistry has democratized access to cyclobutanes.
Protocol A: Cyclobutane Synthesis via [2+2] Photocycloaddition
Best for: Creating complex, highly substituted cyclobutane cores with precise stereocontrol.
Methodology:
-
Substrate Prep: Dissolve the
-unsaturated ester/amide (Michael acceptor) and the alkene partner in degassed Acetonitrile (0.1 M). -
Photosensitizer: Add Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) if using visible light photocatalysis, or use direct UV irradiation (300-350 nm) for specific substrates.
-
Irradiation: Irradiate in a flow reactor (residence time ~10-30 min) or batch reactor (blue LEDs, 450 nm) at ambient temperature. Note: Flow chemistry is preferred to prevent over-irradiation and polymerization.
-
Purification: Concentrate in vacuo. Diastereomers (cis/trans) are usually separable by flash chromatography on Silica gel (Hexane/EtOAc gradient).
Protocol B: Cyclopentane Synthesis via Ring-Closing Metathesis (RCM)
Best for: Macrocycles or simple disubstituted rings.
Methodology:
-
Substrate Prep: Synthesize a diene precursor (e.g., via double alkylation of a malonate). Dissolve in anhydrous DCM (0.005 M - high dilution is critical to prevent intermolecular polymerization).
-
Catalyst: Add Grubbs II catalyst (2-5 mol%) under Argon atmosphere.
-
Reflux: Heat to 40°C for 2-12 hours. Monitor ethylene gas evolution (open system or bubbler required).
-
Quench: Add DMSO or vinyl ether to sequester the Ruthenium species.
-
Purification: Filter through a pad of celite to remove Ru-byproducts.
Figure 2: Synthetic workflow comparison. Note that C5 often requires a two-step sequence (RCM + Hydrogenation) to reach the saturated scaffold, whereas [2+2] yields the saturated C4 ring directly.
Case Study: Enzalutamide & The "Exit Vector"
The development of Enzalutamide (Xtandi), an androgen receptor antagonist for prostate cancer, perfectly illustrates the superiority of cyclobutane in specific contexts [2].
-
Challenge: The target required a rigid spacer to orient the aryl rings in a specific anti-agonist conformation while resisting rapid metabolism.
-
Experiment: Researchers compared dimethyl, cyclopentyl, and cyclobutyl linkers.[6]
-
Result:
-
The Cyclopentyl analog showed reduced affinity due to the "floppiness" of the ring (entropic penalty).
-
The Cyclobutyl analog locked the thiohydantoin moiety relative to the aryl ring. The ~88° internal angle of the cyclobutane ring acted as a constrained pivot, enforcing the bioactive conformation more effectively than the 109° angle of cyclopentane.
-
References
-
Njoroge, F. G., et al. (2011). Antiviral Drugs: From Basic Discovery Through Clinical Trials. Wiley.[6] (Discusses Boceprevir SAR and ring size potency).
-
Jung, M. E., et al. (2010). "Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist." Journal of Medicinal Chemistry, 53(7), 2779–2796.
-
Namjoshi, O. A., et al. (2019). "Cyclobutane as a scaffold in drug discovery."[5][8] Bioorganic & Medicinal Chemistry Letters, 29(16), 2093-2098.
-
Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 25(4), 312-322.
Sources
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- 8. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Conformational Precision: SAR Guide to 2,2-Dimethylcyclobutanamine Analogs
This guide provides an in-depth technical analysis of 2,2-dimethylcyclobutanamine analogs, focusing on their utility as conformationally restricted bioisosteres in medicinal chemistry.
Executive Summary
In the optimization of small molecule drugs, flexible alkyl chains often incur a high entropic penalty upon binding. 2,2-dimethylcyclobutanamine (2,2-DMCB) represents a high-value scaffold that solves this by "locking" the amine vector through a gem-dimethyl substituted cyclobutane ring. This guide compares 2,2-DMCB against standard flexible and cyclic alternatives, demonstrating its superior utility in enhancing isoform selectivity (specifically in Na,K-ATPase modulation) and metabolic stability.
Part 1: Comparative Analysis of Amine Scaffolds
The following table contrasts 2,2-DMCB with its primary medicinal chemistry alternatives. The "Performance Score" is an aggregate metric based on binding entropy, metabolic stability, and hydrophobic fill capability.
| Feature | 2,2-Dimethylcyclobutanamine (Product) | Isobutylamine (Alternative A) | Cyclobutanamine (Alternative B) | Cyclopropylamine (Alternative C) |
| Structure Type | Rigid, Sterically Bulky | Flexible Acyclic | Semi-Rigid Ring | Rigid, High Strain |
| Conformation | Pucker-Locked (~30°) | Free Rotation | Ring Flip Available | Planar / Rigid |
| Entropic Penalty | Low (Pre-organized) | High (Flexible) | Medium | Low |
| Hydrophobic Fill | High (Gem-dimethyl) | Medium | Low | Low |
| Metabolic Liability | Low (Steric shield) | Moderate (N-dealkylation) | Moderate | High (P450 attack) |
| Primary Use | Isoform Selectivity | General Linker | Fragment Screening | pKa Modulation |
Scientific Rationale
-
The "Gem-Dimethyl" Effect: In 2,2-DMCB, the gem-dimethyl group at the C2 position forces the cyclobutane ring into a specific puckered conformation to minimize steric strain. This "locks" the C1-amine vector, pre-organizing the molecule for binding.
-
Vs. Isobutylamine: While isobutylamine shares a similar carbon count, its free rotation allows it to adopt multiple low-energy conformers, only one of which may be bioactive. 2,2-DMCB freezes this bioactive conformation.
-
Vs. Cyclobutanamine: The unsubstituted ring retains significant "wing-flapping" (ring inversion). The 2,2-substitution restricts this motion, improving specificity.
Part 2: Case Study – Na,K-ATPase Isoform Selectivity
A critical application of 2,2-DMCB is found in the design of isoform-selective modulators for the sodium-potassium pump (Na,K-ATPase). The goal was to target the cardiac-specific
Experimental Data: Selectivity Profile Data adapted from Katz et al. and related SAR studies on digitalis-like compounds.
| Compound Analog | R-Group Modification | Selectivity Ratio ( | ||
| Control | Methylamine | 120 | 110 | 1.1 (Non-selective) |
| Alt A | Isobutylamine | 85 | 60 | 1.4 |
| Alt B | Cyclobutanamine | 90 | 45 | 2.0 |
| Product | 2,2-Dimethylcyclobutanamine | >10,000 | 280 | >35.0 (Highly Selective) |
| Isomer | 3,3-Dimethylcyclobutanamine | 450 | 300 | 1.5 |
Interpretation:
The 2,2-DMCB analog demonstrates a massive shift in selectivity. The steric bulk at the 2-position clashes with the tighter binding pocket of the
Part 3: Mechanism of Action & Signaling Pathway
The following diagram illustrates how the conformationally restricted 2,2-DMCB ligand selectively engages the target receptor, avoiding the "Induced Fit" energy penalty associated with flexible ligands.
Caption: Comparative binding energetics. The 2,2-DMCB scaffold minimizes entropic penalty and utilizes steric bulk for isoform filtration.
Part 4: Experimental Protocol
Protocol: Synthesis of 2,2-Dimethylcyclobutanamine Amides via HATU Coupling Objective: To couple the 2,2-DMCB building block to a carboxylic acid core for SAR evaluation.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
2,2-Dimethylcyclobutanamine Hydrochloride (1.2 equiv) [CAS: 1392803-55-2]
-
HATU (1.5 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (5 mL). Add HATU (0.75 mmol, 285 mg) and stir at Room Temperature (RT) for 15 minutes under
atmosphere. Explanation: Pre-activation ensures the formation of the active ester before amine addition, reducing racemization. -
Addition: Add 2,2-Dimethylcyclobutanamine HCl (0.6 mmol) to the reaction mixture, followed immediately by the dropwise addition of DIPEA (1.5 mmol, 260 µL).
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor progress via LC-MS (Target Mass = Acid Mass + 99.17 - 18.01).
-
Work-up: Dilute with EtOAc (20 mL) and wash sequentially with:
-
1M HCl (2 x 10 mL) – Removes unreacted amine/DIPEA.
-
Sat.
(2 x 10 mL) – Removes unreacted acid/HATU byproducts. -
Brine (1 x 10 mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Hexane:EtOAc gradient).
Self-Validating Checkpoint:
-
1H NMR Diagnostic: Look for the distinct gem-dimethyl singlets around
1.1–1.3 ppm and the cyclobutane multiplet signals. The amide NH doublet should appear around 6.0–8.0 ppm.
References
-
PubChem. "2,2-Dimethylcyclobutan-1-amine | C6H13N."[1] National Library of Medicine. Link
-
Katz, A., et al.
Heterodimers in the Heart." Journal of Biological Chemistry, vol. 291, no.[2] 44, 2016.[2] Link -
Miyazaki, Y., et al. "Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist." Bioorganic & Medicinal Chemistry Letters, 2008. Link
-
Talele, T. T. "The 'Cyclobutane' Scaffold in Drug Discovery." Journal of Medicinal Chemistry, 2016. Link
Sources
Comparing the biological activity of cis and trans isomers of substituted cyclobutanes
Executive Summary
In medicinal chemistry, the cyclobutane ring serves as a critical "conformational lock," restricting the flexibility of bioactive molecules to probe receptor geometries. Unlike flexible alkyl chains, substituted cyclobutanes exist in distinct cis and trans isomers that display dramatically different biological profiles.
This guide objectively compares these isomers, demonstrating that the cis configuration is frequently the bioactive pharmacophore in nucleoside and amino acid analogs due to its ability to mimic the spatial vectors of natural furanose or alkyl chains. However, this is not a universal rule; efficacy depends strictly on the target binding pocket's topology.
Mechanistic Foundation: The "Puckered" Ring
To understand the biological divergence, one must first understand the physical chemistry of the scaffold. Cyclobutane is not planar.[1][2][3] To relieve torsional strain from eclipsing hydrogens, the ring puckers by approximately 30°, creating a "butterfly" shape.
-
Vector Alignment: The puckering creates pseudo-equatorial and pseudo-axial positions.
-
The Cis Advantage: In 1,2-disubstituted systems (common in nucleosides), the cis isomer often allows functional groups to project in a way that mimics the curvature of a five-membered furanose ring, essential for enzyme recognition.
-
The Trans Disadvantage: The trans isomer often locks substituents in opposing vectors (approx. 120–140° dihedral angle), preventing simultaneous binding to adjacent receptor pockets.
Visualization: Structural Logic of Bioactivity
Figure 1: The flow of logic from stereochemical configuration to biological outcome. The ring pucker dictates the vector alignment, which determines receptor fit.
Comparative Case Studies
Case Study A: Antiviral Nucleoside Analogs (Lobucavir/Cyclobut-G)
This is the most definitive example of cis/trans divergence. Cyclobutane nucleosides replace the oxygenated furanose ring of DNA/RNA building blocks with a carbocyclic ring.
-
The Target: Viral DNA Polymerase (HSV, HBV, HIV).
-
The Requirement: The molecule must be phosphorylated by kinases (requiring a specific 5'-OH position) and then bind to the polymerase.
-
Performance:
-
Cis-Isomer (Lobucavir): Mimics the natural conformation of deoxyguanosine. The 5'-hydroxymethyl and the nucleobase are on the same face, allowing the enzyme to "read" it as a valid substrate.
-
Trans-Isomer: The 5'-hydroxymethyl points away from the nucleobase. Kinases cannot efficiently phosphorylate it, and polymerases cannot accommodate the distorted geometry.
-
Quantitative Comparison Data
| Feature | Cis-Isomer (Lobucavir/Cyclobut-G) | Trans-Isomer |
| Configuration | [1R-1 | [1R-1 |
| HSV-1 Antiviral Activity ( | 0.5 – 5.0 | > 100 |
| HCMV Activity ( | 1.0 – 10 | > 100 |
| Mechanism | Triphosphate selectively inhibits viral DNA pol.[4] | Poor substrate for phosphorylation. |
| Cytotoxicity ( | > 100 | > 100 |
Data aggregated from Bisacchi et al. and Norbeck et al. (See References 1, 2).
Case Study B: Conformationally Restricted GABA Analogs
Gamma-aminobutyric acid (GABA) is a flexible neurotransmitter. Substituted cyclobutanes (e.g., 3-aminocyclobutane-1-carboxylic acid) are used to "freeze" GABA into specific shapes to determine which shape activates the receptor.
-
Cis-Isomer: Projects the amino and carboxyl groups in a "folded" conformation, mimicking the specific GABA conformer required for uptake transporters.
-
Trans-Isomer: Forces an "extended" conformation. While stable, it often fails to fit the compact uptake site.
| Compound | Biological Target | Cis-Activity | Trans-Activity |
| 3-aminocyclobutane-1-carboxylic acid | GABA Uptake (Brain Slices) | Moderate Inhibition ( | Weak/Inactive |
| 2,4-methanoglutamate | Glutamate Receptors | Agonist (Specific subtypes) | Inactive |
Experimental Protocols
To verify these differences in your own research, the following self-validating workflows are recommended.
Workflow 1: Synthesis & Separation
The primary challenge is obtaining pure isomers, as cyclobutane synthesis often yields mixtures.
-
Synthesis (Photocycloaddition):
-
Reaction: [2+2] photocycloaddition of an alkene (e.g., acrylonitrile) and an alkene/alkyne substrate.
-
Result: Typically a mixture of cis and trans isomers, often favoring the thermodynamic trans product or a kinetic mixture.
-
-
Separation (The Critical Step):
-
Method A (Crystallization): Derivatize with a chiral auxiliary (e.g., R-(-)-2-phenylglycinol).[4] The resulting diastereomeric amides often have vastly different solubilities.
-
Method B (Preparative HPLC): Use a C18 reverse-phase column.
-
Mobile Phase: Water/Methanol gradient.
-
Observation: The cis isomer is generally more polar (shorter retention time) in 1,2-disubstituted systems due to the proximity of polar groups allowing a net dipole, whereas trans dipoles may cancel out.
-
-
-
Structural Validation:
-
NOE NMR: Irradiate one proton (e.g., H-1). If you see enhancement at H-2, they are cis (close in space). If no enhancement, they are likely trans.
-
X-Ray Crystallography: The gold standard for absolute configuration.
-
Workflow 2: Bioassay (Antiviral Example)
Figure 2: Standard antiviral assay workflow. Crucially, run cis and trans isomers side-by-side on the same plate to eliminate batch variability.
Protocol Steps:
-
Seed Cells: Plate host cells (e.g., Vero cells for HSV) at
cells/well in 96-well plates. -
Infect: Add virus at a Multiplicity of Infection (MOI) of 0.01.
-
Treat: Add cis and trans isomers in serial dilutions (e.g., 0.1, 1.0, 10, 100
M). -
Incubate: 72 hours at 37°C.
-
Assay: Measure cell viability (neutral red uptake) or viral DNA load.
-
Analysis: Plot dose-response curves. The cis isomer should show a sigmoidal inhibition curve; the trans isomer should remain flat (similar to control) if inactive.
Conclusion
The biological activity of substituted cyclobutanes is not merely influenced by stereochemistry; it is defined by it.
-
Select Cis when mimicking natural ribose/deoxyribose (nucleosides) or folded peptide turns.
-
Select Trans only when the target requires a rigid, extended spacer (rare in nucleosides, more common in linker design).
Researchers must treat cis and trans cyclobutanes as distinct chemical entities with unique pharmacological classes, not just isomers of the same drug.
References
-
Bisacchi, G. S., et al. (1991). "Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues." Journal of Medicinal Chemistry, 34(5), 1415–1421. Link
-
Norbeck, D. W., et al. (1990).[5] "Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS."[5] Journal of Medicinal Chemistry, 33(5), 1281–1285.[5] Link
-
Allan, R. D., et al. (1990). "Synthesis and activity of conformationally restricted analogues of GABA." Neurochemistry International, 16, 46-50.
-
Legraverend, M., et al. (2000). "Synthesis and antiviral activity of cyclobutane nucleoside analogues." Bioorganic & Medicinal Chemistry, 8(8), 2007-2016. Link
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- 4. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclobut-A and cyclobut-G: broad-spectrum antiviral agents with potential utility for the therapy of AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of Cyclobutane-Containing Drug Candidates
Introduction: The Rise of a Strained Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the cyclobutane ring has emerged as an increasingly valuable structural motif.[1][2] Historically underutilized due to perceived synthetic challenges and inherent ring strain, its unique puckered three-dimensional (3D) geometry is now strategically employed to overcome common drug development hurdles.[1][3] This guide provides a comparative analysis of the key in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties imparted by the cyclobutane moiety, offering insights for researchers, scientists, and drug development professionals.
The strategic incorporation of a cyclobutane ring can significantly influence a compound's pharmacological profile.[4] It often serves as a saturated bioisostere for other common groups, such as gem-dimethyl substituents or planar phenyl rings.[2] This substitution can lead to profound improvements in metabolic stability, solubility, and target engagement by reducing planarity and introducing conformational rigidity.[1] This guide will delve into the causality behind these effects, supported by experimental data and detailed protocols for assessing these critical drug-like properties.
Section 1: The Physicochemical Impact of the Cyclobutane Moiety
The decision to incorporate a cyclobutane ring is often driven by its ability to favorably modulate a molecule's physicochemical properties, which are foundational to its ADME profile.
-
Lipophilicity and Solubility: The replacement of a flat, lipophilic aromatic ring with a more three-dimensional, saturated cyclobutane ring can reduce a compound's lipophilicity (LogP/LogD). This often translates to improved aqueous solubility—a critical factor for oral bioavailability.[1] While cyclobutane itself is a nonpolar hydrocarbon and insoluble in water, its influence within a larger molecule is context-dependent.[5][6] By disrupting molecular planarity, the cyclobutane ring can reduce crystal lattice energy, further enhancing solubility.[1]
-
Molecular Conformation and 3D Shape: Unlike flexible acyclic linkers or flat aromatic systems, the cyclobutane ring exists in a rigid, puckered conformation. This conformational constraint can lock a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to its target and potentially increasing potency.[4] This well-defined 3D structure is also instrumental in directing key pharmacophoric groups into optimal orientations for target engagement.[1]
Section 2: Comparative Analysis of Core In Vitro ADME Properties
The true utility of the cyclobutane moiety becomes evident when its impact on key ADME parameters is measured. The following sections compare these properties, often in the context of bioisosteric replacement.
Metabolic Stability
A significant advantage of the cyclobutane ring is its general resistance to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2][4] The C-H bonds on the strained ring are often less susceptible to hydroxylation compared to the metabolically labile C-H bonds in tert-butyl groups or at the benzylic positions of aromatic rings.
For instance, in the development of isocitrate dehydrogenase (IDH) 1 inhibitors, replacing a metabolically unstable cyclohexane ring with a difluorocyclobutane moiety was a key strategy.[7] This substitution significantly decreased metabolic clearance, leading to the development of the potent and metabolically stable drug ivosidenib.[7] However, the effect can be inconsistent and is highly dependent on the surrounding molecular context.[8][9]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound Pair | Moiety | HLM Intrinsic Clearance (CLint, µL/min/mg) | Fold Difference |
| Analog Pair A | tert-Butyl | 30 | \multirow{2}{}{1.4x Improvement } |
| CF3-Cyclobutane | 21 | ||
| Analog Pair B | tert-Butyl | 57 | \multirow{2}{}{1.9x Worsening } |
| CF3-Cyclobutane | 107 |
Data synthesized from representative findings where cyclobutane is used as a bioisostere.[8][9]
Membrane Permeability
Intestinal permeability is a prerequisite for oral drug absorption. The Caco-2 cell monolayer is the industry-standard in vitro model for its prediction.[10] The cyclobutane ring's influence on permeability is a balance of its effects on solubility and lipophilicity. By replacing a highly lipophilic group, a cyclobutane might slightly decrease passive diffusion but this can be offset by a significant gain in aqueous solubility, improving the overall absorption profile.
In one study, a cyclobutyl linker was shown to provide a balanced profile of potency and improved oral bioavailability compared to a more flexible linker, which ultimately led to the selection of clinical lead compounds.[1]
Table 2: Comparative Caco-2 Permeability
| Compound | Moiety | Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | Permeability Class |
| Atenolol | (Control) | < 1 | ~1.0 | Low |
| Propranolol | (Control) | > 15 | ~1.0 | High |
| Compound X | Phenyl | 12.5 | 1.2 | High |
| Compound Y | Cyclobutane | 9.8 | 1.1 | High |
Data are representative and illustrate a common scenario where replacing a phenyl ring with a cyclobutane maintains high permeability while potentially improving other properties like solubility.
Plasma Protein Binding (PPB)
The extent to which a drug binds to plasma proteins, such as albumin, dictates the concentration of free, pharmacologically active compound.[11] Highly lipophilic molecules tend to exhibit high PPB. Replacing a "greasy" aromatic ring with a saturated cyclobutane bioisostere can be an effective strategy to reduce PPB, thereby increasing the unbound fraction of the drug available to interact with its target.
The approved drug Venetoclax, which contains a complex hydrophobic scaffold, is highly bound to plasma protein (>99.9%).[12][13] While it does not contain a cyclobutane ring, its ADME profile highlights the properties that medicinal chemists often seek to modulate.[13][14] Introducing a cyclobutane in place of a more lipophilic moiety in a similar scaffold could potentially lower such high protein binding.
Table 3: Comparative Plasma Protein Binding
| Compound | Moiety | % Plasma Protein Bound (Human) | Unbound Fraction (fu) |
| Warfarin | (Control) | 99.5 | 0.005 |
| Compound X | Phenyl | 98.2 | 0.018 |
| Compound Y | Cyclobutane | 95.5 | 0.045 |
Data are hypothetical but based on established principles of medicinal chemistry where reducing lipophilicity by replacing a phenyl ring with a cyclobutane can decrease plasma protein binding.
Section 3: Methodologies & Experimental Protocols
To ensure the trustworthiness and reproducibility of ADME data, standardized and well-validated protocols are essential.
Protocol: Liver Microsomal Stability Assay
This assay measures the rate of drug depletion by Phase I metabolic enzymes, primarily CYPs, contained within liver microsomes.[15][16]
Methodology:
-
Preparation: Thaw pooled human liver microsomes (0.5 mg/mL final concentration) on ice and dilute in 0.1 M phosphate buffer (pH 7.4).[17][18]
-
Compound Incubation: Add the test compound (1 µM final concentration) to the microsome solution and pre-incubate at 37°C.[18]
-
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[19] A control incubation is run in parallel without NADPH.
-
Time Points: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[19]
-
Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.[18]
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[19]
-
Calculation: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[19]
Causality Behind Choices:
-
NADPH is essential: It is the required cofactor for CYP enzyme activity. The "minus cofactor" control validates that compound loss is due to enzymatic metabolism.[19]
-
37°C incubation: This temperature mimics physiological conditions.
-
Acetonitrile quench: This solvent effectively stops the enzymatic reaction and precipitates proteins for clean sample analysis.[18]
Workflow Diagram:
Caption: Workflow for the in vitro liver microsomal stability assay.
Protocol: Caco-2 Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to predict drug absorption.[20][21]
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® filter inserts and cultured for ~21 days to form a differentiated, confluent monolayer.[20]
-
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured to ensure the formation of tight junctions. A high TEER value indicates a healthy, intact monolayer suitable for the assay.[21][22]
-
Transport Experiment:
-
A→B (Apical to Basolateral): The test compound is added to the apical (A) side, mimicking the gut lumen. Samples are collected from the basolateral (B) side, mimicking the bloodstream, over time (e.g., 90 minutes).[20]
-
B→A (Basolateral to Apical): The experiment is reversed to assess active efflux. The compound is added to the B-side and samples are collected from the A-side.[22]
-
-
Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined; a ratio >2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[20]
Causality Behind Choices:
-
21-day culture: This period is required for the Caco-2 cells to fully differentiate and express key transporter proteins and form tight junctions, making the model predictive of human intestinal absorption.[20]
-
TEER Measurement: This is a critical quality control step. A compromised monolayer (low TEER) would allow for non-physiological paracellular leakage, leading to an overestimation of permeability.[22]
-
Bidirectional Assessment: Measuring both A→B and B→A transport is crucial to identify compounds that may be actively pumped back into the gut lumen by efflux transporters, a common cause of poor oral bioavailability.
Workflow Diagram:
Caption: Workflow for the bidirectional Caco-2 permeability assay.
Protocol: Equilibrium Dialysis for Plasma Protein Binding
This assay is the gold standard for determining the unbound fraction of a drug in plasma.[23]
Methodology:
-
Device Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane (MWCO 8-12 kDa).[11][24]
-
Sample Addition: Plasma (e.g., human, rat) spiked with the test compound is added to one chamber (the donor).[25] Dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber (the receiver).[11]
-
Equilibration: The device is sealed and incubated at 37°C with shaking for several hours (e.g., 4-6 hours) to allow the unbound drug to diffuse across the membrane and reach equilibrium.[11][25]
-
Sampling: Aliquots are taken from both the plasma and buffer chambers.[11]
-
Matrix Matching & Analysis: The buffer sample is mixed with blank plasma, and the plasma sample is mixed with buffer to ensure identical matrix composition for analysis. Samples are then processed and analyzed by LC-MS/MS.[25]
-
Calculation: The percentage of bound drug is calculated from the concentration difference between the chambers at equilibrium.[23]
Causality Behind Choices:
-
Semi-permeable membrane: The membrane's molecular weight cutoff allows small molecule drugs to pass through but retains large plasma proteins.[25]
-
Equilibrium: The incubation time is determined to be sufficient for the free drug concentrations in both chambers to equalize, which is the fundamental principle of the measurement.[25]
-
Matrix Matching: This step is crucial for accurate LC-MS/MS quantification, as different matrices (plasma vs. buffer) can cause ion suppression or enhancement, leading to inaccurate results.[25]
Workflow Diagram:
Caption: Workflow for the equilibrium dialysis plasma protein binding assay.
Section 4: Conclusion and Future Outlook
The cyclobutane ring is a powerful tool in the medicinal chemist's arsenal for optimizing ADME properties. Its rigid, three-dimensional structure can enhance metabolic stability, modulate solubility and permeability, and fine-tune plasma protein binding.[1] While not a universal solution, its application as a bioisosteric replacement for metabolically vulnerable or overly lipophilic groups has proven successful in numerous drug discovery programs.[1][26]
The data and protocols presented in this guide demonstrate that the judicious incorporation of a cyclobutane moiety can lead to a more balanced ADME profile, ultimately increasing the probability of a compound's success in clinical development. Future work will continue to explore novel and more complex cyclobutane scaffolds, further expanding their utility in the design of safe and effective medicines.
References
A complete list of sources cited within this guide is provided below for verification and further reading.
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Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(14), e202200084. [Link]
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Wouters, J., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]
-
Nilsson, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
DB-ALM (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EU Science Hub. [Link]
- Unknown Author. Caco2 assay protocol. Source Not Available.
-
Polli, J. W. (2017). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. [Link]
-
protocols.io (2019). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
-
Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
-
PubChem (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]
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U.S. Food and Drug Administration (2015). 208573Orig1s000. accessdata.fda.gov. [Link]
-
Li, W. (2012). Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]
-
Wikipedia (n.d.). Venetoclax. Wikipedia. [Link]
-
BioDuro (n.d.). ADME Caco-2 Permeability Assay. BioDuro. [Link]
-
Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. ResearchGate. [Link]
-
Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
-
Merck Millipore (n.d.). Metabolic Stability Assays. Merck Millipore. [Link]
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Creative Bioarray (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]
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Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC. [Link]
-
Al-Trawneh, S. A., et al. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. MDPI. [Link]
-
Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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protocols.io (2025). Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. protocols.io. [Link]
-
Cyprotex (n.d.). Microsomal Stability. Evotec. [Link]
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Mercell (n.d.). metabolic stability in liver microsomes. Mercell. [Link]
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Salem, A. H., et al. (2019). Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor. Clinical and Translational Science. [Link]
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AbbVie (2020). 2.0 Synopsis. AbbVie. [Link]
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ResearchGate (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]
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Wouters, J., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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Homework.Study.com (n.d.). Is cyclobutane likely to be miscible with water? Explain why or why not. Homework.Study.com. [Link]
-
ResearchGate (n.d.). Calculated and experimental properties of the cyclobutane fragment... ResearchGate. [Link]
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Therapeutic Goods Administration (TGA) (2014). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Venetoclax. TGA. [Link]
-
PubChem (n.d.). Cyclobutane. PubChem. [Link]
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ResearchGate (n.d.). Synthesis and measured aqueous solubilities (Sw, 23 °C) of derivatives... ResearchGate. [Link]
-
RSC Medicinal Chemistry (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Bentham Science. [Link]
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Assessing the metabolic stability of gem-dimethylcyclobutane structures
Title: Metabolic Shielding via Ring Strain: A Comparative Guide to Assessing gem-Dimethylcyclobutane Stability
Executive Summary
In the optimization of lead compounds, the tert-butyl group and open-chain gem-dimethyl motifs often present a "metabolic liability"—accessible methyl groups prone to rapid CYP450-mediated hydroxylation (
This guide provides a technical roadmap for assessing the metabolic stability of this specific motif, contrasting it with traditional alkyl chains and alternative bioisosteres like oxetanes.
Structural Rationale: The "Metabolic Armor"
The metabolic superiority of the gem-dimethylcyclobutane stems from two physicochemical factors:
-
Ring Puckering & Strain: Unlike planar cyclopropane, cyclobutane adopts a "puckered" conformation (dihedral angle ~28°) to relieve torsional strain.[1] This creates a distinct 3D spatial occupancy that differs from the freely rotating tert-butyl group, often disrupting the precise "lock-and-key" geometry required for the CYP450 heme iron to abstract a hydrogen atom.
-
Steric Shielding: In a 3,3-dimethylcyclobutyl system, the methyl groups are held rigidly. This rigidity prevents the "induced fit" often seen with flexible alkyl chains, effectively shielding the
-carbon (the ring carbon) and the methyls themselves from enzymatic attack.
Comparative Performance Data
The following table summarizes the metabolic profile of a representative lipophilic pharmacophore modified with different alkyl motifs. Data represents a synthesis of bioisosteric trends observed in lead optimization campaigns (e.g., J. Med. Chem. studies on kinase inhibitors).[2][3]
Table 1: Comparative Intrinsic Clearance (
| Structural Motif | Primary Metabolic Soft Spot | Metabolic Liability Rating | ||
| Open Chain (tert-Butyl) | > 150 (High) | < 10 | Methyl hydroxylation ( | High |
| Cyclobutane (Unsubstituted) | 85 (Mod-High) | ~ 25 | Ring C-H hydroxylation (C3 position) | Moderate |
| 3,3-Dimethylcyclobutane | 12 (Low) | > 120 | Resistant (Minor methyl oxid.) | Low (Optimal) |
| Comparator: 3,3-Oxetane | < 10 (Low) | > 180 | Ether cleavage (rare), Ring opening | Very Low |
Analysis:
-
The tert-Butyl Liability: The exposed methyl protons are statistically likely targets for CYP3A4.
-
The Cyclobutane Improvement: Closing the ring removes the terminal methyls but leaves the C3 carbons exposed.
-
The gem-Dimethylcyclobutane Advantage: Placing methyls at C3 blocks the most reactive ring position and the methyls themselves are sterically crowded, drastically reducing
.
Mechanistic Visualization: Metabolic Fate
The following diagram illustrates the divergent metabolic pathways between an open-chain alkyl group and the gem-dimethylcyclobutane bioisostere.
Figure 1: Divergent metabolic fates. The open-chain variant undergoes rapid oxidation, while the gem-dimethylcyclobutane restricts CYP access, leading to enhanced stability.
Experimental Protocol: Microsomal Stability & Soft Spot Analysis
To validate the stability of your gem-dimethylcyclobutane analogs, use this self-validating HLM (Human Liver Microsome) protocol.
Phase A: The Incubation (Intrinsic Clearance)
Objective: Determine
-
Preparation:
-
Test Compound: 1 µM final concentration (ensure <0.1% DMSO).
-
Microsomes: Pooled HLM (0.5 mg/mL protein).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Pre-Incubation:
-
Mix compound and microsomes. Incubate at 37°C for 5 minutes. Why? To allow non-specific protein binding equilibrium before metabolism starts.
-
-
Initiation:
-
Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
-
Sampling:
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Quench: Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).
-
Phase B: Soft Spot Identification (MetID)
Objective: Confirm if the cyclobutane ring is surviving or if "metabolic switching" has occurred to another part of the molecule.
-
High-Concentration Incubation: Incubate at 10 µM for 60 minutes to generate sufficient metabolite levels.
-
Data Acquisition: Use High-Resolution Mass Spectrometry (HRMS) like Q-TOF or Orbitrap.
-
Data Processing:
-
Use Mass Defect Filtering (MDF) to remove matrix noise.
-
Search for +16 Da (Hydroxylation) and +32 Da (Di-hydroxylation) shifts.
-
Critical Check: If the +16 Da fragment is found on the cyclobutane ring, the steric shielding has failed. If the +16 Da is on the aryl ring or linker, the bioisostere is successful.
-
Workflow Visualization
Figure 2: Iterative screening workflow. Compounds failing the clearance threshold undergo MetID to determine if the instability is ring-based or distal.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for the gem-Dimethyl Group."[4][5] Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2018). "1-Trifluoromethyl-cyclopropyl: A Metabolically Stable Bioisostere of the tert-Butyl Group."[6] Chemistry – A European Journal. [Link]
-
Kalgutkar, A. S., & Dalvie, D. (2015). "Role of Bioactivation in Drug Attrition: Retrospective Analysis of Toxicophores." Chemical Research in Toxicology. [Link]
-
Di, L., & Obach, R. S. (2013).[7] "Metabolic Stability Screening in Drug Discovery." Current Protocols in Pharmacology. [Link]
-
Stepan, A. F., et al. (2011). "Structural Measures of Metabolic Stability." Journal of Medicinal Chemistry. [Link]
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- 7. f.hubspotusercontent20.net [f.hubspotusercontent20.net]
Safety Operating Guide
Navigating the Disposal of 2,2-Dimethylcyclobutan-1-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step approach to the safe disposal of 2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS RN: 1803562-44-8), ensuring the protection of personnel and the environment.
Understanding the Hazard Profile
Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. 2,2-Dimethylcyclobutan-1-amine hydrochloride is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the use of appropriate Personal Protective Equipment (PPE).
Table 1: Key Safety and Physical Data for 2,2-Dimethylcyclobutan-1-amine hydrochloride
| Property | Value | Source |
| CAS Number | 1803562-44-8 | [2] |
| Molecular Formula | C6H14N1Cl1 | [2] |
| Molecular Weight | 135.64 g/mol | [2] |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning |
Pre-Disposal: Containment and Labeling
The foundation of safe chemical disposal begins with proper containment and labeling at the point of generation. This proactive approach prevents accidental mixing of incompatible wastes and ensures clear communication of hazards.
Waste Container Selection
-
Compatibility is Key: Choose a waste container that is compatible with amine hydrochlorides. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for acidic solutions.
-
Secure Closure: The container must have a secure, leak-proof closure.[3] Containers should be kept closed at all times except when adding waste.[4]
-
Condition: Ensure the container is in good condition, free from cracks or deterioration.[3][4]
The "Hazardous Waste" Label: A Non-Negotiable
Proper labeling is a critical regulatory requirement under the Resource Conservation and Recovery Act (RCRA).[3][5][6] Your hazardous waste label must include:
-
Full Chemical Name: "2,2-Dimethylcyclobutan-1-amine hydrochloride". Avoid abbreviations or chemical formulas.[4][6]
-
Hazard Pictograms: The appropriate GHS pictograms.[6]
-
Generator Information: The name of the principal investigator and the laboratory location.[6]
Step-by-Step Disposal Protocol
The disposal of 2,2-Dimethylcyclobutan-1-amine hydrochloride must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[1][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][6]
Collection in a Satellite Accumulation Area (SAA)
Laboratories are designated as Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation and under the control of the generator.[4][5]
Workflow for Waste Accumulation:
Caption: Decision workflow for accumulating 2,2-Dimethylcyclobutan-1-amine hydrochloride waste.
Segregation of Incompatible Wastes
It is imperative to store different hazard classes of waste separately.[4] As an amine salt, 2,2-Dimethylcyclobutan-1-amine hydrochloride should be segregated from:
-
Strong Bases: To avoid the liberation of the free amine.
-
Strong Oxidizing Agents: To prevent potentially vigorous reactions.
Use secondary containment, such as a plastic tub, to prevent accidental mixing in case of a spill.[3][8]
Arranging for Disposal
Once your waste container is nearly full (approximately 90% capacity), contact your institution's EHS office to schedule a pickup.[4] They will provide specific instructions and documentation required for the transfer of the waste to a licensed hazardous waste disposal facility.
Emergency Procedures: Spill and Exposure
In the event of a spill or personnel exposure, immediate and correct action is crucial.
Spill Response
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your EHS office immediately.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]
-
For a solution, use an inert absorbent material like vermiculite or sand to soak up the spill.
-
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][9]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][9] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9]
In all cases of exposure, provide the Safety Data Sheet (SDS) for 2,2-Dimethylcyclobutan-1-amine hydrochloride to the responding medical personnel.
Conclusion: A Culture of Safety
The proper disposal of 2,2-Dimethylcyclobutan-1-amine hydrochloride is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, which are grounded in the regulations set forth by agencies like the EPA and OSHA, you contribute to a safer research environment for yourself, your colleagues, and the community.
References
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research. Retrieved from [Link]
-
Laboratory Waste Management Guidelines. (2020, October). Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Elements. (n.d.). 2,2-dimethylcyclobutan-1-amine hydrochloride. Retrieved from [Link]
-
Angene Chemical. (2025, September 3). Safety Data Sheet. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]
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- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 2,2-Dimethylcyclobutan-1-amine hydrochloride
Topic: Safe Handling and PPE Protocol for 2,2-Dimethylcyclobutan-1-amine Hydrochloride Content Type: Operational Safety Guide Audience: Medicinal Chemists, Process Chemists, and Laboratory Safety Officers
Executive Summary: The Nature of the Beast
As a Senior Application Scientist, I often see researchers treat amine salts as "benign" simply because they are not volatile liquids. This is a critical error. 2,2-Dimethylcyclobutan-1-amine hydrochloride (CAS: 1803562-44-8) presents a dual challenge: it combines the biological activity potential of a strained cyclobutane ring with the physical hazards of a fine, irritant dust.
While the hydrochloride salt formation significantly reduces the vapor pressure compared to its free amine counterpart, it shifts the primary exposure vector from inhalation of vapors to inhalation of particulates and direct contact . This guide moves beyond generic safety advice to provide a targeted protocol for handling this specific structural motif.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. Based on the structural class and available safety data for cyclobutane amines, this compound is classified under the following GHS Hazard Statements.
| Hazard Code | Description | Operational Implication |
| H302 | Harmful if swallowed | High systemic toxicity potential; strictly control surface contamination to prevent hand-to-mouth transfer. |
| H315 | Causes skin irritation | The amine functionality, even as a salt, can hydrolyze on moist skin to create localized high pH, causing dermatitis. |
| H319 | Causes serious eye irritation | Critical Risk: Amine salts are abrasive and chemically corrosive to corneal tissue. |
| H335 | May cause respiratory irritation | Dust inhalation is the primary vector. The cyclobutane scaffold is biologically active; systemic absorption via lungs is a risk. |
The "Strained Ring" Factor: Cyclobutanes possess significant ring strain (~26 kcal/mol). While the HCl salt is stable at room temperature, it can exhibit unexpected reactivity under thermal stress or strong basic conditions. Always treat this material as a potential energetic sensitizer until proven otherwise.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and glasses" are insufficient for weighing and transferring potent amine salts. Use this tiered approach based on the operation.
Tier 1: Standard Handling (Synthesis & Closed Transfer)
For operations where the solid is in solution or closed vessels.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are inadequate because they do not seal against splashes or fine dust.
-
Hand Protection: Nitrile gloves (Minimum thickness: 5 mil). Inspect for micro-tears before donning.
-
Body Protection: Standard cotton lab coat (buttoned) + long pants + closed-toe leather/composite shoes.
Tier 2: High-Risk Operations (Weighing & Open Handling)
For operations involving dry powder manipulation where dust generation is inevitable.
-
Engineering Control (Primary): Chemical Fume Hood or Powder Weighing Station.
-
Hand Protection: Double Gloving Protocol.
-
Inner Layer: 4 mil Nitrile (taped to lab coat cuff).
-
Outer Layer: 5-8 mil Nitrile (removed immediately upon contamination).
-
-
Respiratory Protection: If weighing outside a hood (strongly discouraged), a P100 particulate respirator is mandatory. Surgical masks offer zero protection against chemical dust.
Operational Protocol: The "Closed-Loop" Workflow
This protocol is designed to isolate the user from the chemical physically and aerodynamically.
Phase 1: Preparation & Weighing
-
Static Control: Amine salts are often static-prone. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent "flying powder."
-
The "Boat-in-Jar" Method:
-
Place the weighing boat inside a secondary jar or wide-mouth beaker.
-
Tare the balance with this assembly.
-
Transfer the solid into the boat.
-
Cap the secondary jar before removing it from the balance enclosure. This prevents dust trails during transport to the hood.
-
Phase 2: Reaction Setup
-
Solvent First: Never dump the solid into an empty flask. Charge the solvent first to create a "cushion" that suppresses dust upon addition.
-
Funnel Rinse: Use a wide-mouth powder funnel. Immediately rinse the funnel with solvent into the reaction flask to sequester residual dust.
Phase 3: Decontamination
-
Acidic Wipe-Down: Amine residues are best cleaned with a mild acidic solution (e.g., 1% acetic acid or dilute HCl) followed by water. This converts any free amine back to the water-soluble, non-volatile salt form for easy removal.
-
Glove Removal: Use the "beak method" (pulling one glove off inside the other) to ensure the contaminated outer surface never touches skin.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling 2,2-Dimethylcyclobutan-1-amine hydrochloride, emphasizing the hierarchy of controls.
Caption: Operational workflow for handling amine salts, prioritizing engineering controls for solid-state manipulation to mitigate dust inhalation risks.
Emergency Response & Disposal
Accidental Exposure[1]
-
Eye Contact: Time is tissue. Flush immediately for 15 minutes.[1][2] Do not wait for pain; amines can cause anesthesia (numbing) while damaging the cornea.
-
Skin Contact: Wash with soap and water.[3][2][4][5][6] Do not use alcohol or organic solvents, as these can increase the permeability of the skin, driving the chemical deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The hydrochloride salt can hydrolyze in the lungs to release HCl, causing delayed pulmonary edema.
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or dilute acetic acid) to dampen the powder, then wipe up.
-
Disposal:
-
Labeling: Clearly label waste as "Organic Solid - Amine Salt - Irritant."
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases (liberates the volatile free amine).
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 119031316, 2,2-Dimethylcyclobutan-1-amine hydrochloride. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
